Boc-Gly-OH-15N
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-7(2,3)12-6(11)8-4-5(9)10/h4H2,1-3H3,(H,8,11)(H,9,10)/i8+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPJIFMKZZEXLR-VJJZLTLGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[15NH]CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50468858 | |
| Record name | Boc-Gly-OH-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50468858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106665-75-2 | |
| Record name | Boc-Gly-OH-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50468858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 106665-75-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-Gly-OH-15N: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-(tert-Butoxycarbonyl)-glycine-15N (Boc-Gly-OH-15N), a stable isotope-labeled amino acid derivative crucial for advancements in peptide chemistry, structural biology, and pharmaceutical development. This document details its core chemical and physical properties, experimental protocols for its application, and its role in modern research.
Core Chemical Properties and Structure
This compound is a derivative of glycine, the simplest amino acid, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the nitrogen atom is the stable isotope ¹⁵N. This isotopic labeling provides a unique spectroscopic and mass spectrometric signature, enabling detailed analysis without altering the underlying chemical reactivity of the molecule.
The structure of this compound is visualized below.
The key properties of this compound are summarized in the table below, providing essential information for experimental design and execution.
| Property | Value | References |
| Identifier | ||
| CAS Number | 106665-75-2 | [1][2][3][4][5] |
| Molecular Formula | C₇H₁₃¹⁵NO₄ | [4] |
| Molecular Weight | 176.18 g/mol | [1][2][5] |
| InChI Key | VRPJIFMKZZEXLR-VJJZLTLGSA-N | [1][4][5] |
| SMILES | CC(C)(C)OC(=O)[¹⁵NH]CC(O)=O | [1][5] |
| Physical Properties | ||
| Appearance | White to off-white solid | [1][4] |
| Melting Point | 86-89 °C (lit.) | [1][4][5] |
| Storage Conditions | -15°C, desiccated | [4] |
| Specifications | ||
| Isotopic Purity | ≥98 atom % ¹⁵N | [1][5] |
| Chemical Purity (Assay) | ≥99% (CP) | [1][5] |
| Spectroscopic Data | ||
| Mass Shift | M+1 | [1][5] |
| Suitability | Suitable for bio NMR | [1][5] |
Applications in Research and Drug Development
The site-specific incorporation of ¹⁵N via this compound is a powerful tool in biochemical and pharmaceutical research.[6] The stable isotope label allows for precise tracking and analysis of peptides and proteins without altering their biological function.
-
Structural Biology (NMR Spectroscopy): The ¹⁵N nucleus has a nuclear spin of 1/2, making it ideal for high-resolution NMR studies.[6] Incorporating ¹⁵N-labeled glycine residues simplifies complex spectra, enabling detailed analysis of peptide conformation, dynamics, and interactions with binding partners.[7]
-
Quantitative Proteomics and Metabolomics (Mass Spectrometry): Peptides synthesized with this compound serve as excellent internal standards for mass spectrometry-based quantification. The +1 Da mass shift allows for clear differentiation from the unlabeled endogenous counterpart, enabling accurate measurement of protein abundance and turnover.[7]
-
Metabolic Tracing: As a fundamental amino acid, glycine is a precursor for numerous nitrogen-containing metabolites, including purines for DNA and RNA synthesis.[8] Using ¹⁵N-labeled glycine allows researchers to trace the metabolic fate of nitrogen atoms through complex biochemical pathways, providing insights into cellular metabolism in both healthy and diseased states.[7][8]
-
Pharmacokinetic and Drug Metabolism Studies: In drug development, tracking the metabolic fate of peptide-based therapeutics is critical. By incorporating a ¹⁵N label, researchers can unambiguously identify and quantify the parent drug and its metabolites in biological matrices, providing essential data on drug stability, clearance, and routes of degradation.[6][7]
Experimental Protocols
The primary application of this compound is in Fmoc-based or Boc-based solid-phase peptide synthesis (SPPS) to introduce a ¹⁵N label at a specific glycine position.[9] The following is a generalized protocol for the manual incorporation of a Boc-protected amino acid into a peptide sequence on a solid support.
Materials:
-
Appropriate solid-phase resin (e.g., Merrifield resin)
-
Boc-protected amino acids, including this compound
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Coupling reagents (e.g., HBTU, HATU)
-
N,N-Dimethylformamide (DMF)
Protocol:
-
Resin Preparation: Swell the resin in DCM in a reaction vessel for at least 30 minutes.[10]
-
Boc Deprotection:
-
Neutralization:
-
Amino Acid Coupling (this compound):
-
In a separate vial, pre-activate this compound (3-4 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HBTU, 2.9 equivalents) and DIEA (6 equivalents) in DMF.[10]
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.[10]
-
Monitor the reaction for completion using a qualitative method such as the Kaiser test.
-
-
Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF and DCM to remove any unreacted reagents.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed, typically using a strong acid cocktail such as HF or a TFA-based mixture with scavengers.[11]
-
Purification: The crude peptide is then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).[7]
The general workflow for synthesis and analysis is depicted below.
Analysis and Characterization
Post-synthesis, the identity, purity, and isotopic incorporation of the ¹⁵N-labeled peptide must be confirmed.
-
Mass Spectrometry: High-resolution mass spectrometry is used to verify the correct molecular weight of the synthesized peptide. A mass increase of +1 Da for each incorporated ¹⁵N atom compared to the unlabeled analogue is expected.[7] The isotopic distribution pattern can be analyzed to calculate the efficiency of ¹⁵N incorporation.[7]
-
NMR Spectroscopy: For structural studies, 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) is a standard experiment. This spectrum yields a peak for each ¹⁵N-H pair, and the chemical shift of the ¹⁵N-labeled glycine provides information about its local chemical environment and involvement in secondary structure elements.[7]
Tracing Metabolic Pathways
The use of this compound in peptide synthesis is a gateway to producing probes for metabolic studies. For instance, if a ¹⁵N-glycine-containing peptide is introduced to a cellular system and subsequently catabolized, the ¹⁵N label can be traced as it is incorporated into other biomolecules. Glycine is a key precursor in the de novo synthesis of purines, and the nitrogen at position 7 of the purine ring is directly derived from glycine.
References
- 1. This compound 15N 98atom , 99 CP 106665-75-2 [sigmaaldrich.com]
- 2. calpaclab.com [calpaclab.com]
- 3. echemi.com [echemi.com]
- 4. BOC-[15N]GLY-OH CAS#: 106665-75-2 [amp.chemicalbook.com]
- 5. This compound 15N 98atom , 99 CP 106665-75-2 [sigmaaldrich.com]
- 6. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]
- 7. benchchem.com [benchchem.com]
- 8. Tracing the nitrogen metabolites of glycine using (15)N-glycine and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. prepchem.com [prepchem.com]
Boc-Gly-OH-15N: A Technical Guide for Advanced Research Applications
Introduction: N-(tert-Butoxycarbonyl)-glycine-15N (Boc-Gly-OH-15N) is a stable isotope-labeled derivative of the amino acid glycine. It serves as a critical building block in biochemical and pharmaceutical research, enabling precise analysis and tracking of peptides and proteins. The molecule incorporates two key features: the tert-butoxycarbonyl (Boc) protecting group on the α-amino group and the heavy isotope of nitrogen (¹⁵N) in place of the natural abundance ¹⁴N. The Boc group facilitates its use in a specific methodology of peptide synthesis, while the ¹⁵N isotope provides a distinct analytical signature without altering the chemical properties of the glycine residue.[1][2] This guide details the applications of this compound in research, with a focus on its role in peptide synthesis, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and metabolic studies.
Physicochemical and Isotopic Properties
The primary distinction between this compound and its unlabeled counterpart is the difference in molecular weight due to the ¹⁵N isotope.[3] This mass shift is fundamental to its application in mass spectrometry. However, their chemical reactivity in peptide synthesis is virtually identical.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₃¹⁵NO₄ | [4] |
| Molecular Weight | ~176.18 g/mol | |
| Appearance | Solid / Powder | |
| Melting Point | 86-89 °C | |
| Isotopic Purity | Typically >98 atom % ¹⁵N | |
| Chemical Purity | ≥99% (CP) | |
| Solubility | Soluble in DMF, NMP | [3] |
| CAS Number | 106665-75-2 |
Core Applications in Research
The site-specific incorporation of a stable isotope like ¹⁵N into a peptide sequence is a powerful technique in chemical biology and drug development.[1] this compound is the reagent of choice for introducing this label at a glycine position when using Boc-based solid-phase peptide synthesis (SPPS).
Peptide Synthesis
This compound is a fundamental building block in the synthesis of ¹⁵N-labeled peptides via the Boc-SPPS methodology.[2][5] In this strategy, the Boc group protects the N-terminus of the amino acid. It is stable to the conditions required for peptide bond formation but can be readily removed with moderately strong acids, such as trifluoroacetic acid (TFA), to allow for the step-wise elongation of the peptide chain.[2] Glycine's achiral nature makes it a strategic residue for labeling, as it eliminates the risk of racemization during synthesis.[1][6]
Caption: Workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.
Structural Biology (NMR Spectroscopy)
The ¹⁵N nucleus is NMR-active, possessing a nuclear spin of ½. Incorporating it into a specific glycine residue simplifies complex NMR spectra, providing a sensitive probe for detailed structural analysis.[1] High-resolution solid-state ¹⁵N NMR, often using the cross-polarization magic-angle spinning (CP-MAS) method, is used for the conformational characterization of peptides.[7] The ¹⁵N chemical shift is highly sensitive to the local chemical environment, including secondary structure (α-helix vs. β-sheet), hydrogen bonding patterns, and molecular dynamics.[1][7] This allows for precise determination of the local conformation around the labeled site, which is critical for understanding peptide folding, stability, and interactions with biological targets.[1]
Table 2: Representative ¹⁵N Isotropic Chemical Shifts for Glycine in Peptides
| Peptide Sequence | ¹⁵N Isotropic Chemical Shift (ppm) | Structural Context |
| Boc-Gly-Ala-Leu | 100.3 | Oligopeptide (Solid State) |
| Boc-Ala-Gly-Leu | 101.5 | Oligopeptide (Solid State) |
| Boc-Leu-Gly-Ala | 102.1 | Oligopeptide (Solid State) |
| Boc-Gly-Pro-Leu | 99.8 | Oligopeptide (Solid State) |
| Boc-Val-Gly-Val | 103.2 | Oligopeptide (Solid State) |
| Data adapted from solid-state NMR studies of various oligopeptides.[8] Chemical shifts are referenced to external liquid ammonia.[1] |
Quantitative Proteomics (Mass Spectrometry)
In mass spectrometry-based proteomics, peptides synthesized with this compound serve as invaluable internal standards for the accurate quantification of their unlabeled counterparts in complex biological samples.[8][9] This technique, known as Stable Isotope Labeling with Amino acids in cell culture (SILAC) or through synthetic peptide standards, relies on the mass difference between the labeled (heavy) and unlabeled (light) peptides.
The ¹⁵N-labeled peptide is chemically identical to the endogenous peptide of interest and thus exhibits the same behavior during sample preparation, chromatography, and ionization. By spiking a known quantity of the heavy peptide into a sample, the endogenous peptide's concentration can be determined with high accuracy by comparing the signal intensities of the heavy and light isotopic peaks in the mass spectrometer.[3] This is crucial for understanding changes in protein expression levels in various physiological and pathological states.[8]
Caption: Workflow for quantitative proteomics using a ¹⁵N-labeled peptide standard.
Metabolic and Pharmacokinetic Studies
Labeled peptides can be used as tracers to study metabolic pathways, enzyme kinetics, and protein-protein interactions in vivo and in vitro.[8] By tracking the ¹⁵N-labeled peptide or its metabolic products in biological fluids or tissues, researchers can identify metabolites, determine routes of degradation, and obtain crucial pharmacokinetic data.[1] For example, ¹⁵N-glycine can be used to trace the flow of nitrogen through specific metabolic routes like purine biosynthesis.[1] This information is essential for optimizing the stability, delivery, and efficacy of peptide-based drugs.[1]
Experimental Protocol: Incorporation of this compound via Manual Boc-SPPS
This protocol describes the manual synthesis of a hypothetical tripeptide, Ala-Gly(¹⁵N)-Phe, on a PAM (phenylacetamidomethyl) resin to yield a C-terminally acid peptide.
1. Resin Preparation and Swelling:
-
Place 1.0 g of H-Phe-PAM resin in a peptide synthesis vessel.
-
Swell the resin in dichloromethane (DCM) for 30-60 minutes. Drain the solvent.
2. First Coupling: this compound
-
Activation: In a separate vial, dissolve 3 equivalents of this compound, 3 equivalents of HBTU/HOBt, and 6 equivalents of N,N-diisopropylethylamine (DIEA) in N,N-dimethylformamide (DMF). Allow to pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the swollen resin. Agitate for 1-2 hours at room temperature.
-
Wash: Drain the coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and isopropanol (IPA) (3x).
-
Completion Check: Perform a Kaiser test to confirm the completion of the coupling reaction (beads should be negative/yellow).
3. Deprotection:
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.
-
Agitate for 2-5 minutes, drain, and repeat the TFA treatment for 20-30 minutes.
-
Wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (3x) to remove residual TFA and the cleaved Boc group.
4. Neutralization:
-
Add a solution of 10% DIEA in DMF to the resin and agitate for 5-10 minutes.
-
Drain and wash the resin with DMF (3x) and DCM (3x).
5. Subsequent Cycles:
-
Repeat steps 2-4 for the next amino acid (Boc-Ala-OH) in the sequence.
6. Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Boc group removed, wash the peptide-resin with DCM and dry it under vacuum.
-
Add a cleavage cocktail (e.g., anhydrous Hydrogen Fluoride (HF) with appropriate scavengers) to the resin. (Caution: HF is extremely hazardous and requires specialized equipment and safety precautions).
-
After the cleavage reaction (typically 1-2 hours at 0 °C), evaporate the HF.
7. Peptide Precipitation and Purification:
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Filter and collect the crude peptide.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the final product identity and isotopic incorporation via mass spectrometry.
Conclusion
This compound is a specialized and powerful reagent for researchers in structural biology, proteomics, and drug development. Its primary utility lies in the introduction of a stable isotopic label at a specific glycine residue within a peptide sequence using the well-established Boc-SPPS chemistry. This labeling enables detailed investigations into the structure, dynamics, quantity, and metabolic fate of peptides and proteins, thereby advancing our understanding of complex biological systems and facilitating the development of novel peptide-based therapeutics.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. prepchem.com [prepchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 8. benchchem.com [benchchem.com]
- 9. Glycine-ð-Fmoc (¹âµN, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
Navigating the Landscape of Isotopic Labeling: A Technical Guide to Boc-Gly-OH-15N
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Boc-Gly-OH-15N, a stable isotope-labeled amino acid crucial for advancements in proteomics, drug development, and metabolic research. We will delve into its procurement, applications, and the detailed experimental protocols necessary for its effective use, empowering researchers to leverage this powerful tool in their scientific endeavors.
Supplier and Purchasing Options for this compound
The acquisition of high-quality reagents is the foundation of reproducible research. This compound is available from a range of specialized chemical suppliers. The following table summarizes key purchasing information from several prominent vendors to facilitate procurement.
| Supplier | Product Name | CAS Number | Molecular Weight | Purity/Isotopic Enrichment |
| Sigma-Aldrich | This compound | 106665-75-2 | 176.18 | 98 atom % 15N, 99% (CP) |
| MedChemExpress | Boc-Glycine-15N | 106665-75-2 | 176.18 | Not specified |
| Parchem | This compound | 106665-75-2 | Not specified | Not specified |
| Cambridge Isotope Laboratories, Inc. | Glycine-N-t-Boc (¹⁵N, 98%) | 106665-75-2 | 176.18 | 98% |
| CP Lab Safety | This compound | Not specified | Not specified | min 99 atom% 15N, min 98.5% |
Core Applications in Research
The integration of the stable isotope ¹⁵N into the glycine molecule provides a non-radioactive tracer that can be precisely detected and quantified by mass spectrometry and NMR spectroscopy. This unique characteristic makes this compound an invaluable tool in several research domains.
Quantitative Proteomics
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful technique in quantitative proteomics. While SILAC traditionally uses labeled arginine and lysine, the principles can be extended to other amino acids. By incorporating ¹⁵N-labeled glycine into proteins, researchers can accurately quantify differences in protein abundance between different cell populations.
Peptide Synthesis
This compound serves as a fundamental building block in solid-phase peptide synthesis (SPPS). The Boc (tert-butyloxycarbonyl) protecting group on the α-amino group allows for the stepwise and controlled assembly of peptide chains on a solid resin support. The ¹⁵N label within a synthetic peptide can be used as an internal standard for quantitative mass spectrometry assays or for structural studies using NMR.
Metabolic Pathway Analysis
The nitrogen atom of glycine is a key contributor to various metabolic pathways, most notably the de novo synthesis of purines, which are essential components of DNA and RNA. By introducing ¹⁵N-labeled glycine to cells, researchers can trace the metabolic fate of this nitrogen atom, elucidating the activity and regulation of these critical biosynthetic routes.[1]
Experimental Protocols
Boc-Solid-Phase Peptide Synthesis (SPPS) of a ¹⁵N-Labeled Peptide
This protocol outlines the manual synthesis of a peptide incorporating this compound using the Boc/Bzl protection strategy.
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in dichloromethane (DCM) for at least 30-60 minutes.
2. First Amino Acid Coupling:
-
Couple the first Boc-protected amino acid to the resin using a suitable activation method (e.g., DCC/HOBt or HBTU/DIEA).
3. Boc Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for approximately 30 minutes to remove the Boc protecting group.[2]
-
Neutralize the resulting trifluoroacetate salt with a 10% solution of diisopropylethylamine (DIEA) in DCM.
4. Incorporation of this compound:
-
Dissolve this compound (2-4 equivalents) and a coupling agent (e.g., HBTU) in N,N-dimethylformamide (DMF).
-
Add the activated amino acid solution to the resin, followed by DIEA (4-6 equivalents) to initiate coupling.[2]
-
Allow the reaction to proceed for 1-2 hours. Monitor the completion of the coupling reaction using a qualitative method like the Kaiser test.
5. Chain Elongation:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
6. Cleavage and Deprotection:
-
Once the synthesis is complete, treat the resin with a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), to cleave the peptide from the resin and remove the side-chain protecting groups.
7. Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
8. Characterization:
-
Confirm the identity and isotopic incorporation of the final peptide using mass spectrometry and NMR spectroscopy.
Metabolic Labeling and Analysis of Purine Biosynthesis
This protocol describes a general workflow for tracing the incorporation of ¹⁵N from glycine into the purine biosynthesis pathway.
1. Cell Culture:
-
Culture cells (e.g., A549 cancer cells) in a standard growth medium.[1]
2. Isotopic Labeling:
-
Replace the standard medium with a medium containing ¹⁵N-glycine. The Boc-protecting group from this compound would need to be cleaved prior to its use in cell culture, or a commercially available ¹⁵N-glycine should be used.
-
Incubate the cells for a defined period to allow for the uptake and metabolism of the labeled glycine.
3. Metabolite Extraction:
-
Harvest the cells and quench their metabolism rapidly.
-
Extract the intracellular metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).
4. Mass Spectrometry Analysis:
-
Analyze the metabolite extracts using high-resolution mass spectrometry (HRMS).
-
Identify metabolites that show a +1 mass shift, indicating the incorporation of a single ¹⁵N atom.[1]
5. Data Analysis:
-
Compare the mass spectra of labeled and unlabeled samples to confirm the identity of the ¹⁵N-containing metabolites.
-
Quantify the level of ¹⁵N incorporation to determine the relative flux of glycine nitrogen into the purine biosynthesis pathway.
Visualizing Workflows and Pathways
To further clarify the experimental processes and biological pathways involved, the following diagrams have been generated using the DOT language.
References
Stable Isotope Labeling with ¹⁵N Glycine: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. By replacing naturally abundant isotopes with their heavier, non-radioactive counterparts, researchers can track the incorporation of labeled precursors into downstream metabolites and macromolecules.[1] Among the various stable isotopes used, ¹⁵N-labeled glycine has emerged as a versatile tracer for investigating a wide range of biological processes, including protein synthesis and turnover, metabolic flux analysis, and nucleotide biosynthesis. Glycine, as the simplest amino acid, plays a central role in numerous metabolic pathways, making ¹⁵N-glycine an invaluable tool for elucidating cellular physiology in both health and disease.[2][3]
This technical guide provides a comprehensive overview of the principles, experimental protocols, and applications of stable isotope labeling with ¹⁵N glycine. It is designed to equip researchers, scientists, and drug development professionals with the knowledge required to design, execute, and interpret experiments using this robust analytical method.
Core Principles of ¹⁵N Glycine Labeling
The fundamental principle behind stable isotope labeling with ¹⁵N glycine lies in the introduction of a "heavy" nitrogen isotope into a biological system.[4] Cells and organisms readily take up ¹⁵N-glycine and utilize it in the same manner as its unlabeled counterpart, ¹⁴N-glycine.[5] The key difference is the one-dalton mass shift imparted by the ¹⁵N isotope, which can be detected and quantified using mass spectrometry (MS).[2] This allows for the differentiation between pre-existing ("light") molecules and newly synthesized ("heavy") molecules that have incorporated the ¹⁵N label from glycine.
Glycine's metabolic versatility makes it an effective tracer for multiple pathways. The ¹⁵N atom from glycine can be incorporated into:
-
Proteins: Directly during protein synthesis.[6]
-
Purines: As a precursor for the de novo synthesis of purine nucleotides (adenine and guanine), which are essential for DNA and RNA synthesis.[2][7]
-
Other Metabolites: Glycine is a key player in one-carbon metabolism and can contribute its nitrogen to the synthesis of other amino acids and nitrogen-containing compounds.[8]
By tracing the incorporation of ¹⁵N into these various biomolecules, researchers can gain quantitative insights into the rates of their synthesis, degradation, and flux through different metabolic pathways.
Applications in Research and Drug Development
The use of ¹⁵N glycine as a metabolic tracer has broad applications across various fields of biomedical research and pharmaceutical development.
Protein Synthesis and Turnover Studies
A primary application of ¹⁵N glycine is the measurement of whole-body and tissue-specific protein synthesis rates.[6][9] By administering ¹⁵N glycine and subsequently measuring its incorporation into proteins over time, researchers can calculate the fractional synthesis rate (FSR) of proteins.[10] This has been instrumental in understanding protein metabolism in various physiological and pathological states, including malnutrition, cancer, and in response to therapeutic interventions.[9]
Metabolic Flux Analysis
Metabolic flux analysis (MFA) aims to quantify the rates of metabolic reactions within a biological system. ¹⁵N glycine serves as a powerful tracer for MFA studies, enabling the elucidation of nitrogen metabolism pathways.[11] By tracking the flow of ¹⁵N from glycine into downstream metabolites, researchers can map and quantify the contributions of glycine to various biosynthetic processes, which is particularly relevant in cancer metabolism where metabolic pathways are often rewired.[11]
Purine Biosynthesis and Nucleotide Metabolism
Glycine is a fundamental building block in the de novo synthesis of purines.[7][12] Studies using ¹⁵N glycine have been crucial in understanding the regulation of this pathway and its dysregulation in diseases such as gout, a metabolic disorder characterized by the overproduction of uric acid, the end product of purine degradation in humans.[12][13] Tracing ¹⁵N from glycine into purine nucleotides and uric acid provides a direct measure of the rate of de novo purine synthesis.[14]
Drug Development
In the realm of drug development, ¹⁵N glycine labeling can be employed to assess the mechanism of action of novel therapeutics. For instance, if a drug is hypothesized to inhibit protein synthesis or a specific metabolic pathway involving glycine, its efficacy can be quantitatively assessed by measuring changes in the incorporation of ¹⁵N from glycine into the relevant biomolecules. Furthermore, understanding the metabolic effects of a drug candidate is a critical component of preclinical and clinical development.
Quantitative Data Summary
The following tables summarize quantitative data from various studies utilizing ¹⁵N glycine for stable isotope labeling.
| Parameter | Value | Organism/System | Reference |
| Infusion Rate | 2-8 mg/h | Rats | [6] |
| 0.11 to 0.33 µg ¹⁵N/kg/min | Humans | [9] | |
| Dosage | 2 mg ¹⁵N/kg | Preterm Infants | [15] |
| Labeling Duration | 2-24 hours | Rats | [6] |
| 24-36 hours | Humans | [9] | |
| 72 hours | Pancreatic Cancer Cells | [10] | |
| Fractional Synthesis Rate (FSR) | 44-76% | Pancreatic Cancer Cell Proteins | [10] |
| Whole-Body Protein Turnover | 7.7 - 8.8 g/kg/day | Preterm Infants | [15] |
Table 1: In Vivo and In Vitro Labeling Parameters and Outcomes
Experimental Protocols
This section provides detailed methodologies for key experiments involving ¹⁵N glycine labeling.
Protocol 1: In Vivo Measurement of Protein Synthesis in a Rat Model
This protocol is adapted from studies measuring protein synthesis rates in rats.[6]
1. Animal Preparation and Tracer Administration:
- Acclimate 170-220 g rats to the experimental conditions.
- Prepare a sterile solution of [¹⁵N]glycine (95+% purity).
- Administer the [¹⁵N]glycine solution via a constant intravenous infusion at a rate of 2-8 mg/h for a duration of 2-24 hours.
2. Sample Collection:
- At predetermined time points, euthanize the animals.
- Rapidly excise the liver and other tissues of interest.
- Collect urine samples for the determination of urinary ¹⁵N enrichment.
- For whole-body protein synthesis measurements, the entire rat homogenate can be prepared.
3. Sample Processing:
- Homogenize tissue samples in a suitable buffer.
- Precipitate proteins using an appropriate method (e.g., trichloroacetic acid).
- Separate the protein pellet from the supernatant containing free amino acids.
- Hydrolyze the protein pellet to release individual amino acids.
- Isolate amino acids from both the protein hydrolysate and the tissue-free amino acid pool.
4. Mass Spectrometry Analysis:
- Derivatize the isolated amino acids to make them volatile for gas chromatography-mass spectrometry (GC-MS) analysis, or analyze directly using liquid chromatography-mass spectrometry (LC-MS).
- Determine the ¹⁵N enrichment in glycine and other amino acids from both the protein and the free amino acid pool.
- Measure the ¹⁵N enrichment in urinary urea and/or ammonia.
5. Data Analysis:
- Calculate the fractional rate of protein synthesis (FSR) using the precursor-product principle, which relates the enrichment of ¹⁵N in the protein to the enrichment in the precursor pool (tissue-free amino acids).
Protocol 2: Metabolic Labeling of Cultured Cells for Proteomics and Metabolomics
This protocol is a general guideline for in vitro labeling experiments.[2][10]
1. Cell Culture and Labeling:
- Culture cells of interest (e.g., A549 cancer cells) in their standard growth medium.[2]
- Prepare a labeling medium by supplementing a glycine-free medium with a known concentration of [¹⁵N]glycine. The optimal concentration should be determined empirically.[11]
- Replace the standard medium with the ¹⁵N-glycine containing labeling medium.
- Incubate the cells for a specified period (e.g., up to 72 hours) to allow for the incorporation of the label into newly synthesized proteins and metabolites.[10]
2. Cell Harvesting and Lysis:
- Harvest the cells by scraping or trypsinization.
- Wash the cells with phosphate-buffered saline (PBS) to remove residual labeling medium.
- Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
3. Proteomic Analysis:
- Quantify the protein concentration in the cell lysate.
- For protein synthesis measurements, proteins can be separated by 2D gel electrophoresis or analyzed by shotgun proteomics.[10]
- Excise protein spots from gels or digest the entire proteome with trypsin.
- Analyze the resulting peptides by MALDI-TOF/TOF or LC-MS/MS.
- Determine the ratio of "heavy" (¹⁵N-containing) to "light" (¹⁴N) peptides to quantify relative protein abundance or fractional synthesis rates.
4. Metabolomic Analysis:
- Extract metabolites from the cell lysate using a method such as methanol-chloroform extraction.
- Analyze the metabolite extract using high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (HRMS²).[2]
- Identify ¹⁵N-labeled metabolites by looking for the characteristic 1 Da mass shift in the (M+1)/M ion pair peaks.[2]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key pathways and workflows related to ¹⁵N glycine labeling.
Caption: A generalized experimental workflow for stable isotope labeling with ¹⁵N glycine.
Caption: Incorporation of ¹⁵N from glycine into the de novo purine biosynthesis pathway.
Conclusion
Stable isotope labeling with ¹⁵N glycine is a robust and versatile technique with wide-ranging applications in biomedical research and drug development. Its utility in quantifying protein synthesis, delineating metabolic fluxes, and tracing the biosynthesis of essential molecules like purines provides invaluable insights into cellular function. The methodologies outlined in this guide offer a framework for researchers to design and implement ¹⁵N glycine labeling experiments to address fundamental questions in biology and pharmacology. As mass spectrometry technologies continue to advance in sensitivity and resolution, the applications of ¹⁵N glycine labeling are poised to expand further, solidifying its role as a cornerstone of modern metabolic research.
References
- 1. chempep.com [chempep.com]
- 2. Tracing the nitrogen metabolites of glycine using (15)N-glycine and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. metabolon.com [metabolon.com]
- 4. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Measurement of protein synthesis rates with [15N]glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Glycine turnover and decarboxylation rate quantified in healthy men and women using primed, constant infusions of [1,2-13C2]glycine and [2H3]leucine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tracer priming in human protein turnover studies with [15N]glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Incorporation of 15N from glycine into uric acid in gout: a follow-up study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Long-term follow-up of incorporation of 15N from glycine into uric acid in gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Suppression of glycine-15N incorporation into urinary uric acid by adenine-8-13C in normal and gouty subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 15N-tracer studies in formula-fed preterm infants: the role of glycine supply in protein turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Safe Handling of Boc-Gly-OH-15N
This guide provides comprehensive safety and handling information for Boc-Gly-OH-15N (CAS No. 106665-75-2), a stable isotope-labeled amino acid commonly used in peptide synthesis and other research applications. The following sections detail the compound's properties, associated hazards, and recommended procedures for its safe use, storage, and disposal, tailored for researchers, scientists, and drug development professionals.
Compound Identification and Properties
This compound, also known as N-(tert-Butoxycarbonyl)glycine-15N, is a white to off-white solid.[1] Its key identifiers and physical properties are summarized below.
| Property | Value | Source |
| CAS Number | 106665-75-2 | [2][3][4] |
| Molecular Formula | C7H13NO4 | [1][2][5] |
| Molecular Weight | 176.18 g/mol | [3][4] |
| Appearance | Solid | [1][2][3] |
| Melting Point | 86-89 °C (lit.) | [1][2][3] |
| Isotopic Purity | 98 atom % 15N | [3][4] |
| Assay | 99% (CP) | [3] |
Hazard Identification and Safety Precautions
This compound is classified as hazardous.[2] The primary hazards are acute oral toxicity and the risk of serious eye damage.[2]
| Hazard Statement | GHS Classification | Source |
| Toxic if swallowed | Acute Toxicity, Oral (Category 3) | [2] |
| Causes serious eye damage | Serious Eye Damage/Eye Irritation (Category 1) | [2] |
Signal Word: Danger[2]
Precautionary Statements: [2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is crucial to handle this compound in a well-ventilated area and avoid the formation of dust and aerosols.[6]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound.
| PPE | Specification | Source |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | [6][7] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | [6][8] |
| Body Protection | Laboratory coat. | [6] |
| Respiratory Protection | NIOSH-approved respirator if dust is generated. | [6][7] |
Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of this compound and ensure the safety of laboratory personnel.
| Condition | Recommendation | Source |
| Handling | Handle in a well-ventilated place. Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing. | [6][7] |
| Storage Temperature | 2-8°C or -15°C. | [1][5][6] |
| Storage Conditions | Store in a cool, dry, well-ventilated place in a tightly closed container. Protect from light. | [6][8] |
| Incompatibilities | Strong oxidizing agents. | [6] |
First-Aid Measures
In case of exposure, follow these first-aid protocols:
| Exposure Route | First-Aid Measure | Source |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. | [6][7] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | [6][7] |
| Skin Contact | Immediately wash off with soap and plenty of water. Consult a physician. | [6] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician. | [6][7] |
Accidental Release and Fire-Fighting Measures
| Situation | Protocol | Source |
| Accidental Release | Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate PPE. Avoid breathing dust. Prevent further leakage or spillage if safe to do so. Do not let product enter drains. Sweep up and shovel into a suitable, closed container for disposal. | [6][7] |
| Fire-Fighting | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Wear a self-contained breathing apparatus for firefighting if necessary. | [6][8] |
| Hazardous Combustion Products | Oxides of carbon (CO, CO2) and nitrogen (NOx). | [6][7] |
Experimental Protocols and Workflows
While specific experimental protocols are highly dependent on the research context, a generalized workflow for the safe handling of this compound is presented below. This workflow outlines the critical steps from preparation to waste disposal.
References
- 1. BOC-[15N]GLY-OH CAS#: 106665-75-2 [amp.chemicalbook.com]
- 2. BOC-[15N]GLY-OH - Safety Data Sheet [chemicalbook.com]
- 3. This compound 15N 98atom , 99 CP 106665-75-2 [sigmaaldrich.com]
- 4. This compound 15N 98atom , 99 CP 106665-75-2 [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
A Technical Guide to the Utilization of Boc-Gly-OH-¹⁵N in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the fundamental principles and practical applications of N-tert-butyloxycarbonyl-¹⁵N-labeled glycine (Boc-Gly-OH-¹⁵N) in peptide synthesis. The site-specific incorporation of stable isotopes like ¹⁵N is a critical technique in modern drug discovery and proteomics, offering a powerful tool for detailed structural and functional analysis of peptides.
Core Principles: The Role of ¹⁵N Labeling
The primary advantage of incorporating Boc-Gly-OH-¹⁵N into a peptide sequence lies in the introduction of a stable isotope label. This nitrogen-15 isotope does not alter the chemical reactivity of the glycine residue, meaning its performance in peptide synthesis is comparable to its unlabeled counterpart. The key difference is the +1 Dalton mass shift per ¹⁵N atom, which is detectable by mass spectrometry.
This isotopic label serves as a powerful analytical tool in several key applications:
-
Structural Biology (NMR Spectroscopy): The ¹⁵N nucleus is NMR-active. Its incorporation at a specific glycine residue simplifies complex NMR spectra, enabling the precise determination of local peptide conformation, dynamics, and hydrogen bonding patterns. This information is invaluable for understanding peptide folding, stability, and interactions with biological targets.
-
Quantitative Proteomics and Metabolomics (Mass Spectrometry): Peptides containing ¹⁵N-glycine can be easily distinguished from their natural counterparts by their mass shift in mass spectrometry analysis. This allows for their use as internal standards for accurate quantification of proteins and peptides in complex biological samples.
-
Metabolic Tracing: The ¹⁵N label allows researchers to trace the metabolic fate of a peptide within a biological system, providing insights into its mechanism of action and degradation pathways.
Boc-Based Solid-Phase Peptide Synthesis (SPPS)
Boc-Gly-OH-¹⁵N is primarily utilized in the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy of solid-phase peptide synthesis (SPPS). This methodology involves the sequential addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. The N-terminus of each incoming amino acid is protected by the acid-labile Boc group.
The Boc-SPPS Cycle
The synthesis proceeds through a series of repeated cycles, each consisting of three main steps: deprotection, neutralization, and coupling.
Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).
Key Chemical Transformations
1. Boc Deprotection: The acid-labile Boc protecting group is removed from the N-terminus of the resin-bound peptide using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). This exposes a free amine group for the next coupling step.
Caption: The chemical transformation during the Boc deprotection step.
2. Neutralization: The resulting ammonium trifluoroacetate salt is neutralized to the free amine using a hindered base, typically diisopropylethylamine (DIEA), in DCM or N,N-dimethylformamide (DMF).
3. Coupling: The carboxyl group of the incoming Boc-Gly-OH-¹⁵N is activated by a coupling reagent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), to facilitate the formation of a new peptide bond with the free amine of the resin-bound peptide.
Caption: The formation of a new peptide bond during the coupling step.
Quantitative Data Presentation
While the incorporation of a stable isotope like ¹⁵N does not significantly alter the chemical reactivity of the amino acid in peptide coupling reactions, it is crucial to monitor the efficiency of the synthesis. The following tables provide illustrative data for key performance indicators. Actual results may vary depending on the specific peptide sequence and synthesis conditions.
Table 1: Physicochemical Properties
| Property | Boc-Gly-OH-¹⁵N | Unlabeled Boc-Gly-OH |
| Molecular Formula | C₇H₁₃¹⁵NO₄ | C₇H₁₃NO₄ |
| Molecular Weight | ~176.18 g/mol | ~175.17 g/mol |
| Isotopic Purity | Typically >98 atom % ¹⁵N | Natural abundance (~0.37% ¹⁵N) |
| Appearance | White to off-white solid/powder | White to off-white solid/powder |
| Solubility | Soluble in DMF, NMP | Soluble in DMF, NMP |
Table 2: Illustrative Performance in SPPS
| Parameter | Boc-Gly-OH-¹⁵N | Unlabeled Boc-Gly-OH | Notes |
| Coupling Efficiency | >99% | >99% | As determined by Kaiser test or other in-process monitoring. |
| Crude Peptide Purity | Typically >70% | Typically >70% | Dependent on peptide sequence and synthesis efficiency. |
| Final Yield | Sequence-dependent | Sequence-dependent | Overall yield is a product of the efficiency of each step. |
| Isotopic Enrichment | >98% | N/A | Verified by mass spectrometry. |
Experimental Protocols
The following are detailed methodologies for the key steps in the incorporation of Boc-Gly-OH-¹⁵N using manual Boc-SPPS.
Protocol 1: Boc Deprotection
Materials:
-
Peptide-resin with N-terminal Boc protection
-
Deprotection solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
DCM for washing
-
Isopropyl alcohol (IPA) for washing
Procedure:
-
Swell the peptide-resin in DCM in a reaction vessel for 30 minutes.
-
Drain the DCM.
-
Add the deprotection solution (10 mL per gram of resin) and agitate for 2 minutes (pre-wash).
-
Drain the solution.
-
Add fresh deprotection solution and agitate for 30 minutes.
-
Drain the deprotection solution.
-
Wash the resin with DCM (3 x 1 min).
-
Wash the resin with IPA (1 x 1 min).
-
Wash the resin with DCM (3 x 1 min).
Protocol 2: Neutralization
Materials:
-
Deprotected peptide-resin (as TFA salt)
-
Neutralization solution: 10% Diisopropylethylamine (DIEA) in DCM
-
DCM for washing
Procedure:
-
To the deprotected peptide-resin, add the neutralization solution (10 mL per gram of resin).
-
Agitate for 2 minutes.
-
Drain the solution.
-
Repeat steps 1-3.
-
Wash the resin with DCM (5 x 1 min) to remove excess base.
Protocol 3: Coupling of Boc-Gly-OH-¹⁵N
Materials:
-
Neutralized peptide-resin
-
Boc-Gly-OH-¹⁵N (3 equivalents relative to resin loading)
-
HBTU (2.9 equivalents)
-
DIEA (6 equivalents)
-
N,N-Dimethylformamide (DMF)
-
DCM for washing
Procedure:
-
In a separate vessel, dissolve Boc-Gly-OH-¹⁵N and HBTU in DMF.
-
Add DIEA to the solution to pre-activate the amino acid for 2-5 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the reaction completion using a Kaiser test. A negative result (beads remain colorless or yellow) indicates complete coupling.
-
If the Kaiser test is positive (blue beads), a second coupling (recoupling) may be necessary.
-
Drain the coupling solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
Protocol 4: Cleavage and Deprotection
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail: Anhydrous Hydrogen Fluoride (HF) is a common but highly hazardous reagent. Trifluoromethanesulfonic acid (TFMSA) is a safer alternative. A common TFMSA cocktail is TFMSA/TFA/thioanisole.
-
Scavengers (e.g., anisole, p-cresol) to trap reactive carbocations.
-
Cold diethyl ether for precipitation.
Procedure (using TFMSA): Caution: This procedure should be performed in a well-ventilated fume hood by trained personnel.
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Suspend the dried resin in a pre-chilled cleavage cocktail containing TFMSA, TFA, and scavengers.
-
Stir the mixture at 0°C for 1-2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and cleaved protecting groups.
-
Dry the peptide pellet under vacuum.
Protocol 5: Verification of Isotopic Incorporation
Materials:
-
Purified ¹⁵N-labeled peptide
-
Solvent for mass spectrometry (e.g., 50% acetonitrile/water with 0.1% formic acid)
-
High-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap)
Procedure:
-
Dissolve a small amount of the purified peptide in the appropriate solvent.
-
Analyze the sample using the mass spectrometer.
-
Compare the observed monoisotopic mass of the ¹⁵N-labeled peptide with its theoretical mass. A +1 Da shift per ¹⁵N atom is expected.
-
Analyze the isotopic distribution of the molecular ion peak to confirm the level of ¹⁵N enrichment.
Conclusion
The use of Boc-Gly-OH-¹⁵N in peptide synthesis is a powerful and versatile strategy for researchers in both academia and the pharmaceutical industry. The ability to introduce a stable isotopic label at a specific site within a peptide allows for detailed investigation of its structure, function, and metabolism with high precision. The protocols outlined in this guide provide a framework for the successful synthesis, characterization, and utilization of ¹⁵N-labeled peptides, making this technique an invaluable tool in the development of novel peptide-based therapeutics and diagnostics.
The Enduring Workhorse: A Technical Guide to the Boc Protecting Group in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals, a deep understanding of the chemical strategies underpinning peptide synthesis is paramount. This in-depth technical guide delves into the core principles of the tert-butyloxycarbonyl (Boc) protecting group in Solid-Phase Peptide Synthesis (SPPS), a robust and historically significant methodology that continues to be a valuable tool for the synthesis of complex and aggregation-prone peptides.
The primary role of the Boc group is the reversible protection of the α-amino group of an amino acid. This prevents unwanted side reactions and ensures the sequential, controlled assembly of the peptide chain. The Boc group's key characteristic is its lability under moderately acidic conditions, which allows for its selective removal without disturbing the more acid-stable side-chain protecting groups, a principle known as "graduated acid lability".[1][2]
The Boc-SPPS Cycle: A Stepwise Approach
The synthesis of a peptide using the Boc strategy follows a cyclical workflow, illustrated below. Each cycle consists of three main steps: deprotection, neutralization, and coupling.
Caption: The cyclical workflow of Boc-SPPS.
Chemical Mechanisms at the Core of Boc-SPPS
The success of Boc-SPPS hinges on the precise and selective chemical transformations of the Boc group.
Boc Group Protection of an Amino Acid
The Boc group is introduced onto the α-amino group of an amino acid by reacting it with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. The amino group acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride.
Caption: General scheme for Boc protection of an amino acid.
Boc Group Deprotection: The Key to Stepwise Elongation
The removal of the Boc group is achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA). The mechanism involves the protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which then decarboxylates.
Caption: Acid-catalyzed deprotection of the Boc group.
The liberated tert-butyl cations are reactive electrophiles and can lead to side reactions, particularly with nucleophilic amino acid side chains like methionine and tryptophan. To prevent this, scavengers such as dithiothreitol (DTE) or anisole are typically added to the deprotection solution.[2]
Experimental Protocols: A Practical Guide
The following sections provide detailed methodologies for the key steps in manual Boc-SPPS.
Nα-Boc Deprotection
This procedure removes the temporary Boc protecting group from the N-terminus of the growing peptide chain.
-
To the resin-bound peptide, add a solution of 50% TFA in dichloromethane (DCM).
-
Agitate the mixture for a pre-wash of 5 minutes.[1]
-
Drain the solution and add a fresh 50% TFA/DCM solution.
-
Agitate for an additional 15-25 minutes to ensure complete deprotection.[1][3]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM (3x) and isopropanol (IPA) (2x) to remove residual TFA.[1]
Neutralization
After deprotection, the N-terminal amino group is protonated as a trifluoroacetate salt. This salt must be neutralized to the free amine to enable the subsequent coupling reaction.
-
Wash the peptide-resin with DCM (2x).
-
Add a solution of 10% diisopropylethylamine (DIEA) in DCM.
-
Agitate for 2 minutes.
-
Repeat the neutralization step one more time.
-
Wash the resin with DCM (3x) and N,N-dimethylformamide (DMF) (3x).
An alternative and often more efficient method is in situ neutralization, where the neutralization and coupling steps are combined. This approach minimizes the exposure of the reactive free amine, reducing the risk of aggregation, especially in "difficult" sequences.[4][5]
Coupling of the Next Boc-Amino Acid
This step involves the activation of the incoming Boc-protected amino acid and its coupling to the free N-terminal amine of the resin-bound peptide.
-
In a separate vessel, dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU) in DMF.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Add 4-6 equivalents of DIEA to initiate the coupling reaction.[1]
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction for completion using a qualitative method such as the Kaiser (ninhydrin) test. A negative test indicates the absence of free primary amines.
-
Once the coupling is complete, drain the solution and wash the resin with DMF (3x) and DCM (3x).
Final Cleavage and Deprotection
The final step in Boc-SPPS is the cleavage of the completed peptide from the solid support and the simultaneous removal of the side-chain protecting groups. This is typically achieved using a strong acid, most commonly anhydrous hydrogen fluoride (HF).
Safety Precaution: Anhydrous HF is extremely toxic and corrosive and must be handled in a specialized, HF-resistant apparatus within a dedicated fume hood with appropriate personal protective equipment.
A common and safer approach is the "low-high" HF procedure, which minimizes side reactions.[6][7]
-
Low HF Step: The peptide-resin is treated with a mixture of HF/dimethyl sulfide (DMS) (typically 1:3 v/v) in the presence of scavengers (e.g., p-cresol). This step removes the more acid-labile side-chain protecting groups.[3][8]
-
High HF Step: Following the low HF step, the resin is treated with neat anhydrous HF to cleave the peptide from the resin and remove the more resistant side-chain protecting groups (e.g., Arg(Tos)).[3][8]
After cleavage, the crude peptide is precipitated with cold diethyl ether, collected, and dried.[1]
Quantitative Data in Boc-SPPS
The efficiency of each step in the Boc-SPPS cycle is critical for the overall yield and purity of the final peptide. The following tables summarize key quantitative data for deprotection and coupling reactions.
| Deprotection Reagent | Concentration | Time | Efficiency |
| Trifluoroacetic Acid (TFA) | 50% in DCM | 20-30 min | >99% |
| Trifluoroacetic Acid (TFA) | 100% | 2 x 1 min | >99% |
Table 1: Boc Deprotection Conditions and Efficiency.
| Coupling Reagent | Equivalents (AA:Reagent:DIEA) | Typical Coupling Time | Coupling Efficiency |
| HBTU/HOBt | 1:1:2 | 30-60 min | >98% |
| HATU | 1:1:2 | 15-45 min | >99% |
| DIC/HOBt | 1:1:2 | 1-4 hours | >97% |
Table 2: Common Coupling Reagents in Boc-SPPS and Their Performance. Data is representative for standard amino acid couplings.[9]
Conclusion
While the milder conditions of Fmoc-based SPPS have led to its widespread adoption, the Boc strategy remains a powerful and relevant technique. Its advantages in synthesizing long, difficult, or hydrophobic sequences, where aggregation can be a significant issue, ensure its continued use in modern peptide chemistry. A thorough understanding of the principles, mechanisms, and protocols of Boc-SPPS is therefore an invaluable asset for any researcher in the field of peptide and protein science. The robustness of this classic method, refined over decades, provides a reliable pathway to complex peptide targets.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Unseen Majority: A Guide to the Natural Abundance of ¹⁵N and the Imperative for Labeled Compounds
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of molecular biology and drug development, the ability to trace the metabolic fate of nitrogen-containing compounds is paramount. Nitrogen is a fundamental constituent of life's most essential molecules, including amino acids, proteins, and nucleic acids. Understanding the pathways these molecules traverse, their synthesis, and their degradation is central to deciphering cellular function in both healthy and diseased states. This guide provides an in-depth exploration of the natural abundance of nitrogen's stable isotopes and elucidates the critical need for isotopically labeled compounds, particularly those enriched with ¹⁵N, to powerfully interrogate these complex biological systems.
The Natural Isotopic Landscape of Nitrogen
Nitrogen in its natural state is predominantly composed of two stable isotopes: ¹⁴N and ¹⁵N. The lighter isotope, ¹⁴N, is vastly more common, while ¹⁵N exists in trace amounts. This stark difference in their natural distribution is the foundational reason why ¹⁵N-labeled compounds are indispensable tools in modern research.
| Isotope | Protons | Neutrons | Natural Abundance (Mole Fraction) | Nuclear Spin (I) |
| ¹⁴N | 7 | 7 | ~99.6% | 1 |
| ¹⁵N | 7 | 8 | ~0.4% | 1/2 |
Table 1: Quantitative Data on the Natural Abundance and Properties of Stable Nitrogen Isotopes. The vast majority of naturally occurring nitrogen is ¹⁴N, with ¹⁵N comprising a very small fraction[1][2]. Their differing nuclear spins are a key property exploited in analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy[1][3].
Why Natural Abundance Isn't Enough: The Case for ¹⁵N Labeling
While ¹⁵N is naturally present, its extremely low abundance of approximately 0.4% renders it nearly invisible against the overwhelming background of ¹⁴N in most biological samples.[2] Attempting to trace metabolic pathways by measuring minute variations in this natural abundance is often impractical and lacks the sensitivity required for precise quantification. The scarcity of the heavy isotope, however, means that its deliberate introduction creates a strong and clear signal.[4]
The necessity for ¹⁵N-labeled compounds arises from the need to introduce a distinct, measurable signal that can be tracked through complex biological systems. By replacing the naturally abundant ¹⁴N with ¹⁵N in a specific molecule (e.g., an amino acid or a drug candidate), researchers can follow the journey of that molecule with high precision using techniques like mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5] This "stable isotope tracing" allows for the elucidation of metabolic fluxes, the identification of novel biosynthetic pathways, and the quantification of protein turnover.[6][7]
Key Advantages of Using ¹⁵N-Labeled Compounds:
-
Signal-to-Noise Ratio: Introducing a compound highly enriched in ¹⁵N (often >98%) creates a signal that is easily distinguishable from the natural background, enabling sensitive and accurate detection.
-
Quantitative Analysis: Labeled compounds allow for the precise quantification of metabolic rates and pathway contributions, which is not feasible with natural abundance measurements alone.[6]
-
Pathway Elucidation: By tracking the incorporation of ¹⁵N from a labeled precursor into various downstream metabolites, researchers can map out metabolic pathways and identify points of regulation.[8][9]
-
Structural Biology: ¹⁵N labeling is essential for many NMR-based studies of protein and nucleic acid structure and dynamics.[8] The fractional nuclear spin of ¹⁵N provides advantages for NMR, such as narrower line widths, compared to the integer spin of ¹⁴N.[1][3]
Visualizing Experimental and Biological Processes
To better understand the application of ¹⁵N labeling, the following diagrams illustrate a typical experimental workflow for quantitative proteomics and a key signaling pathway where ¹⁵N tracing provides critical insights.
Key Experimental Protocols Utilizing ¹⁵N-Labeled Compounds
The following are detailed methodologies for two common applications of ¹⁵N labeling: metabolic labeling of proteins in E. coli for NMR analysis and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics.
Protocol 1: ¹⁵N Labeling of Recombinant Proteins in E. coli for NMR Spectroscopy
This protocol is designed for the uniform incorporation of ¹⁵N into a target protein expressed in E. coli, a prerequisite for many heteronuclear NMR experiments.
1. Media and Reagent Preparation:
-
M9 Minimal Medium (10x Stock): For 1 liter, dissolve 67.8 g Na₂HPO₄, 30 g KH₂PO₄, and 5 g NaCl in deionized water. Autoclave to sterilize.
-
¹⁵N-Ammonium Chloride (¹⁵NH₄Cl): This is the sole nitrogen source. Use a >98% enriched ¹⁵NH₄Cl solution.
-
Carbon Source: 20% (w/v) glucose solution, sterilized by filtration.
-
Trace Elements Solution (100x): Prepare a solution containing EDTA, FeCl₃, ZnCl₂, CuCl₂, CoCl₂, and MnCl₂. Sterilize by filtration.
-
Other supplements: 1M MgSO₄ and 1M CaCl₂, both autoclaved separately.
2. Expression Protocol:
-
Starter Culture: Inoculate a single colony of E. coli (e.g., BL21(DE3)) transformed with the expression plasmid for the target protein into 5-10 mL of LB medium. Grow overnight at 37°C with shaking.
-
Adaptation Culture: The next morning, pellet the cells from the starter culture and resuspend them in 50 mL of M9 minimal medium containing natural abundance (¹⁴N) NH₄Cl. Grow for several hours to adapt the cells to the minimal medium.
-
Main Culture Inoculation: Prepare 1 liter of M9 minimal medium. Instead of natural abundance NH₄Cl, add 1 g of ¹⁵NH₄Cl.[5] Add the other sterile components (glucose, MgSO₄, CaCl₂, trace elements, and appropriate antibiotics). Inoculate this medium with the adaptation culture to an initial OD₆₀₀ of ~0.1.
-
Cell Growth: Grow the main culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Reduce the temperature to 18-25°C and continue to shake for another 16-20 hours.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The resulting cell pellet, containing the ¹⁵N-labeled protein, can be stored at -80°C or used immediately for protein purification.
3. Sample Preparation for NMR:
-
Purify the ¹⁵N-labeled protein using standard chromatography techniques.
-
The final NMR sample should be in a low-salt buffer (e.g., 25 mM phosphate, pH 6.5) at a protein concentration of 0.5-1 mM.
-
Add 5-10% D₂O to the final sample for the NMR lock.
Protocol 2: SILAC for Quantitative Proteomics
SILAC is a powerful method for the in vivo incorporation of labeled amino acids into proteins for mass spectrometry-based quantitative proteomics.
1. SILAC Media Preparation:
-
Base Medium: Use a DMEM or RPMI-1640 medium that is deficient in L-arginine and L-lysine.
-
Dialyzed Fetal Bovine Serum (dFBS): Standard FBS contains high concentrations of amino acids and must be replaced with dialyzed FBS to ensure that the labeled amino acids are the primary source.
-
"Light" Medium: To the base medium, add standard ("light") L-arginine and L-lysine to their normal physiological concentrations.
-
"Heavy" Medium: To a separate batch of base medium, add "heavy" isotopically labeled amino acids, for example, L-arginine (¹³C₆, ¹⁵N₄) and L-lysine (¹³C₆, ¹⁵N₂).
-
Final Media: Add 10% dFBS, glutamine, and penicillin/streptomycin to both the "light" and "heavy" media. Sterilize by filtration.
2. Cell Labeling and Experimentation:
-
Cell Culture: Split the cell line of interest into two populations. Culture one population in the "light" medium and the other in the "heavy" medium.
-
Full Incorporation: To ensure complete incorporation of the labeled amino acids, the cells must be passaged for at least five to six cell doublings in the SILAC media.[10]
-
Experimental Treatment: Once full incorporation is achieved, perform the desired experimental treatment on one of the cell populations (e.g., drug treatment on the "heavy" labeled cells, with the "light" cells serving as the control).
-
Harvesting and Mixing: After the treatment, harvest both the "light" and "heavy" cell populations. Count the cells and combine them in a 1:1 ratio.
3. Sample Preparation for Mass Spectrometry:
-
Lysis and Protein Extraction: Lyse the combined cell pellet using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Digestion: Perform in-solution or in-gel digestion of the extracted proteins, typically using trypsin. Trypsin cleaves after arginine and lysine, ensuring that nearly all resulting peptides will contain a labeled amino acid.[10]
-
Peptide Cleanup: Desalt the resulting peptide mixture using a C18 StageTip or a similar method.
-
LC-MS/MS Analysis: Analyze the cleaned peptide mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system. The mass spectrometer will detect pairs of "light" and "heavy" peptides, which are chemically identical but differ in mass. The ratio of their intensities directly reflects the relative abundance of the protein in the two original cell populations.
Conclusion
The minute natural abundance of ¹⁵N, while a fundamental property of our biosphere, presents a significant challenge for directly tracking nitrogen metabolism. However, this very scarcity is what makes ¹⁵N-labeled compounds such powerful tools for scientific discovery. By introducing molecules enriched with this heavy isotope, researchers can overcome the limitations of natural abundance and gain unprecedented insights into the dynamic processes of life. From defining the structure of proteins with NMR to quantifying proteome-wide changes with SILAC and tracing the intricate web of metabolic pathways in cancer, ¹⁵N labeling is an indispensable technique that continues to drive innovation in basic research and drug development.
References
- 1. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Neuronal glutamine utilization: pathways of nitrogen transfer studied with [15N]glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tracing 15N with chemical reaction interface mass spectrometry: a demonstration using 15N-labeled glutamine and asparagine substrates in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oncogenic K-Ras decouples glucose and glutamine metabolism to support cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A shift in glutamine nitrogen metabolism contributes to the malignant progression of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Technical Guide to Boc-Gly-OH-15N: Properties, Application, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-(tert-butoxycarbonyl)glycine-15N (Boc-Gly-OH-15N), a stable isotope-labeled amino acid critical in modern biochemical and pharmaceutical research. This document details its physicochemical properties, outlines its primary application in peptide synthesis, and provides methodologies for the analysis of the resulting labeled peptides.
Core Physicochemical Properties
The key distinction between Boc-Gly-OH and its 15N-labeled counterpart lies in the isotopic composition of the nitrogen atom. This substitution of the naturally abundant ¹⁴N with ¹⁵N results in a precise mass shift without altering the chemical reactivity of the molecule. This property is fundamental to its application as a tracer in various biochemical and metabolic studies.
Quantitative Data Summary
The molecular formula and weight of both the standard and the 15N-labeled Boc-Gly-OH are summarized below. This data is crucial for the accurate interpretation of mass spectrometry results and for precise reagent preparation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Boc-Gly-OH | C₇H₁₃NO₄ | 175.18 |
| This compound | C₇H₁₃¹⁵NO₄ | 176.18 |
Note: The molecular weight of this compound is approximately 1 Dalton higher than the unlabeled version due to the presence of the heavy nitrogen isotope.[1]
Isotopic Labeling and its Significance
The introduction of a stable isotope like ¹⁵N into a molecule provides a powerful tool for researchers. The diagram below illustrates the simple yet significant modification that distinguishes this compound from its unlabeled form.
References
Methodological & Application
Application Notes & Protocols: Utilizing Boc-Gly-OH-¹⁵N and other ¹⁵N-Glycine Precursors for Protein Structure Studies by NMR
Audience: Researchers, scientists, and drug development professionals.
Abstract: Nuclear Magnetic Resonance (NMR) spectroscopy is a formidable technique for elucidating the three-dimensional structure and dynamics of proteins at atomic resolution.[1] However, its application to proteins larger than 25 kDa is often hampered by spectral complexity and signal overlap.[1] Isotopic labeling, particularly with Nitrogen-15 (¹⁵N), is a crucial strategy to mitigate these challenges.[1] This document details the use of ¹⁵N-labeled glycine, including precursors like Boc-Gly-OH-¹⁵N and Fmoc-Gly-OH-¹⁵N, for site-specific or segmental isotopic labeling of proteins. Incorporating an ¹⁵N-labeled glycine simplifies complex NMR spectra, enabling focused analysis of protein domains, interaction sites, and dynamic regions.[1] Glycine is a particularly useful probe due to its unique conformational flexibility and frequent location in functionally important loop regions of proteins.[1][2] These methods are invaluable for studying multi-domain proteins, intrinsically disordered proteins (IDPs), and systems involving protein-ligand interactions.[1]
Principle of ¹⁵N-Glycine Labeling for NMR
The ¹⁵N nucleus possesses a nuclear spin of 1/2, making it NMR-active. When incorporated into a protein, each ¹⁵N-labeled amide group in the protein backbone gives rise to a unique signal in a 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum.[3] This spectrum provides a "fingerprint" of the protein, where each peak corresponds to a specific amino acid residue (except proline).
Advantages of Using ¹⁵N-Labeled Glycine:
-
Spectral Simplification: By selectively labeling only glycine residues, the resulting ¹H-¹⁵N HSQC spectrum is dramatically simplified, containing only peaks from the glycine residues. This allows for unambiguous assignment and analysis, even in very large proteins.[1]
-
Probing Flexible Regions: Glycine lacks a side chain, which often imparts significant flexibility to the protein backbone. Labeling glycine residues allows for the specific investigation of these dynamic regions.[1]
-
Site-Specific Probes: Through chemical synthesis, a single ¹⁵N-glycine can be placed at a precise location within a peptide, which can then be ligated to a larger protein. This creates a highly specific probe to study the local environment, dynamics, and interactions at that site.[1]
-
Ligand Binding Studies: Changes in the chemical shift of a ¹⁵N-glycine peak upon the addition of a ligand or binding partner provide direct evidence of an interaction at or near that residue.[4]
Data Presentation
Quantitative data relevant to the use of ¹⁵N-labeled glycine in NMR studies are summarized below for easy reference.
Table 1: Properties of ¹⁵N-Labeled Glycine Precursors This table provides key chemical and physical properties of common isotopic labeling reagents.
| Property | Boc-Gly-OH-¹⁵N | Fmoc-Gly-OH-¹⁵N |
| Synonym | N-(tert-Butoxycarbonyl)-glycine-¹⁵N | N-(9-Fluorenylmethoxycarbonyl)-glycine-¹⁵N |
| Molecular Weight | 176.18 g/mol | 298.30 g/mol |
| CAS Number | 106665-75-2 | 125700-33-6 |
| Isotopic Purity | Typically ≥98% | Typically ≥98% |
| Primary Application | Boc-based Solid-Phase Peptide Synthesis (SPPS) | Fmoc-based Solid-Phase Peptide Synthesis (SPPS) |
| Storage Temperature | +2°C to +8°C, desiccated, protect from light[5] | 2-8°C |
Table 2: Typical NMR Sample and Acquisition Parameters This table outlines common starting conditions for acquiring a ¹H-¹⁵N HSQC spectrum of a labeled protein sample.
| Parameter | Recommended Value/Range | Purpose |
| Protein Concentration | 0.1 - 1.0 mM | To ensure sufficient signal-to-noise for data collection.[1] |
| Solvent | 90-95% H₂O, 5-10% D₂O | D₂O provides the lock signal for spectrometer stability.[1][6] |
| Buffer | 20-50 mM Phosphate or similar non-proton-containing buffer | To maintain a stable pH without introducing interfering signals.[6] |
| pH | 5.5 - 7.0 | Lower pH minimizes the exchange rate of backbone amide protons.[6] |
| Salt Concentration | < 100 mM (e.g., 25-50 mM NaCl) | High ionic strength can degrade spectral quality.[6] |
| Reference Compound | 0.1 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) | For chemical shift referencing.[6] |
| Temperature | 298 K (25°C) | A common starting point, should be optimized for protein stability. |
Table 3: Example ¹⁵N Chemical Shifts of Glycine in Different Secondary Structures The ¹⁵N chemical shift of a glycine residue is sensitive to its local environment and the protein's secondary structure. This provides valuable structural information.
| Secondary Structure | Typical ¹⁵N Chemical Shift Range (ppm) |
| α-Helix | 97.0 - 99.2 |
| β-Sheet | 99.5 - 107.0 |
| Random Coil | Variable, often intermediate values |
| Data adapted from solid-state NMR studies. Chemical shifts are referenced relative to saturated ¹⁵NH₄NO₃ solution.[7] |
Experimental Workflows and Protocols
There are several methods to incorporate ¹⁵N-labeled glycine into a protein. The choice of method depends on whether uniform, selective, or site-specific labeling is required.
This approach provides the highest precision, allowing for the incorporation of a single ¹⁵N-Glycine at a predetermined position. It involves synthesizing a peptide containing the label and then ligating it to the rest of the protein, which is typically produced recombinantly. Fmoc-based SPPS is the most common method for peptide synthesis.
Caption: Workflow for site-specific labeling via SPPS and ligation.
Protocol: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Gly-OH-¹⁵N
This protocol outlines the manual synthesis of a hypothetical peptide containing ¹⁵N-Glycine.
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminally amidated peptide). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
First Amino Acid Coupling: Remove the Fmoc protecting group from the resin (deprotection) using a solution of 20% piperidine in DMF. Couple the first C-terminal Fmoc-protected amino acid using an activating agent like HBTU/HOBt and a base like DIPEA in DMF.
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.
-
¹⁵N-Glycine Incorporation: At the desired position in the sequence, use Fmoc-Gly-OH-¹⁵N for the coupling step.
-
Final Deprotection: Once the full peptide is synthesized, perform a final Fmoc deprotection.
-
Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the peptide in cold diethyl ether, and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Ligation: The purified, ¹⁵N-labeled peptide is now ready for ligation to the recombinantly expressed protein fragment using techniques like Native Chemical Ligation (NCL).
This is the simplest and most cost-effective method for producing a protein where all instances of a given amino acid are labeled.[4] For uniform ¹⁵N labeling of all amino acids, ¹⁵NH₄Cl is used as the sole nitrogen source. For glycine-specific labeling, a more complex media and specific E. coli strains may be required to prevent metabolic scrambling, where the ¹⁵N label is transferred to other amino acids.[8]
Caption: Workflow for recombinant protein expression with ¹⁵N labeling.
Protocol: Uniform ¹⁵N Labeling in E. coli
-
Prepare M9 Minimal Media: For 1 liter, prepare M9 salts solution and autoclave. Separately, prepare and filter-sterilize solutions of 1g ¹⁵NH₄Cl (as the sole nitrogen source), 4g glucose (or other carbon source), 1M MgSO₄, and 1M CaCl₂.
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the plasmid DNA encoding the protein of interest.
-
Pre-culture: Inoculate a single colony into 5-10 mL of rich media (e.g., LB) with the appropriate antibiotic and grow overnight at 37°C.
-
Main Culture: Use the overnight pre-culture to inoculate 1 L of the prepared M9 minimal media containing ¹⁵NH₄Cl and other supplements. Grow the culture at 37°C with vigorous shaking.
-
Induction: Monitor the optical density at 600 nm (OD₆₀₀). When the OD₆₀₀ reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM.
-
Expression: Reduce the temperature to 18-25°C and continue shaking for 16-24 hours to allow for protein expression.
-
Harvesting and Purification: Harvest the cells by centrifugation. Resuspend the cell pellet and lyse the cells (e.g., by sonication or high-pressure homogenization). Purify the ¹⁵N-labeled protein from the lysate using appropriate chromatography techniques (e.g., affinity, ion exchange, size exclusion).
CFPS is a powerful in vitro method that allows for the efficient production of selectively labeled proteins.[9] Because the system is open, the pool of amino acids can be precisely controlled, adding ¹⁵N-Glycine while all other amino acids are unlabeled. This approach largely avoids the metabolic scrambling seen in live cells, making it ideal for high-fidelity selective labeling.[10]
Caption: Workflow for selective ¹⁵N-Glycine labeling using CFPS.
Protocol: Cell-Free Protein Synthesis for Selective ¹⁵N-Glycine Labeling
-
Prepare DNA Template: Generate a linear DNA template containing the gene of interest flanked by a T7 promoter and terminator via PCR, or use a high-purity expression plasmid.
-
Assemble the Reaction: In a microcentrifuge tube, combine the components of a commercial CFPS kit (e.g., from E. coli S30 extract), which typically includes the cell extract, reaction buffer, and an energy source.
-
Add Amino Acids: Add a pre-mixed solution of 19 unlabeled amino acids (lacking glycine). Then, add a solution of ¹⁵N-Glycine (or Boc-Gly-OH-¹⁵N if the system supports it, though free ¹⁵N-Glycine is standard).
-
Initiate Synthesis: Add the DNA template to the reaction mixture to initiate transcription and translation.
-
Incubation: Incubate the reaction at the recommended temperature (e.g., 30°C) for several hours.
-
Analysis: The resulting protein can often be analyzed directly by NMR without purification, as the labeled protein is the only species that will produce strong signals in a ¹H-¹⁵N HSQC spectrum.[9][11] If necessary, the protein can be purified using an affinity tag (e.g., His-tag).
NMR Analysis: The ¹H-¹⁵N HSQC Experiment
Regardless of the labeling method, the final step is analysis by NMR. The cornerstone experiment is the 2D ¹H-¹⁵N HSQC, which detects the correlation between each amide proton (¹H) and its directly bonded nitrogen (¹⁵N).
Caption: Principle of the ¹H-¹⁵N HSQC experiment for a labeled protein.
Protocol: NMR Sample Preparation and Data Acquisition
-
Buffer Exchange: Exchange the purified protein into a suitable NMR buffer (see Table 2) using dialysis or a centrifugal concentrator.
-
Concentration: Concentrate the protein to 0.1 - 1.0 mM.
-
Final Preparation: Transfer 400-600 µL of the final protein solution into a high-quality NMR tube. Add D₂O to 5-10% and a chemical shift reference standard like DSS.
-
Spectrometer Setup: Place the sample in the NMR spectrometer and allow it to equilibrate to the target temperature. Tune and match the probe for ¹H and ¹⁵N frequencies.
-
Data Acquisition: Acquire a 2D ¹H-¹⁵N HSQC spectrum. The acquisition time will depend on the sample concentration and spectrometer strength but typically ranges from 30 minutes to several hours.
-
Data Analysis: Process the acquired data using software like NMRPipe and analyze the spectrum to identify the peaks corresponding to the ¹⁵N-labeled glycine residues. These peaks can then be monitored for changes under different conditions (e.g., ligand titration, temperature changes) to study protein structure and dynamics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. protein-nmr.org.uk [protein-nmr.org.uk]
- 5. Glycine-ð-ð¡-Boc (¹âµN, 98%) - Cambridge Isotope Laboratories, NLM-2109-1 [isotope.com]
- 6. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 7. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 8. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-free synthesis of 15N-labeled proteins for NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. synthelis.com [synthelis.com]
- 11. Cell-free protein synthesis for analysis by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Proteomics Workflow Using ¹⁵N-Labeled Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling with heavy nitrogen (¹⁵N) is a powerful metabolic labeling technique for accurate and robust quantitative proteomics.[1] This in vivo labeling approach involves growing cells or entire organisms in a medium where the sole nitrogen source is enriched with the ¹⁵N isotope.[2] As proteins are synthesized, ¹⁵N is incorporated into every nitrogen-containing amino acid, resulting in a mass shift for all proteins and peptides compared to their natural abundance (¹⁴N) counterparts.[2][3] This methodology allows for the precise comparison of protein abundance between different experimental conditions. A key advantage is that the "heavy" (¹⁵N-labeled) and "light" (¹⁴N-unlabeled) samples can be mixed at an early stage of the experimental workflow, which significantly minimizes experimental variability introduced during sample preparation.[1][4] This application note provides a detailed workflow, experimental protocols, and data analysis considerations for conducting quantitative proteomics experiments using ¹⁵N-labeled peptides.
Core Principles of ¹⁵N Metabolic Labeling
The foundational principle of ¹⁵N metabolic labeling lies in the mass difference between the heavy (¹⁵N) and light (¹⁴N) nitrogen isotopes. This mass difference is readily detectable by a mass spectrometer, enabling the differentiation and relative quantification of proteins from two or more distinct samples that are combined.[4] Because the labeling is incorporated during protein synthesis, it provides a comprehensive snapshot of the entire proteome.[1] The "heavy" labeled proteome serves as an ideal internal standard for the "light" proteome, allowing for high accuracy in quantification.[5][6]
Experimental Workflow
The overall workflow for a quantitative proteomics experiment using ¹⁵N metabolic labeling can be divided into several key stages: metabolic labeling, sample preparation, mass spectrometry analysis, and data analysis.
Detailed Experimental Protocols
Protocol 1: ¹⁵N Metabolic Labeling of Bacterial Cells (e.g., E. coli)
This protocol describes the labeling of E. coli using a minimal medium with ¹⁵NH₄Cl as the sole nitrogen source.[2]
Materials:
-
M9 minimal medium components (without NH₄Cl)
-
¹⁵NH₄Cl (e.g., Cambridge Isotope Laboratories)
-
¹⁴NH₄Cl
-
Glucose (or other carbon source)
-
Magnesium sulfate (MgSO₄)
-
Calcium chloride (CaCl₂)
-
Trace elements solution
-
E. coli strain of interest
-
Appropriate antibiotics
Procedure:
-
Prepare M9 Medium: Prepare 1 liter of M9 minimal medium, omitting the ammonium chloride. Autoclave to sterilize.
-
Prepare Supplements: Prepare sterile stock solutions of 20% glucose, 1M MgSO₄, 1M CaCl₂, and a 1000x trace elements solution.
-
Prepare Labeling Medium: To the sterile 1L M9 medium, aseptically add:
-
1 g of ¹⁵NH₄Cl (for the "heavy" medium) or 1 g of ¹⁴NH₄Cl (for the "light" medium).
-
20 mL of 20% glucose.
-
2 mL of 1M MgSO₄.
-
100 µL of 1M CaCl₂.
-
1 mL of 1000x trace elements solution.
-
Appropriate antibiotics.
-
-
Cell Culture: Inoculate the "light" and "heavy" media with the E. coli strain. Grow the cultures at the appropriate temperature with shaking until they reach the desired growth phase (e.g., mid-log phase). Ensure at least 5-6 cell doublings to achieve >98% isotope incorporation.[7]
-
Harvesting: Harvest the cells by centrifugation.
Protocol 2: ¹⁵N Metabolic Labeling of Mammalian Cells in Culture
This protocol is adapted for labeling mammalian cells using ¹⁵N-labeled amino acids.
Materials:
-
DMEM or RPMI-1640 medium lacking the amino acids to be labeled
-
Dialyzed fetal bovine serum (FBS)
-
¹⁵N-labeled essential amino acids (e.g., L-Arginine, L-Lysine)
-
Unlabeled ("light") counterparts of the chosen amino acids
-
Mammalian cell line of interest
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare SILAC Media: Prepare "light" and "heavy" SILAC media by supplementing the amino acid-deficient medium with either the "light" or "heavy" ¹⁵N-labeled amino acids at their normal physiological concentrations. Add dialyzed FBS.
-
Cell Adaptation: Culture the cells in the "heavy" medium for at least five passages to ensure complete incorporation of the ¹⁵N-labeled amino acids.[8]
-
Experimental Treatment: Once labeling is complete, subject the two cell populations to their respective experimental conditions (e.g., drug treatment vs. vehicle control).
-
Harvesting: Wash the cells with ice-cold PBS and harvest using a cell scraper or by trypsinization.
Sample Processing and Mass Spectrometry
-
Protein Quantification: Determine the protein concentration of each cell lysate (e.g., using a BCA assay).
-
Sample Mixing: Mix equal amounts of protein from the "light" and "heavy" samples.[1]
-
Protein Digestion:
-
Reduce the disulfide bonds in the protein mixture using dithiothreitol (DTT).
-
Alkylate the cysteine residues with iodoacetamide (IAA).
-
Digest the proteins into peptides using a protease, most commonly trypsin.
-
-
Peptide Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column to remove contaminants that could interfere with mass spectrometry analysis.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap). It is recommended to acquire both MS1 survey scans and MS2 fragment scans at high resolution.[1][9]
Data Analysis Workflow
The analysis of ¹⁵N-labeled peptide data requires specialized software and a systematic approach to ensure accurate quantification.[4]
-
Database Searching: Search the acquired MS/MS spectra against a protein database to identify the peptides.[10]
-
Peptide Ratio Calculation: For each identified peptide, the software will locate the corresponding "light" and "heavy" isotopic envelopes in the MS1 spectra and calculate the ratio of their intensities.[10]
-
Labeling Efficiency Correction: A common challenge is the incomplete incorporation of the ¹⁵N isotope, which can affect quantification accuracy. It is crucial to determine the labeling efficiency (typically 93-99%) and correct for it during data analysis.[4][11]
-
Protein Quantification: Combine the ratios of all peptides belonging to a specific protein to calculate the overall protein abundance ratio. Statistical measures such as the median and interquartile range are often used.[11]
-
Statistical Analysis: Perform statistical tests to identify proteins that are significantly up- or down-regulated between the experimental conditions.
Data Presentation: Quantitative Proteomics Data Summary
The final output of a ¹⁵N labeling experiment is a list of identified proteins with their corresponding abundance ratios. This data is typically presented in tables for clear interpretation and comparison.[4]
| Protein ID | Gene Name | Protein Description | ¹⁵N/¹⁴N Ratio | p-value | Regulation |
| P00533 | EGFR | Epidermal growth factor receptor | 0.45 | 0.001 | Down |
| P60709 | ACTB | Actin, cytoplasmic 1 | 1.02 | 0.95 | Unchanged |
| P04637 | TP53 | Cellular tumor antigen p53 | 2.15 | 0.005 | Up |
| Q06609 | MAPK1 | Mitogen-activated protein kinase 1 | 0.98 | 0.89 | Unchanged |
| P27361 | MAPK3 | Mitogen-activated protein kinase 3 | 1.89 | 0.012 | Up |
Table 1: Example of a quantitative data summary table. The ¹⁵N/¹⁴N ratio indicates the relative abundance of the protein in the experimental sample compared to the control. A ratio less than 1 indicates downregulation, while a ratio greater than 1 indicates upregulation.
Application Case Study: Elucidating the Insulin/EGFR Signaling Pathway
Quantitative proteomics using ¹⁵N labeling is a powerful tool for dissecting complex cellular signaling pathways.[11] For example, it can be used to identify changes in protein expression and phosphorylation events upon stimulation of the Insulin or Epidermal Growth Factor Receptor (EGFR) pathways.[11]
Insulin/EGFR Signaling Pathway Overview
The EGFR signaling pathway is crucial for regulating cell growth, proliferation, and differentiation.[12] Ligand binding to EGFR triggers a cascade of downstream signaling events, primarily through the MAPK and PI3K/AKT/mTOR pathways.[12][13]
By using a ¹⁵N-labeling approach, researchers can quantify changes in the abundance of key proteins in this pathway (e.g., EGFR, MEK, ERK, Akt) in response to drug treatment or other stimuli. This provides valuable insights into the mechanism of action of novel therapeutics and can aid in biomarker discovery.[14]
Conclusion
Quantitative proteomics using ¹⁵N metabolic labeling is a robust and accurate method for the global analysis of protein expression. Its ability to minimize experimental variability by allowing for early sample mixing makes it a superior choice for many quantitative proteomics studies.[1] The detailed protocols and workflows provided in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals to successfully implement this powerful technique in their own research endeavors.
References
- 1. fitgene.com [fitgene.com]
- 2. Quantitative Proteomic profiling identifies protein correlates to EGFR kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Proteomic Analysis of the Epidermal Growth Factor Receptor (EGFR) Interactome and Post-translational Modifications Associated with Receptor Endocytosis in Response to EGF and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of novel MAP kinase pathway signaling targets by functional proteomics and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insulin-dependent interactions of proteins with GLUT4 revealed through stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Proteomics by Metabolic Labeling of Model Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ckgas.com [ckgas.com]
- 10. UWPR [proteomicsresource.washington.edu]
- 11. Dissection of the insulin signaling pathway via quantitative phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 14. nautilus.bio [nautilus.bio]
Application Notes and Protocols: Boc-Gly-OH-¹⁵N in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Tracing Nitrogen's Path with Stable Isotopes
Metabolic Flux Analysis (MFA) is a powerful methodology for quantifying the rates of metabolic reactions within a biological system.[1][2][3] A cornerstone of MFA is the use of stable isotope-labeled compounds to trace the journey of atoms through complex biochemical networks.[4] Boc-Gly-OH-¹⁵N, a stable, protected form of ¹⁵N-labeled glycine, serves as an invaluable tracer for elucidating the intricate pathways of nitrogen metabolism.
While the Boc (tert-Butoxycarbonyl) group ensures stability for synthesis and handling, the biologically active component is the ¹⁵N-labeled glycine. Once introduced into a biological system, such as a cell culture, the ¹⁵N-glycine enters the cellular amino acid pool and its heavy nitrogen isotope is incorporated into a variety of downstream biomolecules.[1] By using high-resolution mass spectrometry to detect the mass shift caused by the ¹⁵N atom, researchers can precisely track and quantify the contribution of glycine's nitrogen to essential biosynthetic processes.[5] This technique is particularly crucial for understanding metabolic reprogramming in diseases like cancer and for identifying potential therapeutic targets.[2][5]
Core Applications in Metabolic Research
The primary application of ¹⁵N-glycine tracing is to unravel the complexities of one-carbon metabolism and nucleotide biosynthesis, pathways fundamental to cell proliferation and survival.[1]
-
De Novo Purine Biosynthesis: Glycine is a direct precursor for the synthesis of purines (adenine and guanine), which are essential building blocks of DNA and RNA.[5] The entire glycine molecule (C-C-N) is incorporated into the purine ring. Tracing with ¹⁵N-glycine allows for the direct measurement of the flux through this pathway by monitoring ¹⁵N incorporation into purine nucleosides and nucleotides such as adenosine monophosphate (AMP), adenosine diphosphate (ADP), and adenosine triphosphate (ATP).[5]
-
One-Carbon Metabolism and Amino Acid Synthesis: The glycine cleavage system is a major route for glycine catabolism and a critical source of one-carbon units for the folate cycle.[1] While ¹³C-labeled glycine is used to trace the carbon units, ¹⁵N-glycine can be used to follow the nitrogen's fate in related transamination reactions and the synthesis of other amino acids like serine.[6]
-
Glutathione Synthesis: Glycine is one of the three amino acids (along with glutamate and cysteine) that constitute the antioxidant glutathione (GSH). ¹⁵N-glycine tracing can quantify the rate of de novo glutathione synthesis.[5]
-
Cancer Metabolism: Cancer cells exhibit altered metabolism to support rapid proliferation.[7][8] Many tumors show an increased reliance on glycine and the pathways it fuels.[7] ¹⁵N-glycine MFA can identify these metabolic dependencies, offering potential targets for novel cancer therapies.[5]
Data Presentation: Quantifying Metabolic Contributions
Metabolic flux experiments using ¹⁵N-glycine generate quantitative data on the incorporation of the stable isotope into various metabolites. This data allows for the calculation of relative and absolute flux rates through specific pathways. A study using ¹⁵N-glycine to culture A549 cancer cells confirmed the incorporation of the nitrogen label into thirteen distinct metabolites, highlighting the central role of glycine in nitrogen distribution.[5]
| Metabolite Class | ¹⁵N-Labeled Metabolites Detected | Metabolic Pathway Implication |
| Purines & Nucleotides | Adenine, Adenosine, AMP, ADP, ATP | De Novo Purine Biosynthesis |
| Amino Acids & Derivatives | S-Adenosylmethionine (SAM) | One-Carbon Metabolism, Methylation |
| Peptides | γ-Glutathione | Antioxidant Defense, Redox Homeostasis |
Table 1: Summary of nitrogen-containing metabolites confirmed to be derived from ¹⁵N-glycine in A549 cancer cells. Data sourced from studies on tracing glycine's nitrogen metabolites.[5]
Experimental Protocols
This section outlines a general protocol for conducting a stable isotope tracing experiment in cultured mammalian cells using ¹⁵N-glycine.
Protocol 1: Cell Culture and Isotope Labeling
This protocol is a general guideline for adherent mammalian cells and should be optimized based on the specific cell line and experimental objectives.
-
Media Preparation:
-
Prepare a custom culture medium that lacks natural glycine. For example, use a glycine-free DMEM formulation.
-
Supplement this base medium with all necessary components, such as dialyzed fetal bovine serum (to minimize unlabeled amino acids), glucose, and antibiotics.
-
Create two versions of the final medium:
-
"Light" Medium: Add natural abundance (¹⁴N) glycine to a final concentration that matches standard medium.
-
"Heavy" Medium: Add ¹⁵N-glycine (from a precursor like Boc-Gly-OH-¹⁵N after deprotection, or directly as ¹⁵N-glycine) to the same final concentration.
-
-
-
Cell Seeding: Seed cells in multi-well plates (e.g., 6-well plates) and grow them in the "Light" medium until they reach the desired confluency (typically 70-80%).
-
Isotope Labeling:
-
Aspirate the "Light" medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed "Heavy" ¹⁵N-glycine medium to the cells.
-
Incubate for a specific duration. A time-course experiment (e.g., 0, 1, 4, 8, 24 hours) is recommended to determine the time required to reach isotopic steady state.[9]
-
Protocol 2: Metabolite Extraction
Rapid quenching of metabolic activity is critical for accurate results.
-
Quenching: At the end of the labeling period, remove the plate from the incubator and immediately aspirate the medium.
-
Washing: Quickly wash the cells with a cold saline solution (e.g., 0.9% NaCl) to remove extracellular metabolites.
-
Extraction: Immediately add ice-cold 80% methanol (-80°C) to the cells (e.g., 1 mL for a well in a 6-well plate).[4]
-
Cell Lysis & Harvesting: Place the plate on dry ice for 10-15 minutes to freeze-lyse the cells. Scrape the frozen cell lysate and transfer it to a pre-chilled microcentrifuge tube.[4]
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet protein and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube for analysis.
Protocol 3: LC-MS/MS Analysis and Data Processing
-
Sample Preparation: Dry the metabolite extract using a vacuum concentrator. Reconstitute the dried sample in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis (e.g., 50:50 acetonitrile:water).[4]
-
Chromatography: Separate the metabolites using a suitable LC method, such as Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for polar compounds.[4]
-
Mass Spectrometry: Analyze the eluting metabolites using a high-resolution mass spectrometer.[5]
-
The instrument should be operated in a mode that alternates between full MS scans (to measure the mass-to-charge ratio and intensity of all ions) and data-dependent MS/MS scans (to fragment specific ions for identification).
-
-
Data Analysis:
-
Process the raw data using specialized software to detect metabolite peaks and correct for retention time shifts.
-
Identify metabolites by matching their accurate mass and retention time to a known standard library.[4]
-
Quantify the fractional enrichment of ¹⁵N in each metabolite by analyzing the isotopic distribution. The incorporation of one ¹⁵N atom will result in a mass increase of approximately 1 Dalton (M+1) compared to the unlabeled (M+0) version of the metabolite.[5]
-
Mandatory Visualizations
The following diagrams illustrate the key workflows and metabolic pathways involved in ¹⁵N-glycine tracing.
Caption: General experimental workflow for ¹⁵N-glycine metabolic flux analysis.
Caption: Simplified pathway of ¹⁵N incorporation from glycine into key metabolites.
References
- 1. benchchem.com [benchchem.com]
- 2. Applications of Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Applications of Metabolic Flux Analysis (MFA) - Tagkopoulos Lab [tagkopouloslab.ucdavis.edu]
- 4. benchchem.com [benchchem.com]
- 5. Tracing the nitrogen metabolites of glycine using (15)N-glycine and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glycine turnover and decarboxylation rate quantified in healthy men and women using primed, constant infusions of [1,2-13C2]glycine and [2H3]leucine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous tracing of carbon and nitrogen isotopes in human cells - Molecular BioSystems (RSC Publishing) DOI:10.1039/C6MB00009F [pubs.rsc.org]
- 8. Metabolic pathway analysis using stable isotopes in patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic flux profiling for quantitation of cellular metabolic fluxes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boc Deprotection of ¹⁵N Labeled Amino Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide synthesis and the preparation of amino acid derivatives for drug development.[1][2] The incorporation of stable isotopes, such as ¹⁵N, into amino acids is a critical tool for quantitative proteomics, metabolic research, and mechanistic studies. Consequently, the efficient and clean deprotection of Boc-¹⁵N-labeled amino acids is a crucial step in the synthesis of ¹⁵N-labeled peptides and other downstream applications.
These application notes provide detailed protocols for the removal of the Boc protecting group from ¹⁵N labeled amino acids. The chemical reactivity of ¹⁵N labeled amino acids in Boc deprotection is generally considered identical to their unlabeled counterparts, with negligible kinetic isotope effects.[3] Therefore, standard deprotection protocols can be effectively employed. The most common and robust methods involve the use of strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][5][6][7][8][9]
This document outlines two primary protocols for Boc deprotection and provides a summary of reaction conditions and reported yields for various amino acids.
Experimental Workflow
The general workflow for the Boc deprotection of a ¹⁵N labeled amino acid involves the reaction of the protected amino acid with a strong acid, followed by removal of the volatile byproducts and solvent, and subsequent purification of the resulting amino acid salt.
Figure 1: General workflow for the Boc deprotection of ¹⁵N labeled amino acids.
Experimental Protocols
Two common and effective protocols for Boc deprotection are provided below. These protocols are applicable to a wide range of ¹⁵N labeled amino acids.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a widely used and generally rapid method for Boc deprotection.[6][7]
Materials:
-
Boc-¹⁵N-labeled amino acid
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether or methyl tert-butyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve the Boc-¹⁵N-labeled amino acid in anhydrous DCM in a round-bottom flask. A typical concentration is 0.1-0.2 M.
-
Cool the solution in an ice bath.
-
Slowly add TFA to the solution. The amount of TFA can range from 25% to 50% (v/v) of the total volume.[6] For example, to a solution of the amino acid in 10 mL of DCM, add 10 mL of TFA for a 1:1 mixture.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature.
-
Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS). Reaction times typically range from 30 minutes to 2 hours.[6][8]
-
Upon completion, remove the DCM and excess TFA by rotary evaporation.
-
The resulting residue is the ¹⁵N-amino acid TFA salt. To obtain a solid product, triturate the residue with cold diethyl ether or methyl tert-butyl ether.
-
Collect the precipitated solid by filtration, wash with a small amount of cold ether, and dry under vacuum.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method is also highly efficient and can offer better selectivity in the presence of other acid-labile protecting groups like tert-butyl esters.[4][8][9][10]
Materials:
-
Boc-¹⁵N-labeled amino acid
-
4 M HCl in 1,4-dioxane
-
Anhydrous 1,4-dioxane (if dilution is needed)
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Place the Boc-¹⁵N-labeled amino acid in a round-bottom flask.
-
Add a solution of 4 M HCl in 1,4-dioxane.[9][10] The substrate concentration can be in the range of 0.1-0.5 M.
-
Stir the mixture at room temperature.
-
Monitor the reaction. The deprotection is often complete within 30 minutes to 2 hours.[4][9]
-
Once the reaction is complete, remove the solvent and excess HCl by rotary evaporation.
-
Triturate the resulting residue with cold diethyl ether to precipitate the ¹⁵N-amino acid hydrochloride salt.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the Boc deprotection of various amino acids using TFA and HCl based methods. While this data is for unlabeled amino acids, similar results are expected for their ¹⁵N labeled counterparts.
| Amino Acid Derivative | Deprotection Reagent | Solvent | Time (h) | Temperature | Yield (%) | Reference |
| N-Boc-L-Glycine | 2 equiv. TFA | TTP-NTf₂ | 0.12 | 130°C | 93 | [11] |
| N-Boc-L-Alanine | 2 equiv. TFA | TTP-NTf₂ | 0.12 | 130°C | 98 | [11] |
| N-Boc-L-Valine | 2 equiv. TFA | TTP-NTf₂ | 0.12 | 130°C | 93 | [11] |
| N-Boc-L-Phenylalanine | 2 equiv. TFA | TTP-NTf₂ | 0.17 | 130°C | 95 | [11] |
| N-Boc-L-Aspartic acid | 2 equiv. TFA | TTP-NTf₂ | 0.17 | 130°C | 99 | [11] |
| N-Boc-L-Glutamic acid | 2 equiv. TFA | TTP-NTf₂ | 0.17 | 130°C | 96 | [11] |
| N-Boc-L-Lysine | 2 equiv. TFA | TTP-NTf₂ | 0.18 | 130°C | 93 | [11] |
| Various Amino Acids | 4 M HCl | Dioxane | 0.5 | Room Temp. | High | [4][10] |
| Generic Boc-Amine | 25% TFA | DCM | 2 | Room Temp. | N/A | [6] |
| Generic Boc-Amine | 4 M HCl | Dioxane | 2 | Room Temp. | N/A | [9] |
Note: TTP-NTf₂ refers to trihexyl(tetradecyl)phosphonium bis(trifluoromethylsulfonyl)imide, an ionic liquid used as a solvent in the cited study. "N/A" indicates that a specific yield was not provided in the general protocol.
Signaling Pathways and Logical Relationships
The mechanism of acid-catalyzed Boc deprotection proceeds through the protonation of the carbamate oxygen, followed by the elimination of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine.
Figure 2: Mechanism of acid-catalyzed Boc deprotection.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. Boc Deprotection - HCl [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
¹⁵N Metabolic Labeling of Proteins for Quantitative Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling with heavy nitrogen (¹⁵N) is a robust metabolic labeling technique for precise quantitative proteomics.[1] This in vivo labeling method involves culturing cells or organisms in a medium where the sole nitrogen source is enriched with the ¹⁵N isotope.[1][2] As the organism synthesizes proteins, ¹⁵N is incorporated into all nitrogen-containing amino acids, leading to a predictable mass shift in all proteins and peptides compared to their natural abundance (¹⁴N) counterparts.[1][3][4] This powerful technique allows for the accurate comparison of protein abundance between different experimental conditions. By mixing the "heavy" (¹⁵N-labeled) and "light" (¹⁴N-unlabeled) samples at an early stage, experimental variability is significantly minimized, ensuring high-quality quantitative data.[1][3][4]
This document provides detailed application notes and protocols for conducting ¹⁵N metabolic labeling experiments coupled with mass spectrometry-based quantitative proteomic analysis.
Principle of ¹⁵N Metabolic Labeling
The core principle of ¹⁵N metabolic labeling lies in the mass difference between the stable isotopes of nitrogen. The heavier ¹⁵N isotope contains one extra neutron compared to the more abundant ¹⁴N isotope. When cells are grown in a ¹⁵N-enriched medium, the cellular machinery incorporates ¹⁵N into newly synthesized biomolecules, including amino acids and, consequently, proteins.
This results in two distinct cell populations: a "light" population grown in a standard ¹⁴N medium and a "heavy" population grown in a ¹⁵N medium. For quantitative analysis, the two populations are mixed, typically in a 1:1 ratio.[5] The combined sample is then processed for mass spectrometry analysis. The mass spectrometer can distinguish between the light and heavy peptides based on their mass-to-charge (m/z) ratio. The relative peak intensities of the isotopic pairs directly correspond to the relative abundance of the protein in the two samples.
Applications in Research and Drug Development
¹⁵N metabolic labeling is a versatile technique with broad applications in biological research and pharmaceutical development.[6]
-
Global Proteome Quantification: Enables the accurate measurement of changes in protein expression across the entire proteome in response to various stimuli, genetic modifications, or disease states.[4]
-
Drug Discovery and Development:
-
Mechanism of Action Studies: Helps in identifying protein targets and downstream signaling pathways affected by a drug candidate.[6]
-
Pharmacokinetics and Metabolism: Can be used to trace the metabolic fate of nitrogen-containing drugs and their impact on cellular metabolism.[6][7]
-
Biomarker Discovery: Facilitates the identification of potential protein biomarkers for disease diagnosis, prognosis, and therapeutic response.[3]
-
-
Metabolic Flux Analysis: Allows for the tracing of nitrogen atoms through metabolic pathways, providing insights into cellular physiology and metabolic reprogramming in diseases like cancer.[6][8]
-
Protein Turnover Studies: Enables the measurement of protein synthesis and degradation rates, providing a dynamic view of the proteome.[9]
Experimental Workflow
The overall workflow for a quantitative proteomics experiment using ¹⁵N metabolic labeling can be divided into four main stages: Sample Preparation and Labeling, Sample Processing, Mass Spectrometry Analysis, and Data Analysis.[1]
Caption: Generalized workflow for quantitative proteomics using ¹⁵N metabolic labeling.
Protocols
Protocol 1: ¹⁵N Metabolic Labeling of E. coli
This protocol describes the labeling of E. coli using a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source.[1][10]
Materials:
-
M9 minimal medium components (without NH₄Cl)
-
¹⁵NH₄Cl (Cambridge Isotope Laboratories or equivalent, >98% isotopic purity)
-
¹⁴NH₄Cl
-
Glucose (or other carbon source)
-
Magnesium sulfate (MgSO₄)
-
Calcium chloride (CaCl₂)
-
Trace elements solution
-
Appropriate antibiotics
-
E. coli expression strain transformed with the vector of interest
Procedure:
-
Prepare Minimal Medium: Aseptically prepare 1L of M9 minimal medium. For the "heavy" medium, add 1 g of ¹⁵NH₄Cl. For the "light" medium, add 1 g of ¹⁴NH₄Cl.[10][11] Supplement the media with 20 mL of 20% glucose, 2 mL of 1M MgSO₄, 100 µL of 1M CaCl₂, 1 mL of 1000x trace elements solution, and the appropriate antibiotic(s).[1]
-
Pre-culture: Inoculate a 5 mL pre-culture in a rich medium (e.g., LB) with a single colony and grow overnight at 37°C.[10]
-
Inoculation: Use the pre-culture to inoculate the "light" (¹⁴N) and "heavy" (¹⁵N) M9 minimal media. A 1:100 dilution is recommended.[1][11]
-
Cell Growth and Induction: Grow the cultures at the desired temperature with shaking until they reach the mid-log phase of growth (OD₆₀₀ ≈ 0.8–1.0).[10] Induce protein expression according to your specific protocol and continue culturing for 2-12 hours.[10]
-
Harvesting: Harvest the cells by centrifugation. The cell pellets can be stored at -20°C or processed immediately.[10]
Protocol 2: Protein Extraction, Digestion, and Mass Spectrometry
Procedure:
-
Mixing: If not already mixed, resuspend the "light" and "heavy" cell pellets and mix them in a 1:1 ratio based on cell count or total protein concentration.[5]
-
Lysis and Protein Extraction: Lyse the mixed cell pellet using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors) and mechanical disruption (e.g., sonication). Centrifuge to pellet cell debris and collect the supernatant containing the soluble proteins.
-
Protein Quantification: Determine the total protein concentration using a standard protein assay (e.g., BCA assay).
-
Protein Digestion:
-
Denature proteins by heating.
-
Reduce disulfide bonds with dithiothreitol (DTT).
-
Alkylate cysteine residues with iodoacetamide.
-
Digest the proteins into peptides overnight using a protease such as trypsin.
-
-
Peptide Cleanup: Desalt and concentrate the peptide mixture using a C18 solid-phase extraction (SPE) column.
-
LC-MS/MS Analysis: Analyze the purified peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). It is recommended to use a high-resolution mass spectrometer for accurate mass measurements.[1][12]
Data Analysis
The data analysis workflow for ¹⁵N metabolic labeling experiments involves several key steps.[1][12]
Caption: Detailed workflow for the analysis of ¹⁵N metabolic labeling proteomics data.
Key Data Analysis Steps:
-
Peptide Identification: The acquired MS/MS spectra are searched against a protein database to identify the corresponding peptide sequences.[1] Software such as MaxQuant or Protein Prospector can be used for this purpose.[1][12]
-
Quantification: The software calculates the intensity ratio of the "heavy" and "light" isotopic peaks for each identified peptide.
-
Labeling Efficiency Correction: The incorporation of ¹⁵N is often incomplete.[13] The labeling efficiency, which can range from 93-99%, needs to be determined and the calculated peptide ratios adjusted accordingly.[4][13]
-
Protein Ratio Calculation: The abundance ratio for each protein is typically calculated as the median of the ratios of its constituent peptides.[12][13]
-
Statistical Analysis: Statistical tests are applied to determine the significance of the observed changes in protein abundance.
Data Presentation
Quantitative results from a ¹⁵N metabolic labeling experiment should be presented in a clear and structured format. A table summarizing the key quantitative information for a list of identified proteins is recommended.[1][14]
| Protein Accession | Gene Name | Protein Description | Number of Peptides | Log₂(¹⁵N/¹⁴N Ratio) | p-value | Regulation |
| P0A7V0 | dnaK | Chaperone protein DnaK | 25 | 1.58 | 0.001 | Upregulated |
| P0A8V2 | groL | Chaperone protein GroEL | 21 | 1.32 | 0.005 | Upregulated |
| P0CE47 | rplB | 50S ribosomal protein L2 | 10 | 0.11 | 0.85 | Unchanged |
| P0A9K9 | sucA | 2-oxoglutarate dehydrogenase E1 | 15 | -1.21 | 0.008 | Downregulated |
| P0A6A8 | acnB | Aconitate hydratase 2 | 18 | -1.54 | 0.002 | Downregulated |
Signaling Pathway Visualization
The results from a ¹⁵N labeling experiment can be used to understand how a particular treatment or condition affects cellular signaling pathways. For instance, if a drug treatment leads to changes in the abundance of proteins involved in a specific pathway, this can be visualized.[1]
Caption: Hypothetical signaling pathway showing protein abundance changes upon drug treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses | Springer Nature Experiments [experiments.springernature.com]
- 4. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]
- 7. Drug metabolism studies using "intrinsic" and "extrinsic" labels. A demonstration using 15N vs. Cl in midazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. metsol.com [metsol.com]
- 9. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]
- 11. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 12. biorxiv.org [biorxiv.org]
- 13. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis and Application of ¹⁵N-Labeled Internal Standards for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled (SIL) internal standards are essential for accurate and precise quantification of small molecules by mass spectrometry, particularly in complex biological matrices.[1][2] Incorporating heavy isotopes such as ¹⁵N, ¹³C, or ²H into a molecule's structure creates an ideal internal standard that is chemically identical to the analyte but mass-shifted, allowing it to be distinguished by a mass spectrometer.[1][2] This application note provides detailed protocols for the synthesis of a ¹⁵N-labeled internal standard and its application in quantitative mass spectrometry.
The use of a SIL internal standard that co-elutes with the analyte during liquid chromatography (LC) and experiences similar ionization effects in the mass spectrometer source is the gold standard for correcting for sample loss during preparation, chromatographic variability, and matrix effects.[1][2] Nitrogen-15 is a stable isotope with a natural abundance of approximately 0.4%, making ¹⁵N-labeled compounds excellent internal standards with minimal background interference.[3]
This document will focus on the synthesis of ¹⁵N-labeled compounds, using the preparation of ¹⁵N-phthalimide as a detailed example. Additionally, the application of a ¹⁵N-labeled internal standard for the quantification of the drug solifenacin will be discussed, including a relevant signaling pathway.
Synthesis of a ¹⁵N-Labeled Internal Standard: ¹⁵N-Phthalimide
This section provides a detailed protocol for the synthesis of ¹⁵N-labeled phthalimide from phthalic anhydride and ¹⁵N-urea. This method is a straightforward and efficient way to incorporate a ¹⁵N atom into a key synthetic building block.
Experimental Protocol: Synthesis of ¹⁵N-Phthalimide
Materials:
-
Phthalic anhydride
-
¹⁵N-Urea (99 atom % ¹⁵N)
-
ortho-Xylene
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Heating mantle with stirrer
-
Condenser
-
Buchner funnel and filter paper
-
Mortar and pestle
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, intimately mix 5.0 g of phthalic anhydride (33.8 mmol) and 1.0 g of ¹⁵N-urea (16.7 mmol, assuming 99 atom % ¹⁵N) using a mortar and pestle. This corresponds to a mole ratio of approximately 2:1 of phthalic anhydride to ¹⁵N-urea. Some protocols suggest a 3:1 molar ratio.[4]
-
Heating: Heat the mixture in an oil bath or using a heating mantle to 130-140°C.[4][5] The solids will melt, and some white smoke may be observed.
-
Reaction Progression: Continue heating for approximately 15-20 minutes. The mixture will froth and then solidify.[5]
-
Cooling and Quenching: Allow the reaction flask to cool to room temperature. Add 12.5 mL of deionized water to the solid mass to break it up and dissolve any unreacted ¹⁵N-urea.
-
Isolation of Crude Product: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold water.[5]
-
Purification by Recrystallization: Transfer the crude ¹⁵N-phthalimide to a beaker and recrystallize from hot ethanol (approximately 100 mL).
-
Drying: Collect the purified white, needle-like crystals by vacuum filtration and dry them in a vacuum oven to a constant weight.
Quantitative Data
The following table summarizes the typical quantitative data for the synthesis of ¹⁵N-phthalimide.
| Parameter | Value | Reference |
| Reactants | ||
| Phthalic Anhydride | 5.0 g (33.8 mmol) | |
| ¹⁵N-Urea | 1.0 g (16.7 mmol) | |
| Reaction Conditions | ||
| Temperature | 130-140 °C | [5] |
| Reaction Time | 15-20 minutes | [5] |
| Product | ||
| Theoretical Yield | ~2.46 g | Calculated |
| Actual Yield | ~2.36 g (96%) | |
| Purity and Isotopic Enrichment | ||
| Chemical Purity (by HPLC) | >99.5% | |
| ¹⁵N Isotopic Abundance | >99.0% |
Application in Drug Development: Quantification of Solifenacin
¹⁵N-labeled internal standards are crucial in drug development for the accurate quantification of drug candidates and their metabolites in biological fluids. Solifenacin, a competitive muscarinic receptor antagonist used to treat overactive bladder, serves as an excellent example.[6]
LC-MS/MS Quantification of Solifenacin
For the quantification of solifenacin in human plasma, a stable isotope-labeled internal standard, such as ¹⁵N-solifenacin or d5-solifenacin, is used.[7] The following is a general protocol for sample preparation and analysis.
Sample Preparation:
-
To 0.25 mL of human plasma, add a known concentration of the ¹⁵N-labeled solifenacin internal standard.
-
Precipitate proteins by adding methanol.[7]
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters:
-
LC Column: A C18 or a pentafluorophenylpropylsilica column is typically used.[7]
-
Mobile Phase: A gradient of methanol and an aqueous buffer (e.g., ammonium acetate with formic acid) is commonly employed.[7]
-
Mass Spectrometry: The analysis is performed in the positive-ion mode using selected reaction monitoring (SRM).
Solifenacin's Mechanism of Action and Signaling Pathway
Solifenacin acts as a competitive antagonist at muscarinic acetylcholine receptors, with a higher affinity for the M3 subtype.[6][8] These receptors are G protein-coupled receptors (GPCRs) that mediate various physiological functions.[9][10] The M3 receptor, in particular, is coupled to Gq/11 proteins, which activate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), leading to smooth muscle contraction, such as in the urinary bladder. By blocking this pathway, solifenacin reduces bladder muscle contractions.[11]
Diagrams
Caption: General experimental workflow for the synthesis and application of a ¹⁵N-labeled internal standard.
Caption: Simplified signaling pathway of the muscarinic M3 receptor and the inhibitory action of solifenacin.
References
- 1. US20080242697A1 - Process for the synthesis of solifenacin - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Muscarinic acetylcholine receptors: signal transduction through multiple effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 11. Facile Access to Solifenacin Impurity K: One-Step Synthesis and an HPLC-MS Method for Its Determination - PMC [pmc.ncbi.nlm.nih.gov]
Probing Protein Dynamics with ¹⁵N Labeling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design of protein dynamics studies using ¹⁵N isotopic labeling and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for key experiments are included to facilitate the investigation of protein motion, conformational changes, and biomolecular interactions at atomic resolution.
Introduction to Protein Dynamics and ¹⁵N Labeling
Proteins are inherently dynamic molecules, and their motions are often intrinsically linked to their biological functions, including catalysis, signaling, and ligand binding.[1] Nuclear Magnetic Resonance ( NMR) spectroscopy is a powerful technique for characterizing these motions over a wide range of timescales, from picoseconds to seconds.[2] By isotopically labeling proteins with ¹⁵N, we can utilize a suite of NMR experiments that provide residue-specific information about the dynamics of the protein backbone.[3]
Uniform ¹⁵N labeling is a cost-effective method that allows for the acquisition of heteronuclear correlation spectra, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment.[3] The resulting spectrum provides a unique "fingerprint" of the protein, with each non-proline residue represented by a distinct peak, enabling the study of its local chemical environment and dynamics.[4][5]
I. Experimental Workflow for ¹⁵N-Based Protein Dynamics Studies
The overall workflow for studying protein dynamics using ¹⁵N labeling involves several key stages, from sample preparation to data analysis and interpretation.
II. Protocols
A. Protocol 1: ¹⁵N Labeling of Proteins in E. coli
This protocol describes the expression of a ¹⁵N-labeled protein in E. coli using a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source.[6][7]
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the protein of interest.
-
LB medium and appropriate antibiotic.
-
M9 minimal medium components (Na₂HPO₄, KH₂PO₄, NaCl).
-
¹⁵NH₄Cl (Cambridge Isotope Laboratories, Inc. or equivalent).
-
20% (w/v) glucose solution (sterile).
-
1 M MgSO₄ (sterile).
-
100 mM CaCl₂ (sterile).
-
Trace elements solution (sterile).
-
IPTG (or other appropriate inducer).
Procedure:
-
Inoculate 5-10 mL of LB medium containing the appropriate antibiotic with a single colony of the transformed E. coli strain. Grow overnight at 37°C with shaking.
-
The next day, use the overnight culture to inoculate a 50 mL pre-culture of M9 minimal medium containing ¹⁴NH₄Cl and the appropriate antibiotic. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. This step helps adapt the cells to the minimal medium.
-
Prepare 1 L of M9 minimal medium in a 2.8 L baffled flask. Add 1 g of ¹⁵NH₄Cl as the sole nitrogen source.[7]
-
Supplement the M9 medium with sterile solutions of 20 mL of 20% glucose, 2 mL of 1 M MgSO₄, 1 mL of 100 mM CaCl₂, and 1 mL of trace elements solution. Add the appropriate antibiotic.
-
Inoculate the 1 L ¹⁵N-labeled M9 medium with the 50 mL pre-culture.
-
Grow the culture at 37°C with vigorous shaking (220-250 rpm) until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Reduce the temperature to 18-25°C and continue to grow the culture for another 16-24 hours.
-
Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
The cell pellet can be stored at -80°C or used immediately for protein purification.
B. Protocol 2: ¹H-¹⁵N HSQC Titration for Ligand Binding Analysis
This protocol outlines the procedure for monitoring protein-ligand interactions by acquiring a series of ¹H-¹⁵N HSQC spectra upon titration of a ligand.[4][8]
Materials:
-
¹⁵N-labeled protein sample (0.1-0.5 mM) in a suitable NMR buffer (e.g., 25 mM phosphate buffer, 50 mM NaCl, pH 6.5) containing 10% D₂O.[6]
-
Concentrated stock solution of the ligand in the same NMR buffer.
-
NMR spectrometer equipped with a cryoprobe.
Procedure:
-
Prepare the ¹⁵N-labeled protein sample and transfer approximately 500-600 µL to an NMR tube.[6]
-
Set up and acquire a reference ¹H-¹⁵N HSQC spectrum of the free protein.[9] Ensure the spectrometer is properly tuned and shimmed.
-
Add a small aliquot of the concentrated ligand stock solution to the protein sample. The final concentration of the ligand should be a fraction of the protein concentration (e.g., 0.2, 0.5, 1.0, 2.0, 5.0 molar equivalents).
-
Gently mix the sample and allow it to equilibrate for a few minutes.
-
Acquire another ¹H-¹⁵N HSQC spectrum under the same experimental conditions as the reference spectrum.
-
Repeat steps 3-5 for each titration point until the desired final ligand concentration is reached or no further chemical shift changes are observed.
-
Process and analyze the series of HSQC spectra to identify residues with significant chemical shift perturbations (CSPs).
C. Protocol 3: ¹⁵N Relaxation Experiments (T₁, T₂, and het-NOE)
This protocol describes the setup and acquisition of ¹⁵N T₁, T₂, and heteronuclear NOE experiments to probe picosecond-to-nanosecond timescale dynamics of the protein backbone.[10]
Materials:
-
Concentrated, purified ¹⁵N-labeled protein sample (ideally >0.5 mM) in a low-viscosity NMR buffer.
-
NMR spectrometer with the appropriate pulse sequences for ¹⁵N relaxation experiments.
Procedure:
-
T₁ (Spin-Lattice) Relaxation:
-
Set up a series of 2D ¹H-¹⁵N HSQC-based experiments with a variable relaxation delay (T).
-
Typical T₁ relaxation delays for a medium-sized protein range from 10 ms to 1.5 s. A common set of delays could be: 10, 50, 100, 200, 400, 600, 800, 1200, and 1500 ms.
-
Acquire a separate 2D spectrum for each delay.
-
-
T₂ (Spin-Spin) Relaxation:
-
Set up a series of 2D ¹H-¹⁵N HSQC-based experiments with a Carr-Purcell-Meiboom-Gill (CPMG) pulse train of varying duration (T).
-
Typical T₂ relaxation delays are much shorter than T₁ and can range from 10 ms to 160 ms. A representative set of delays could be: 10, 30, 50, 70, 90, 110, 130, and 150 ms.
-
Acquire a 2D spectrum for each delay. For proteins larger than ~25 kDa, T₂ values can become very short, making these measurements challenging.[11]
-
-
Heteronuclear {¹H}-¹⁵N NOE (het-NOE):
-
Acquire two separate 2D ¹H-¹⁵N HSQC spectra.
-
In the first experiment (the "NOE" or "saturated" spectrum), a long period of proton saturation (typically 3-5 seconds) is applied before the ¹⁵N pulse sequence.
-
In the second experiment (the "reference" or "unsaturated" spectrum), a relaxation delay of equal duration is used instead of proton saturation.
-
The het-NOE value for each residue is calculated as the ratio of the peak intensity in the saturated spectrum to the peak intensity in the reference spectrum.[12]
-
III. Data Presentation and Interpretation
A. Quantitative Data Summary
The following tables provide representative quantitative data obtained from the experiments described above for a hypothetical 20 kDa protein.
Table 1: ¹⁵N Relaxation Data
| Residue | T₁ (s) | T₂ (ms) | het-NOE |
| Gly5 | 1.15 | 120 | 0.65 |
| Ala10 | 1.25 | 105 | 0.82 |
| Val25 | 1.28 | 102 | 0.85 |
| Leu42 | 1.26 | 108 | 0.83 |
| Ser58 | 1.20 | 115 | 0.78 |
| Lys73 | 1.30 | 98 | 0.86 |
| Phe88 | 1.27 | 104 | 0.84 |
| Thr101 | 1.18 | 118 | 0.72 |
| Asp115 | 1.29 | 100 | 0.85 |
| Arg130 | 1.24 | 110 | 0.80 |
Note: Lower het-NOE values (e.g., for Gly5 and Thr101) suggest increased flexibility on the ps-ns timescale.[13] Shorter T₂ values can indicate slower motions on the µs-ms timescale.[14]
Table 2: Chemical Shift Perturbation (CSP) Data upon Ligand Binding
| Residue | CSP (ppm) |
| Gly5 | 0.05 |
| Ala10 | 0.08 |
| Val25 | 0.25 |
| Leu42 | 0.31 |
| Ser58 | 0.15 |
| Lys73 | 0.09 |
| Phe88 | 0.28 |
| Thr101 | 0.06 |
| Asp115 | 0.18 |
| Arg130 | 0.07 |
Note: Larger CSP values (e.g., for Val25, Leu42, and Phe88) indicate that these residues are in or near the ligand-binding site or experience a conformational change upon binding.[15] The combined chemical shift perturbation is often calculated using the formula: Δδ = [(ΔδH)² + (α * ΔδN)²]¹/², where α is a scaling factor.
IV. Visualizing Protein Dynamics Concepts
A. Relationship between NMR Experiments and Protein Dynamics
Different NMR experiments are sensitive to protein motions on different timescales. This diagram illustrates the relationship between the key ¹⁵N-based experiments and the dynamic information they provide.
B. Application in a Signaling Pathway
Studies of protein dynamics are crucial for understanding how proteins function in complex biological processes like signaling pathways. For instance, the binding of a ligand to a receptor can induce conformational changes that propagate through the protein, leading to the activation of downstream signaling events.
In the pathway shown, ¹⁵N NMR relaxation experiments could be used to characterize the changes in the dynamics of the receptor's kinase domain upon ligand binding. Chemical shift perturbation studies could map the binding site of an allosteric inhibitor to the kinase domain, aiding in drug development.
V. Data Analysis and Software
The analysis of NMR data for protein dynamics studies requires specialized software. Raw NMR data is first processed (Fourier transformation, phasing, and baseline correction) using software like TopSpin (Bruker), NMRPipe, or Felix. Peak picking and intensity measurements can be performed in programs like Sparky or CCPNmr Analysis.
For relaxation data analysis, dedicated software is used to fit the decay curves and extract T₁ and T₂ values. The "model-free" formalism is a common approach to interpret relaxation data in terms of the order parameter (S²) and internal correlation times. Software packages such as relax are widely used for this purpose.[16]
Chemical shift perturbations are typically plotted against the protein sequence to identify regions most affected by ligand binding. The dissociation constant (Kd) can often be determined by fitting the chemical shift changes as a function of ligand concentration.[4]
By carefully designing and executing these experiments, researchers can gain invaluable insights into the dynamic nature of proteins, which is fundamental to understanding their function and for the rational design of new therapeutics.
References
- 1. NMR 15N Relaxation Experiments for the Investigation of Picosecond to Nanoseconds Structural Dynamics of Proteins [jove.com]
- 2. bionmr.unl.edu [bionmr.unl.edu]
- 3. relax - NMR relaxation dispersion software [nmr-relax.com]
- 4. researchgate.net [researchgate.net]
- 5. renafobis.fr [renafobis.fr]
- 6. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 7. reddit.com [reddit.com]
- 8. protein-nmr.org.uk [protein-nmr.org.uk]
- 9. Collecting a 15N Edited HSQC - Powers Wiki [bionmr.unl.edu]
- 10. 15N-HSQC NMR titration experiments [bio-protocol.org]
- 11. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 12. Biomolecular NMR Wiki - Calculate heteronuclear NOE values from peak intensities [sites.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Protein NMR. 15N T2 Relaxation [imserc.northwestern.edu]
- 15. researchgate.net [researchgate.net]
- 16. relax - NMR analysis software for: model-free, NMR relaxation (R1, R2, NOE), reduced spectral density mapping, N-state models, and frame order theory analyses. [nmr-relax.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Coupling Efficiency with Boc-Gly-OH-¹⁵N in SPPS
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding low coupling efficiency of ¹⁵N-labeled Boc-Glycine (Boc-Gly-OH-¹⁵N) in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Does the ¹⁵N isotope in Boc-Gly-OH-¹⁵N affect its coupling efficiency?
No, the ¹⁵N isotope is a stable, non-radioactive isotope of nitrogen and does not alter the chemical reactivity of the Boc-Gly-OH molecule. Its primary purpose is for analytical applications such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to track the incorporation of the glycine residue into the peptide. Any issues with coupling efficiency are related to the chemical properties of Boc-Gly-OH and the SPPS process itself.
Q2: What are the most common causes of low coupling efficiency for Boc-Gly-OH in SPPS?
While glycine is the smallest amino acid and generally not prone to steric hindrance itself, several factors can lead to poor coupling efficiency during Boc-SPPS:
-
Incomplete Boc Deprotection: The most frequent cause of apparent low coupling efficiency is the incomplete removal of the Boc protecting group from the N-terminus of the growing peptide chain. This leaves the amine unavailable for the incoming Boc-Gly-OH, resulting in deletion sequences.
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures (like β-sheets) and aggregate on the resin. This aggregation can physically block the N-terminus, preventing the coupling of the next amino acid.
-
Poor Resin Swelling: Inadequate swelling of the solid support resin can limit the accessibility of reagents to the reactive sites on the peptide chain.
-
Suboptimal Activation of Boc-Gly-OH: The carboxylic acid of Boc-Gly-OH must be activated to a reactive species to facilitate amide bond formation. Inefficient activation will lead to low coupling yields.
-
Degraded Reagents: The quality of solvents, coupling reagents, and the Boc-Gly-OH-¹⁵N itself is crucial. Old or improperly stored reagents can be less effective.
Q3: Are there any specific side reactions associated with coupling glycine in Boc-SPPS?
Yes, two notable side reactions involving glycine are:
-
Diketopiperazine (DKP) Formation: This is particularly common when glycine is one of the first two amino acids at the C-terminus of the peptide (e.g., X-Gly-resin). After the deprotection of the second amino acid, its free N-terminal amine can attack the ester linkage of the first amino acid to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This results in a significant loss of yield.[1]
-
Aspartimide Formation: In sequences containing an Asp-Gly motif, the backbone amide nitrogen of glycine can attack the side-chain ester of the preceding aspartic acid residue, leading to the formation of a succinimide ring.[1]
Troubleshooting Guide
Issue: Low Coupling Efficiency of Boc-Gly-OH-¹⁵N Detected
The primary indicator of low coupling efficiency is a positive ninhydrin (Kaiser) test after the coupling step, which detects the presence of unreacted primary amines on the resin.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low coupling efficiency.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Boc-SPPS
| Coupling Reagent Class | Examples | Activation Mechanism | Advantages | Disadvantages |
| Carbodiimides | DCC, DIC | Forms an O-acylisourea intermediate. Often used with an additive like HOBt to suppress racemization and improve efficiency. | Cost-effective. | Can cause dehydration of Asn and Gln side chains. DCC can form an insoluble urea byproduct. |
| Onium Salts (Aminium/Uronium) | HBTU, TBTU, HATU | Forms an active ester. | High coupling efficiency, fast reaction times, low racemization risk.[2] | Higher cost compared to carbodiimides. |
| Onium Salts (Phosphonium) | PyBOP, PyAOP | Forms an active ester. | Very effective, particularly for sterically hindered couplings. | Can be more expensive. |
Experimental Protocols
Protocol 1: Standard Boc-Gly-OH-¹⁵N Coupling Cycle
This protocol assumes a standard Boc-SPPS workflow on a resin like Merrifield or PAM.
-
Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 15-30 minutes.
-
Boc Deprotection:
-
Perform a pre-wash with 50% Trifluoroacetic Acid (TFA) in DCM for 1-2 minutes.
-
Add fresh 50% TFA in DCM and agitate for 20-30 minutes.
-
Wash the resin thoroughly with DCM (3-5 times) to remove residual acid.
-
-
Neutralization:
-
Wash the resin with Isopropanol (IPA) (2 times) and then DCM (2 times).
-
Treat the resin with a 5-10% solution of N,N-Diisopropylethylamine (DIEA) in DCM for 5-10 minutes to neutralize the trifluoroacetate salt to the free amine.
-
Wash the resin with DCM (3-5 times).
-
-
Coupling (using HBTU):
-
In a separate vessel, dissolve Boc-Gly-OH-¹⁵N (3 equivalents) and HBTU (3 equivalents) in N,N-Dimethylformamide (DMF).
-
Add DIEA (6 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Perform a ninhydrin (Kaiser) test to confirm the absence of free primary amines.
-
If the test is positive, consider a second coupling (double coupling) by repeating step 4 with fresh reagents.
-
Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times). The resin is now ready for the next deprotection cycle.
-
Protocol 2: Capping of Unreacted Amines
If coupling remains incomplete after a double coupling attempt, it is advisable to cap the unreacted amines to prevent the formation of deletion peptides.
-
Washing: After the incomplete coupling reaction, wash the peptide-resin thoroughly with DMF.
-
Capping Solution: Prepare a capping solution, for example, a mixture of acetic anhydride and DIEA in DMF.
-
Capping Reaction: Add the capping solution to the resin and agitate for approximately 30 minutes at room temperature. This will acetylate any unreacted primary amines.
-
Final Wash: Drain the capping solution and wash the resin extensively with DMF and DCM.
Mandatory Visualization
General SPPS Cycle (Boc Strategy)
Caption: The cyclical workflow of Boc-strategy SPPS.
References
Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Peptide Synthesis
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting incomplete Nα-tert-butyloxycarbonyl (Boc) deprotection during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the common causes of incomplete Boc deprotection?
Incomplete Boc deprotection can arise from several factors, often related to the peptide sequence, reaction conditions, or reagent quality. Key causes include:
-
Insufficient Acid Strength or Concentration: The concentration of trifluoroacetic acid (TFA), the standard reagent for Boc deprotection, may be too low to drive the reaction to completion. Some sequences may require stronger acidic conditions or longer reaction times.[1]
-
Inadequate Reaction Time: The duration of the deprotection step may be too short. While a standard 30-minute treatment is often sufficient, sterically hindered amino acids or "difficult" sequences may necessitate longer exposure to the acidic reagent.[1]
-
Poor Resin Swelling: In solid-phase synthesis, the resin must be adequately swollen for the reagents to access the peptide chains. Poor swelling in the deprotection solvent can lead to incomplete removal of the Boc group. A study has shown that 100% TFA can cause less resin swelling than a 55% TFA solution in dichloromethane (DCM), potentially leading to lower purity.[2]
-
Steric Hindrance: Bulky side chains of amino acids near the N-terminus can physically block the acid from accessing the Boc group, thereby slowing down the cleavage reaction.
-
Peptide Aggregation: The formation of secondary structures, such as β-sheets, between growing peptide chains can hinder reagent diffusion and accessibility to the N-terminus.
-
Resistant Amino Acid Residues: Certain amino acid derivatives, like N(pi)-benzyloxymethylhistidine [Boc-His(pi-Bom)], are known to be more resistant to cleavage under standard TFA treatment.[1]
-
Reagent Quality: The purity of reagents is critical. For instance, TFA is hygroscopic, and the presence of water can diminish its effective acidity.
Q2: How can I detect incomplete Boc deprotection?
Several analytical techniques can be employed to monitor the completeness of the Boc deprotection step:
-
Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test performed on a small sample of the peptide-resin. A positive result (blue color) indicates the presence of free primary amines, signifying successful deprotection. A negative or faint yellow color suggests that the N-terminal amine is still protected by the Boc group.[3][4][5] It is important to note that this test is not reliable for secondary amines like proline.[3][6]
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis of a small, cleaved portion of the peptide can reveal the presence of deletion sequences (peptides missing one or more amino acids) which result from incomplete deprotection in a previous cycle. The incompletely deprotected peptide itself, if present in the final product, will also appear as a distinct, typically more hydrophobic (later eluting) peak compared to the target peptide.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for identifying incomplete deprotection. The mass of the incompletely deprotected peptide will be higher than the target peptide by the mass of the Boc group (100.12 g/mol ).[7][8] Deletion sequences will also be readily identified by their lower masses.[1]
-
Thin-Layer Chromatography (TLC): For solution-phase synthesis, TLC can be used to monitor the disappearance of the starting material (Boc-protected peptide) and the appearance of the more polar, deprotected product.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In some cases, ¹H NMR can be used to monitor the disappearance of the characteristic singlet of the Boc group's tert-butyl protons, which appears around 1.4-1.5 ppm.[8]
Q3: What are the potential side reactions during Boc deprotection and how can they be minimized?
The acidic conditions of Boc deprotection can lead to several side reactions, primarily due to the formation of the reactive tert-butyl cation.
-
Alkylation: The tert-butyl cation is an electrophile that can alkylate nucleophilic residues such as tryptophan, methionine, and cysteine.[2] This can be minimized by the addition of "scavengers" to the deprotection solution, which are molecules that react with and neutralize the tert-butyl cations.
-
Formation of Deletion Peptides: If the Boc group is not completely removed, the subsequent amino acid coupling reaction will not occur at that site, leading to a peptide sequence missing that amino acid.[7]
Data Presentation: Quantitative Analysis of Deprotection Conditions
The following tables summarize quantitative data on the efficacy of different Boc deprotection reagents and conditions.
Table 1: Comparison of Acidic Boc Deprotection Reagents
| Reagent | Typical Conditions | Reaction Time | Yield | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | 20-50% in DCM, 0°C to RT | 1 - 4 h | High | Standard, effective method. Volatility simplifies work-up.[9][10][11] | Corrosive; can cleave other acid-labile protecting groups.[10][11] |
| Hydrochloric Acid (HCl) | 4M in Dioxane or MeOH, RT | 1 - 16 h | High | Commonly used and effective.[9] | Can be less volatile than TFA.[11] |
| Oxalyl Chloride | 3 equiv. in Methanol, RT | 1 - 4 h | Up to 90% | Mild conditions, suitable for substrates with acid-labile groups.[12] | Broader mechanism than just in situ HCl generation.[12] |
| Amberlyst 15 | Methanol, RT | 4 - 29 h | High | Solid-supported acid, simplifies purification. | Slower reaction times compared to strong acids. |
| Thermal (Solvent-based) | Methanol or Trifluoroethanol, 120-240°C | 30 minutes | Variable | Acid-free; offers unique selectivity.[11] | Requires high temperatures, not suitable for all substrates.[11] |
Table 2: Effect of TFA Concentration and Time on Peptide Purity
| TFA Concentration | Deprotection Time | Average Peptide Purity | Key Observation |
| 55% in DCM | 30 minutes | ~9% higher on average | Better resin swelling and higher purity peptides.[13] |
| 100% | 5 minutes | Lower | Insufficient resin swelling can lead to incomplete Boc removal and generation of omission analogs.[13] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a general procedure for the removal of the Nα-Boc group from a peptide-resin.
-
Resin Washing: Wash the peptide-resin thoroughly with dichloromethane (DCM) (3 x 1 min).[7]
-
Deprotection: Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin.[7]
-
Agitation: Agitate the mixture at room temperature for 30 minutes.[7]
-
Draining: Drain the deprotection solution.
-
Resin Washing: Wash the resin with DCM (3 x 1 min).[7]
-
Neutralization: Neutralize the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM (2 x 1 min).
-
Final Washing: Wash the resin with DCM (3 x 1 min) to remove excess base before proceeding to the next coupling step.
Protocol 2: Qualitative Kaiser Test
This protocol is for the qualitative detection of free primary amines on the resin.
-
Reagent Preparation:
-
Procedure:
-
Place a small sample of resin beads (10-15) in a small test tube.
-
Add 2-3 drops of each reagent (A, B, and C) to the test tube.
-
Heat the test tube at 110°C for 5 minutes.[6]
-
Observe the color of the beads and the solution.
-
Positive (Blue): Indicates the presence of free primary amines (successful deprotection).
-
Negative (Yellow/Colorless): Indicates the absence of free primary amines (incomplete deprotection or successful coupling).
-
-
Protocol 3: Quantitative Analysis of Deprotection by RP-HPLC
This protocol outlines a general method for quantifying the extent of Boc deprotection.
-
Sample Preparation:
-
After the deprotection step, take a small aliquot of the peptide-resin.
-
Cleave the peptide from the resin using an appropriate cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5).
-
Precipitate the peptide with cold diethyl ether, centrifuge, and decant the ether.
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) for HPLC analysis.
-
-
HPLC Conditions (General Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the fully deprotected peptide and the Boc-protected peptide (which will have a longer retention time).
-
Integrate the area of each peak.
-
Calculate the percentage of incomplete deprotection using the following formula: % Incomplete Deprotection = (Area of Boc-protected peptide peak / (Area of deprotected peptide peak + Area of Boc-protected peptide peak)) * 100
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. chempep.com [chempep.com]
- 5. americanpeptidesociety.org [americanpeptidesociety.org]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
How to improve the yield of peptides synthesized with Boc-Gly-OH-15N
Welcome to the technical support center for peptide synthesis utilizing Boc-Gly-OH-¹⁵N. This resource is designed for researchers, scientists, and drug development professionals to provide actionable guidance on improving peptide yields and troubleshooting common issues encountered during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Does the ¹⁵N isotope in Boc-Gly-OH-¹⁵N affect its reactivity or the final peptide yield?
A1: The incorporation of a stable isotope like ¹⁵N does not significantly alter the chemical reactivity of the amino acid in peptide coupling reactions.[1] Therefore, the performance of Boc-Gly-OH-¹⁵N in solid-phase peptide synthesis is expected to be comparable to that of unlabeled Boc-Gly-OH. Key performance indicators such as coupling efficiency and the purity of the final peptide should be similar under identical synthesis conditions.[1] The primary difference is the mass of the resulting peptide, which will be increased by 1 Dalton for each incorporated ¹⁵N label.[1]
Q2: What is the most common reason for low yield in solid-phase peptide synthesis?
A2: Low peptide yield in SPPS can stem from several factors, with incomplete removal of the protecting group (deprotection) and inefficient amino acid coupling being the most common culprits.[2] These issues lead to the formation of truncated or deletion sequences, which reduces the overall yield of the desired full-length peptide.[2] Peptide aggregation, where the growing peptide chains clump together on the resin, can also hinder reagent access and lead to lower yields.[3]
Q3: When should I consider performing a "double coupling"?
A3: Double coupling, the process of repeating the coupling step with fresh reagents, is a useful strategy to improve the incorporation of an amino acid that is known to be difficult to couple.[3][4] This is particularly relevant when coupling hindered amino acids, coupling to a proline residue, or when synthesizing sequences known to be problematic.[4] A positive Kaiser test after the initial coupling reaction indicates the presence of unreacted free amines, signaling that a double coupling is necessary.[3]
Q4: How can I minimize peptide aggregation during synthesis?
A4: Peptide aggregation can be minimized by using a low-load resin to increase the distance between peptide chains.[3] Additionally, incorporating structure-breaking solvents like isopropanol in the coupling solvent mixture can help disrupt secondary structures that lead to aggregation.[3] For particularly aggregation-prone sequences, using specialized resins with good swelling properties, such as those based on polyethylene glycol (PEG), can be beneficial.[5]
Q5: What is the role of scavengers in the cleavage cocktail?
A5: Scavengers are crucial components of the cleavage cocktail used to release the peptide from the resin. During the cleavage process, reactive cationic species are generated from the protecting groups. Scavengers, such as water, triisopropylsilane (TIS), and ethanedithiol (EDT), trap these reactive species, preventing them from modifying sensitive amino acid residues in the peptide chain and thus preserving the integrity of the final product.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of peptides using Boc-Gly-OH-¹⁵N, leading to lower than expected yields.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Coupling Yield (Positive Kaiser test after coupling) | 1. Incomplete activation or insufficient reactivity of the coupling reagent. 2. Steric hindrance from neighboring amino acids. 3. Peptide aggregation on the solid support. [3] | 1. Optimize Coupling Reagents: Switch to a more potent coupling reagent like HBTU or HATU.[2] For carbodiimide-mediated couplings (e.g., DIC), the addition of an additive like HOBt or OxymaPure can enhance efficiency.[2][3]2. Increase Reaction Time and/or Temperature: Extend the coupling time from the standard 1-2 hours up to 4 hours, or consider performing the reaction overnight. A moderate increase in temperature (e.g., to 30-40°C) can also improve reaction kinetics.[3]3. Perform a Double Coupling: After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of activated Boc-Gly-OH-¹⁵N.[3][4]4. Address Aggregation: Use a low-load resin or incorporate chaotropic salts like LiCl in the coupling solvent mixture.[6] |
| Presence of Deletion Sequences in Final Product | 1. Incomplete Boc-group deprotection. 2. Insufficient neutralization after deprotection. | 1. Extend Deprotection Time: Increase the trifluoroacetic acid (TFA) deprotection time to ensure complete removal of the Boc group.[2]2. Ensure Complete Neutralization: Thoroughly wash the resin after deprotection and ensure complete neutralization of the resulting TFA salt with a suitable base like diisopropylethylamine (DIEA) before proceeding to the next coupling step.[7][8] |
| Significantly Lower Than Expected Overall Yield After Cleavage | 1. Cumulative low efficiency in coupling and deprotection steps. 2. Premature cleavage of the peptide from the resin during synthesis. 3. Inefficient final cleavage from the resin. | 1. Optimize Synthesis Cycle: Increase reagent concentrations and extend reaction times for both coupling and deprotection steps throughout the synthesis.[2]2. Use a More Stable Linker: For longer peptides, consider using a resin with a more acid-stable linker, such as a PAM resin, to prevent premature chain loss.[9]3. Optimize Cleavage: Increase the cleavage reaction time or perform a second cleavage with fresh reagents to ensure complete release of the peptide.[10] Analyze a small sample of the resin post-cleavage to check for remaining peptide. |
Experimental Protocols
Standard Boc-SPPS Cycle
This protocol outlines a standard cycle for the incorporation of a single Boc-protected amino acid.
-
Resin Swelling: Swell the resin in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection:
-
Washes: Wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (2x), and Dimethylformamide (DMF) (3x) to remove residual TFA.[3]
-
Neutralization: Neutralize the resin with a 5-10% solution of Diisopropylethylamine (DIEA) in DMF (2x for 5 minutes each) to deprotonate the N-terminal amine.
-
Washes: Wash the resin with DMF (3x) and DCM (3x).
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate Boc-Gly-OH-¹⁵N (3 equivalents) with a coupling reagent (e.g., HBTU, 3 eq.) and DIEA (6 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (colorless or yellow beads) indicates complete coupling.[2]
-
Washes: Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.
Troubleshooting Protocol: Double Coupling
This protocol should be implemented if the Kaiser test is positive after the standard coupling protocol.
-
Initial Coupling and Wash: Follow steps 6 and 8 of the "Standard Boc-SPPS Cycle".
-
Repeat Coupling:
-
In a separate vessel, prepare a fresh solution of activated Boc-Gly-OH-¹⁵N as described in step 6 of the standard protocol.
-
Add this fresh solution to the resin.
-
Agitate the reaction mixture for an additional 1-2 hours.
-
-
Monitoring and Washes: Repeat steps 7 and 8 of the standard protocol.
Visualizations
Caption: Standard Boc-SPPS workflow with a decision point for double coupling.
Caption: Troubleshooting logic for addressing low peptide yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. digital.csic.es [digital.csic.es]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
- 10. researchgate.net [researchgate.net]
Common side reactions with Boc-Gly-OH-15N and how to avoid them
Welcome to the technical support center for Boc-Gly-OH-15N. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of ¹⁵N-labeled Boc-Glycine in peptide synthesis. The isotopic label does not alter the chemical reactivity, so the side reactions and mitigation strategies are consistent with standard Boc-Gly-OH.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using Boc-Gly-OH-¹⁵N in solid-phase peptide synthesis (SPPS)?
The primary side reactions are not related to the ¹⁵N label but are inherent to the use of Boc-protected glycine in SPPS. These include:
-
Diketopiperazine (DKP) Formation: This is a significant issue when glycine is one of the first two amino acids at the C-terminus of the peptide.[1]
-
Aspartimide Formation: This occurs when coupling an amino acid to an aspartic acid residue, particularly in Asp-Gly sequences.[2]
-
Tert-butylation: Alkylation of sensitive amino acid side chains (e.g., Tryptophan, Methionine, Cysteine) by the tert-butyl cation generated during Boc deprotection.[3][4]
-
Guanidinylation: Unwanted modification of the N-terminal amine by certain uronium/aminium-based coupling reagents.[5]
Q2: Does the ¹⁵N label on Boc-Gly-OH-¹⁵N affect its reactivity or the probability of side reactions?
No, the stable isotope ¹⁵N does not significantly alter the chemical reactivity of the glycine molecule. The types of side reactions and their likelihood are comparable to that of unlabeled Boc-Gly-OH. The primary purpose of the ¹⁵N label is to serve as a probe for techniques like NMR spectroscopy and mass spectrometry.[6]
Q3: What is the typical coupling efficiency of Boc-Gly-OH-¹⁵N?
Glycine, being the smallest and non-chiral amino acid, generally exhibits very high coupling efficiency, typically greater than 99% under standard SPPS protocols.[7] However, issues like peptide aggregation can reduce the accessibility of the N-terminus and lower the effective coupling efficiency.
Troubleshooting Guides
Issue 1: Significant Yield Loss, Especially with N-terminal Glycine or Proline-Glycine Sequences
Symptom: Low overall yield of the final peptide, with mass spectrometry analysis indicating a truncated peptide or the presence of a small cyclic molecule.
Probable Cause: Diketopiperazine (DKP) Formation
This is a major side reaction in SPPS, particularly when glycine or proline are at the C-terminus (the first two residues coupled to the resin).[1] After the Boc group of the second amino acid is removed, the newly freed N-terminal amine can attack the ester bond linking the dipeptide to the resin. This intramolecular cyclization cleaves the dipeptide from the resin, leading to significant yield loss.[1]
Quantitative Impact of Diketopiperazine Formation
While specific quantitative data for DKP formation in Boc-SPPS with glycine is not extensively documented in a single study, it is a well-known cause of significant yield loss. In challenging sequences, particularly in the analogous Fmoc-SPPS, DKP formation can account for over 50% of the product, leading to very low yields of the desired full-length peptide.[8][9]
| Side Reaction | Sequence Dependency | Chemistry | Potential Yield Loss | Mitigation Strategy |
| Diketopiperazine (DKP) Formation | High (Pro-X, Gly-X, X-Gly) | Boc-SPPS & Fmoc-SPPS | Can be >50% in unfavorable sequences | In situ neutralization, use of sterically hindered resins (e.g., 2-chlorotrityl), coupling of a pre-formed dipeptide. |
Solutions and Experimental Protocols:
-
Implement In Situ Neutralization: This is a highly effective method to minimize DKP formation. By combining the neutralization and coupling steps, the time the deprotected N-terminal amine is in its free, nucleophilic state is significantly reduced.[4][10]
-
Use a Sterically Hindered Resin: For sequences known to be prone to DKP formation, utilizing a resin like 2-chlorotrityl chloride can inhibit the intramolecular cyclization due to steric hindrance.[4]
-
Couple a Pre-formed Dipeptide: If the sequence is particularly problematic, synthesizing the first two amino acids as a dipeptide in solution and then coupling it to the resin can bypass the vulnerable dipeptide-resin intermediate.
Experimental Protocol: In Situ Neutralization for Boc-SPPS [10][11]
-
Boc Deprotection: Treat the peptide-resin with 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 20-30 minutes.
-
Washing: Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA. Do not perform a separate neutralization step.
-
Pre-activation of Amino Acid: In a separate vessel, dissolve the incoming Boc-amino acid (3 equivalents) and a coupling reagent such as HBTU (2.9 equivalents) in N,N-Dimethylformamide (DMF).
-
In Situ Neutralization and Coupling: Add a hindered base like N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the activated amino acid solution. Immediately add this mixture to the peptide-resin (still in its TFA salt form).
-
Coupling Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
Caption: Comparison of standard and in situ neutralization workflows in Boc-SPPS.
Issue 2: Side Products in Peptides Containing Aspartic Acid-Glycine (Asp-Gly) Sequences
Symptom: Multiple peaks in the HPLC chromatogram of the crude peptide, often with the same mass as the desired product, making purification difficult.
Probable Cause: Aspartimide Formation
When synthesizing peptides with an Asp-Gly sequence, the backbone amide nitrogen of the glycine can attack the side-chain ester of the aspartic acid.[2] This is particularly problematic in Fmoc-SPPS due to the basic conditions of deprotection, but can also occur in Boc-SPPS, especially during the final cleavage with strong acid (e.g., HF).[2] The resulting five-membered ring (aspartimide) can then be opened by nucleophiles to form a mixture of α- and β-aspartyl peptides, which are often difficult to separate.
Quantitative Impact of Aspartimide Formation
While more pronounced in Fmoc-SPPS (where it can account for ~8% of byproducts in an Asp-Gly sequence), aspartimide formation is a known issue in Boc-SPPS, particularly with certain side-chain protecting groups and cleavage conditions.[9]
| Side Reaction | Sequence Dependency | Chemistry | Potential Byproduct Level | Mitigation Strategy |
| Aspartimide Formation | High (Asp-Gly, Asp-Ser, Asp-Ala) | Boc-SPPS & Fmoc-SPPS | Can be significant, leading to difficult purification | Use of bulky side-chain protecting groups on Asp (e.g., O-cyclohexyl), optimized cleavage conditions. |
Solutions and Experimental Protocols:
-
Use Bulky Side-Chain Protecting Groups: Employing a bulkier protecting group on the aspartic acid side chain, such as cyclohexyl ester (OcHex) instead of the more common benzyl ester (OBzl), can sterically hinder the intramolecular cyclization. Historically, Boc-SPPS with Asp(OcHex) has shown minimal aspartimide formation.[2]
Caption: Aspartimide formation pathway from an Asp-Gly sequence.
Issue 3: Unidentified Mass Additions to Sensitive Residues (Trp, Met, Cys)
Symptom: Mass spectrometry reveals unexpected additions of 56 Da (tert-butyl group) to tryptophan, methionine, or cysteine residues.
Probable Cause: Tert-butylation
During the acidic deprotection of the Boc group, a reactive tert-butyl cation is generated.[3] This electrophile can be "scavenged" by nucleophilic side chains of certain amino acids, leading to their irreversible modification.[4] Tryptophan is particularly susceptible to this side reaction.[3]
Solutions and Experimental Protocols:
-
Use Scavengers: The most effective way to prevent tert-butylation is to add "scavengers" to the deprotection and cleavage cocktails. These are molecules that are more nucleophilic than the sensitive amino acid side chains and will preferentially react with the tert-butyl cations.
Quantitative Comparison of Scavenger Cocktails
The effectiveness of different scavengers varies depending on the peptide sequence. The following table provides a qualitative comparison of common scavengers.
| Scavenger | Target Residue(s) | Comments |
| Triisopropylsilane (TIS) | General carbocation scavenger | Highly effective, often used in a standard TFA/TIS/H₂O cocktail. |
| Thioanisole | Trp | Effective at protecting the indole ring of tryptophan. |
| 1,2-Ethanedithiol (EDT) | Cys, Met | A good scavenger for sulfur-containing amino acids. |
| Water | General | Helps to hydrolyze the Boc group and can act as a mild scavenger. |
Experimental Protocol: Boc Deprotection with Scavengers
-
Prepare Deprotection Cocktail: Create a deprotection solution of 50% TFA in DCM. For peptides containing sensitive residues, add a scavenger. A common general-purpose cocktail is 95% TFA, 2.5% water, and 2.5% TIS.
-
Deprotection: Add the scavenger-containing deprotection cocktail to the peptide-resin and agitate for 20-30 minutes at room temperature.
-
Washing: Wash the resin thoroughly with DCM (3-5 times) to remove the deprotection reagents and byproducts.
Caption: Mechanism of tert-butylation and its prevention by scavengers.
Issue 4: Chain Termination with Uronium/Aminium Coupling Reagents
Symptom: A significant amount of truncated peptide is observed, and the full-length product is difficult to synthesize, even with repeated couplings.
Probable Cause: Guanidinylation
Uronium/aminium-based coupling reagents (e.g., HBTU, HATU) can react with the free N-terminal amine of the growing peptide chain to form a stable guanidinium group. This modification caps the peptide, preventing further elongation. This side reaction is more likely if the coupling reagent is used in large excess or if the activation of the carboxylic acid is slow.[5]
Solutions and Experimental Protocols:
-
Pre-activate the Amino Acid: Instead of adding the coupling reagent directly to the mixture of the peptide-resin and the amino acid, pre-activate the amino acid in a separate vessel before adding it to the resin. This ensures that the highly reactive species preferentially reacts with the amino acid's carboxyl group rather than the peptide's N-terminus.
Experimental Protocol: Pre-activation of Boc-Gly-OH-¹⁵N [7]
-
Prepare Amino Acid Solution: In a separate reaction vial, dissolve Boc-Gly-OH-¹⁵N (3 equivalents) and HBTU (2.9 equivalents) in DMF.
-
Activation: Add DIPEA (6 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the pre-activated amino acid solution to the deprotected and neutralized peptide-resin.
-
Reaction: Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Wash the resin with DMF (3-5 times).
Caption: Comparison of coupling with and without pre-activation to avoid guanidinylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Direct tert-butylation of tryptophan: preparation of 2,5,7-tri-tert-butyltryptophan (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Aggregation of Peptides Containing ¹⁵N-Labeled Glycine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of peptides containing ¹⁵N-labeled glycine. Glycine-rich sequences are notoriously prone to aggregation, and while ¹⁵N-labeling is essential for analytical techniques like NMR spectroscopy, it does not mitigate the inherent challenges of the peptide sequence itself.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis, purification, and handling of peptides containing ¹⁵N-labeled glycine.
Part 1: Synthesis-Related Aggregation
Q1: What causes my ¹⁵N-glycine-containing peptide to aggregate on the resin during solid-phase peptide synthesis (SPPS)? A1: The primary cause is the formation of stable secondary structures, such as β-sheets, through inter-chain hydrogen bonding as the peptide chain elongates.[1] Glycine-rich sequences are particularly susceptible to this. This on-resin aggregation can make the N-terminus of the peptide inaccessible, leading to incomplete deprotection and coupling steps, which severely reduces the final yield and purity.[1] Visually, this can sometimes be identified by the shrinking of the resin matrix during synthesis.[1]
Q2: Are there initial signs of on-resin aggregation I should watch for? A2: Yes, key indicators of on-resin peptide aggregation include a noticeable decrease in the resin bed volume (shrinking) and slow or incomplete reactions, such as difficulty in Fmoc-deprotection or coupling steps.[1][2] Standard tests like the ninhydrin test may become unreliable and give false negatives in cases of severe aggregation.
Q3: How can I prevent or minimize peptide aggregation during SPPS? A3: Several strategies can be employed to disrupt the hydrogen bonding that causes aggregation.[3] These include switching to more effective solvents like N-methylpyrrolidone (NMP) or adding chaotropic agents like DMSO, increasing the reaction temperature, using stronger coupling reagents, and incorporating backbone protection groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb).[1][3]
Q4: Which coupling reagents are most effective for aggregation-prone, glycine-rich sequences? A4: For difficult sequences prone to aggregation, highly efficient aminium/uronium or phosphonium salt-based reagents are recommended over standard carbodiimides alone.[1] Reagents like HBTU, HATU, or PyBOP® can drive the reaction to completion more effectively in the face of forming aggregates.[1]
Q5: What is "backbone protection" and how does it help with glycine-containing peptides? A5: Backbone protection involves introducing a temporary protecting group, such as Dmb or Hmb, onto the amide nitrogen of a key residue.[3] For glycine residues, this is particularly effective because it physically blocks the hydrogen bond formation that leads to β-sheet structures.[3] Incorporating an Fmoc-AA-(Dmb)Gly-OH dipeptide or an Fmoc-(Dmb)Gly-OH amino acid can disrupt aggregation and significantly improve synthesis efficiency.[4] These groups are then removed during the final TFA-mediated cleavage.[4]
Part 2: Post-Synthesis Solubilization and Handling
Q1: My lyophilized ¹⁵N-glycine peptide won't dissolve in aqueous buffers. What should I do? A1: Peptides that are prone to aggregation during synthesis are often difficult to dissolve after purification.[1] If the peptide is insoluble in water, the first step is to try adding a small amount of an organic co-solvent like DMSO, DMF, or acetonitrile dropwise until it dissolves.[1][5][6] Sonication can also help break up particles and aid dissolution.[5][6]
Q2: How do I choose the right solvent for my peptide? A2: The choice of solvent depends on the peptide's overall properties.
-
Basic Peptides (net positive charge): Try dissolving in an acidic solution like 10% acetic acid or 0.1% TFA.[5]
-
Acidic Peptides (net negative charge): Try dissolving in a basic solution like 10% ammonium hydroxide or ammonium bicarbonate.[5]
-
Hydrophobic or Neutral Peptides: If the peptide has over 50% hydrophobic residues, it will likely have poor aqueous solubility.[5] Start by dissolving it in a minimal amount of a strong organic solvent like DMSO or DMF, then slowly dilute with your aqueous buffer.[5][6]
Q3: My peptide dissolves initially but then crashes out of solution. How can I prevent this? A3: This indicates that while the peptide is soluble in the initial solvent, it aggregates upon dilution in the aqueous buffer. To prevent this, ensure the initial stock solution in organic solvent is fully dissolved before slowly adding it to the stirring aqueous buffer. If precipitation still occurs, the final concentration may be too high for the chosen buffer conditions. You may need to re-lyophilize the peptide and attempt dissolution at a lower final concentration or in a buffer with different pH or ionic strength.[5]
Q4: Can ¹⁵N-labeling itself affect the solubility or aggregation of my peptide? A4: The introduction of the ¹⁵N isotope does not significantly alter the fundamental chemical properties that govern solubility and aggregation, such as hydrophobicity or hydrogen bonding propensity. However, ¹⁵N labeling can increase ambiguity in peptide identification by mass spectrometry due to changes in the number of isobaric amino acids.[7] The aggregation issues almost always stem from the amino acid sequence itself, particularly with glycine-rich or hydrophobic regions.[1][3]
Troubleshooting Guides
Table 1: Troubleshooting On-Resin Aggregation During SPPS
| Symptom | Probable Cause | Recommended Solutions & Strategies |
| Resin bed shrinks; poor swelling | Inter-chain aggregation forming insoluble secondary structures.[1] | Solvent Change: Switch from DMF to NMP or use mixtures containing DMSO.[1][3] Elevated Temperature: Perform coupling steps at a higher temperature (e.g., 50-80 °C).[1][3] Chaotropic Salts: Wash the resin with or add chaotropic salts like LiCl to the coupling mixture.[3] |
| Incomplete Fmoc deprotection | N-terminus is inaccessible due to aggregation.[1] | Stronger Base: Switch to a DBU-based deprotection reagent.[3] Disrupt Aggregation: Use solvents and temperature changes as described above.[1][3] Sonication: Apply sonication during the deprotection step to help break up aggregates.[3] |
| Incomplete or failed coupling | Activated amino acid cannot access the free amine of the growing peptide chain.[1] | Stronger Coupling Reagents: Use HATU, HBTU, or PyBOP® instead of standard carbodiimides.[1] Double Coupling: Perform the coupling step twice to drive the reaction to completion.[1] Backbone Protection: Resynthesize the peptide using (Dmb)Gly or (Hmb)Gly derivatives at key positions.[3] |
Table 2: Troubleshooting Peptide Solubilization
| Peptide Property | Initial Solvent Strategy | Secondary Steps & Considerations |
| Mostly Hydrophilic / Charged | Sterile, deionized water.[6] | If insoluble, sonicate gently.[5] If still insoluble, proceed to pH or organic solvent methods. |
| Basic (Net Positive Charge) | 10% aqueous acetic acid or 0.1% TFA.[5] | Once dissolved, slowly dilute with buffer. Adjust final pH if necessary for your experiment. |
| Acidic (Net Negative Charge) | 10% aqueous ammonium hydroxide or ammonium bicarbonate buffer.[5] | Use volatile buffers if the peptide needs to be lyophilized again. |
| Highly Hydrophobic (>50% hydrophobic residues) or Neutral | Minimal amount of 100% DMSO, DMF, or acetonitrile.[5] | Slowly add the dissolved peptide concentrate to the vortexing aqueous buffer.[8] Do not add buffer to the organic solvent. If precipitation occurs, the target concentration may be too high. |
Key Experimental Protocols
Protocol 1: General Method for Solubilizing an Aggregation-Prone Peptide
-
Initial Solubility Test: Use a small aliquot of the peptide for testing to avoid risking the entire sample.[5][6]
-
Centrifugation: Before opening, centrifuge the vial (e.g., 10,000 x g for 5 min) to pellet all lyophilized powder at the bottom.[5]
-
Select Initial Solvent: Based on the peptide's character (see Table 2), choose an initial solvent. For a highly hydrophobic peptide, start with DMSO.
-
Dissolution: Add a small volume of the chosen organic solvent (e.g., 10-20 µL of DMSO) directly to the peptide powder. Vortex thoroughly. The solution should become clear.
-
Dilution: While vigorously vortexing your target aqueous buffer, slowly add the dissolved peptide solution drop-by-drop. This rapid dilution helps prevent localized high concentrations that can trigger aggregation.[8]
-
Final Check: Inspect the final solution. If it is clear, the peptide is dissolved. If it is cloudy or contains precipitates, the peptide has aggregated.[8] In this case, sonication (3 cycles of 10 seconds, on ice) may help.[5] If not, the peptide may need to be re-lyophilized and dissolved at a lower concentration.
Protocol 2: Detection of Amyloid-like Aggregates with Thioflavin T (ThT) Assay
This protocol detects the presence of β-sheet-rich aggregates, which are common in aggregated peptides.[8][9]
-
Reagent Preparation:
-
ThT Stock Solution: Prepare a 2.5 mM ThT stock solution in water. Store protected from light at 4°C.
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM glycine-NaOH, pH 8.5).
-
-
Working Solution: Dilute the ThT stock solution into the assay buffer to a final concentration of 25 µM.
-
Sample Preparation: Prepare your peptide solution at the desired concentration in the same assay buffer. Include a buffer-only blank control.
-
Measurement:
-
In a fluorescence microplate well or cuvette, mix 10 µL of your peptide sample with 190 µL of the 25 µM ThT working solution.
-
Incubate for 1-2 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a fluorometer with an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.[9]
-
-
Analysis: A significant increase in fluorescence intensity of the peptide sample compared to the buffer-only blank indicates the presence of amyloid-like aggregates.[9]
Visual Guides and Workflows
Caption: Logical flow from peptide sequence to synthesis failure due to aggregation.
Caption: Troubleshooting workflow for a peptide that precipitates from solution.
Caption: A simplified workflow of a standard Solid-Phase Peptide Synthesis (SPPS) cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. Peptide Storage and Solubilization - Custom Peptide Synthesis [activotec.com]
- 7. experts.umn.edu [experts.umn.edu]
- 8. benchchem.com [benchchem.com]
- 9. verifiedpeptides.com [verifiedpeptides.com]
Technical Support Center: Purification of Peptides Synthesized with Boc-Gly-OH-¹⁵N
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides synthesized using Boc-Gly-OH-¹⁵N.
Frequently Asked Questions (FAQs)
Q1: Does the ¹⁵N label on Boc-Gly-OH affect the purification strategy?
A1: No, the ¹⁵N isotopic label does not significantly alter the physicochemical properties of the glycine residue.[1][2][3] Therefore, the purification strategies and protocols used for unlabeled peptides are generally applicable to their ¹⁵N-labeled counterparts. The primary difference will be a mass shift of +1 Dalton for each incorporated ¹⁵N atom, which is detectable by mass spectrometry.[4]
Q2: What are the most common impurities encountered when synthesizing peptides with Boc-Gly-OH?
A2: Common impurities include:
-
Deletion sequences: These arise from incomplete removal of the Boc protecting group, which prevents the next amino acid from coupling to the growing peptide chain.[5]
-
Truncated sequences: These can result from incomplete coupling reactions.
-
Diketopiperazine (DKP) formation: This is a significant side reaction, especially when glycine is one of the first two C-terminal amino acids. The deprotected N-terminal amine of a dipeptide can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic impurity.[5][6]
-
Side-chain protecting group adducts: Incomplete cleavage of side-chain protecting groups or reactions with scavengers can lead to modified peptides.
-
Oxidation: Methionine and cysteine residues are susceptible to oxidation during cleavage and workup.[7][8]
-
Aspartimide formation: Peptides containing Asp-Gly sequences are prone to forming aspartimide intermediates during acidic deprotection steps.[9][10]
Q3: What is the recommended primary purification method for these peptides?
A3: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and powerful technique for purifying synthetic peptides.[11][12][13][14] It separates peptides based on their hydrophobicity. A C18 column is a good starting point for most peptides.[12][15]
Q4: How can I improve the resolution of my peptide in RP-HPLC?
A4: To improve resolution, you can:
-
Optimize the gradient: A shallower gradient of the organic mobile phase (e.g., acetonitrile) can improve the separation of closely eluting impurities.
-
Change the ion-pairing agent: Trifluoroacetic acid (TFA) is standard, but other agents like formic acid can alter selectivity.
-
Vary the temperature: Running the chromatography at a slightly elevated temperature can improve peak shape.
-
Use a different stationary phase: If a C18 column doesn't provide adequate separation, consider C8, C4, or phenyl columns.[12]
Q5: My peptide is difficult to dissolve. What should I do?
A5: For peptides with poor solubility in the initial mobile phase (e.g., water with 0.1% TFA), you can try dissolving the crude peptide in a small amount of a strong organic solvent like DMSO or acetonitrile before diluting it with the mobile phase.[15] For peptides prone to aggregation, adding chaotropic agents like guanidinium chloride to the purification buffers can be beneficial.[15]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Purified Peptide | - Incomplete coupling or deprotection during synthesis. - Diketopiperazine formation.[5][6] - Precipitation of the peptide on the column. - Suboptimal cleavage from the resin. | - Review synthesis records for any failed steps (e.g., positive Kaiser test after coupling). - For future syntheses with C-terminal glycine, consider using pre-loaded resins or optimized coupling protocols to minimize DKP formation. - Ensure the peptide is fully dissolved before injection. Try different solubilization solvents. - Optimize the cleavage cocktail and reaction time based on the peptide sequence.[16][17][18] |
| Poor Peak Shape in HPLC (Broadening or Tailing) | - Peptide aggregation. - Secondary interactions with the stationary phase. - Column overloading. | - Add organic modifiers like isopropanol to the mobile phase. - Increase the concentration of the ion-pairing agent (TFA). - Reduce the amount of peptide injected onto the column. |
| Co-elution of Impurities with the Main Product | - Similar hydrophobicity of the impurity and the desired peptide. - Impurity is a closely related sequence (e.g., a single amino acid deletion). | - Employ a very shallow gradient in RP-HPLC. - Consider an orthogonal purification method, such as ion-exchange chromatography, if the impurity has a different net charge.[19] - Re-purify the collected fractions containing the main peak with a different mobile phase system. |
| Mass Spectrometry Shows Unexpected Masses | - Incomplete removal of side-chain protecting groups. - Alkylation of sensitive residues (e.g., Trp, Met) by cations generated during cleavage.[8] - Oxidation of susceptible amino acids (e.g., Met, Cys). | - Use a more effective cleavage cocktail with appropriate scavengers (e.g., triisopropylsilane, ethanedithiol).[8] - Ensure the cleavage reaction is performed under an inert atmosphere. - Add reducing agents like DTT to the purification buffers if oxidation is suspected. |
Experimental Protocols
General Protocol for RP-HPLC Purification of a ¹⁵N-Glycine Labeled Peptide
This protocol provides a general starting point. Optimization will be necessary based on the specific characteristics of your peptide.
1. Materials and Reagents:
-
Crude lyophilized peptide synthesized with Boc-Gly-OH-¹⁵N
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Solvents for peptide dissolution (if needed): DMSO, acetic acid
-
RP-HPLC system with a UV detector
-
Preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm)
2. Buffer Preparation:
-
Buffer A: 0.1% TFA in water
-
Buffer B: 0.1% TFA in acetonitrile Filter and degas all buffers before use.
3. Sample Preparation:
-
Dissolve the crude peptide in Buffer A at a concentration of 5-10 mg/mL.
-
If solubility is an issue, dissolve the peptide in a minimal amount of DMSO and then dilute with Buffer A.[15] Centrifuge the solution to remove any particulates before injection.
4. Chromatography:
-
Column Equilibration: Equilibrate the C18 column with 95% Buffer A and 5% Buffer B for at least 3-5 column volumes.
-
Injection: Inject the dissolved peptide sample onto the column.
-
Gradient Elution: Run a linear gradient of increasing Buffer B concentration. A typical starting gradient is from 5% to 65% Buffer B over 60 minutes.[15]
-
Detection: Monitor the elution of the peptide using UV absorbance at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues like Trp, Tyr).
-
Fraction Collection: Collect fractions corresponding to the major peaks.
5. Analysis and Post-Purification Processing:
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry to confirm the identity and isotopic incorporation of the peptide.[4] A mass shift of +1 Da per ¹⁵N atom is expected.[4]
-
Pooling and Lyophilization: Pool the fractions containing the pure peptide and lyophilize to obtain a dry powder.
Visualizations
Diagrams
Caption: Workflow for the purification of a ¹⁵N-labeled peptide.
Caption: Troubleshooting logic for peptide purification.
References
- 1. jpt.com [jpt.com]
- 2. Peptides labelled with stable isotopes 13C or 15N. [innovagen.com]
- 3. qyaobio.com [qyaobio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chempep.com [chempep.com]
- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 12. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 13. renyi.hu [renyi.hu]
- 14. Peptide Purification by Reverse-Phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 15. benchchem.com [benchchem.com]
- 16. peptide.com [peptide.com]
- 17. scribd.com [scribd.com]
- 18. researchgate.net [researchgate.net]
- 19. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry Data Interpretation for ¹⁵N-Labeled Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting mass spectrometry data from experiments involving ¹⁵N-labeled peptides.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind ¹⁵N metabolic labeling in quantitative proteomics?
A: ¹⁵N metabolic labeling is a powerful technique for accurate relative and absolute quantification of proteins. The core principle involves replacing the naturally abundant ¹⁴N isotope with the heavier ¹⁵N isotope in all proteins of a cell or organism. This is achieved by providing a ¹⁵N-enriched nitrogen source in the growth medium.[1][2] The mass of each peptide and protein is predictably increased based on the number of nitrogen atoms it contains.[3] When a ¹⁵N-labeled (heavy) sample is mixed with an unlabeled or ¹⁴N (light) sample, the chemically identical peptides from both samples co-elute during liquid chromatography but are distinguishable by the mass spectrometer due to their mass difference.[2][4] The ratio of the signal intensities between the heavy and light peptide pairs directly reflects the relative abundance of the corresponding protein in the original samples.[5]
Q2: How do I calculate the expected mass shift for a ¹⁵N-labeled peptide?
A: The theoretical mass shift of a ¹⁵N-labeled peptide is directly proportional to the number of nitrogen atoms in its amino acid sequence.[3] Each incorporated ¹⁵N atom increases the monoisotopic mass by approximately 0.997 Da (the mass difference between ¹⁵N and ¹⁴N).[3] To calculate the total mass shift for a peptide, you need to sum the number of nitrogen atoms from each amino acid in its sequence.
Q3: What are the common causes of incomplete ¹⁵N labeling?
A: Incomplete labeling is a frequent challenge that can complicate data analysis and affect quantification accuracy.[1][5] Common causes include:
-
Insufficient Labeling Duration: The time required to achieve high enrichment depends on the organism's growth rate and protein turnover. Tissues with slow protein turnover may require longer labeling periods.[1][6]
-
Low Purity of the ¹⁵N Source: Using a ¹⁵N-labeled compound with low isotopic purity will result in a lower overall incorporation efficiency.[1]
-
Amino Acid Recycling: In some biological systems, amino acid recycling can lead to the dilution of the ¹⁵N label.[7]
-
Contamination with ¹⁴N: The presence of contaminating "light" amino acids or other nitrogen sources in the growth medium can compete with the ¹⁵N source.[8]
Q4: How does incomplete ¹⁵N labeling affect my mass spectrometry data?
A: Incomplete ¹⁵N labeling has several noticeable effects on your mass spectrometry data:
-
Broadened Isotopic Clusters: Instead of a single, well-defined "heavy" peak, you will observe a distribution of isotopic peaks for the labeled peptide, which can make it difficult to correctly identify the monoisotopic peak.[1][2]
-
Inaccurate Quantification: If your analysis software assumes 100% labeling, it will incorrectly calculate the abundance of the heavy species, leading to skewed heavy/light ratios.[1]
-
Reduced Signal-to-Noise Ratio: The distribution of the signal across multiple isotopic peaks can lower the signal-to-noise ratio, making it harder to detect and accurately measure low-abundance peptides.[1]
Q5: What software is available for analyzing ¹⁵N-labeled peptide data?
A: Several software packages are available to handle the complexities of ¹⁵N data analysis. Some commonly used options include:
-
Protein Prospector: An open-access web-based software that includes a workflow for ¹⁵N quantification.[4][9]
-
Census: A freely available quantitative software that can analyze ¹⁵N-labeled data and calculate enrichment ratios.[9][10]
-
MaxQuant: A popular proteomics software that supports various labeling techniques, including ¹⁵N labeling.[9]
-
Integrated Proteomics Pipeline (IP2): A platform that supports the Census software and provides extended data analysis features.[10]
Troubleshooting Guides
Issue 1: Low ¹⁵N Incorporation Efficiency (<95%)
| Potential Cause | Recommended Solution |
| Insufficient cell doublings or labeling time. | For cell cultures, ensure at least 5-6 cell doublings in the ¹⁵N medium. For organisms, especially those with tissues with slow protein turnover, a longer labeling duration is necessary. In some cases, labeling for two generations may be required to achieve high enrichment in all tissues.[6][8] |
| Contamination with ¹⁴N amino acids. | Use dialyzed fetal bovine serum (for cell culture) to minimize the presence of endogenous light amino acids. Ensure all media components are free of contaminating nitrogen sources.[8] |
| Low purity of the ¹⁵N-labeled source. | Verify the isotopic purity of the ¹⁵N-labeled compounds used in the growth medium. Use sources with >99% purity where possible.[1] |
Issue 2: Overlapping Isotopic Envelopes
| Potential Cause | Recommended Solution |
| Incomplete labeling leading to complex isotopic patterns. | Utilize high-resolution mass spectrometers to better resolve isotopic peaks.[1] Employ specialized software algorithms that can perform deconvolution of overlapping isotopic clusters.[11][12] |
| Co-elution of peptides with similar m/z values. | Optimize the liquid chromatography gradient to improve the separation of co-eluting species. |
| Presence of post-translational modifications (PTMs). | Be aware that certain PTMs can have mass shifts that are very close to isotopic differences, leading to overlapping signals. Use database search parameters that account for expected modifications.[13] |
Issue 3: Inaccurate Peptide/Protein Ratios
| Potential Cause | Recommended Solution |
| Failure to correct for incomplete labeling. | Determine the labeling efficiency and use this value to adjust the calculated peptide ratios.[4][5] |
| Incorrect monoisotopic peak assignment. | Manually inspect the spectra of key peptides to ensure the correct monoisotopic peak is being selected by the software. Some software packages have features to flag incorrect monoisotopic peak assignments.[2][4] |
| Interference from co-eluting species. | For targeted quantification, ensure that the selected precursor and fragment ions are unique to the peptide of interest. Use of stable isotope-labeled internal standards (SIS peptides) can help identify and mitigate interference.[14] |
Quantitative Data
Table 1: Theoretical Mass Shift per Amino Acid upon Complete ¹⁵N Labeling
The following table summarizes the number of nitrogen atoms for each of the 20 standard amino acids and the corresponding theoretical mass shift upon complete ¹⁵N labeling. This information is crucial for calculating the expected mass of a labeled peptide and for interpreting the resulting mass spectra.[3]
| Amino Acid | 3-Letter Code | 1-Letter Code | Number of Nitrogen Atoms | Theoretical Mass Shift (Da) |
| Alanine | Ala | A | 1 | 0.997 |
| Arginine | Arg | R | 4 | 3.988 |
| Asparagine | Asn | N | 2 | 1.994 |
| Aspartic Acid | Asp | D | 1 | 0.997 |
| Cysteine | Cys | C | 1 | 0.997 |
| Glutamic Acid | Glu | E | 1 | 0.997 |
| Glutamine | Gln | Q | 2 | 1.994 |
| Glycine | Gly | G | 1 | 0.997 |
| Histidine | His | H | 3 | 2.991 |
| Isoleucine | Ile | I | 1 | 0.997 |
| Leucine | Leu | L | 1 | 0.997 |
| Lysine | Lys | K | 2 | 1.994 |
| Methionine | Met | M | 1 | 0.997 |
| Phenylalanine | Phe | F | 1 | 0.997 |
| Proline | Pro | P | 1 | 0.997 |
| Serine | Ser | S | 1 | 0.997 |
| Threonine | Thr | T | 1 | 0.997 |
| Tryptophan | Trp | W | 2 | 1.994 |
| Tyrosine | Tyr | Y | 1 | 0.997 |
| Valine | Val | V | 1 | 0.997 |
Experimental Protocols
Key Experiment: Protein Digestion for Mass Spectrometry Analysis
This protocol outlines a general procedure for the in-solution digestion of protein samples into peptides suitable for mass spectrometry analysis.
Materials:
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Tris-HCl
-
Trypsin (mass spectrometry grade)
-
Formic acid
Procedure:
-
Denaturation and Reduction:
-
Resuspend the protein pellet in a denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).
-
Add DTT to a final concentration of 5 mM to reduce disulfide bonds.
-
Incubate for 30 minutes at room temperature.
-
-
Alkylation:
-
Add IAA to a final concentration of 15 mM to alkylate the reduced cysteine residues.
-
Incubate for 30 minutes in the dark at room temperature.
-
-
Digestion:
-
Sample Mixing (for relative quantification):
-
Mix the ¹⁵N-labeled and unlabeled peptide samples at the desired ratio (e.g., 1:1).[3]
-
-
Desalting:
Visualizations
Caption: General experimental workflow for quantitative proteomics using ¹⁵N metabolic labeling.
Caption: Data analysis workflow for quantifying ¹⁵N-labeled peptides from mass spectrometry data.
Caption: A logical decision tree for troubleshooting common issues in ¹⁵N peptide quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. escholarship.org [escholarship.org]
- 5. benchchem.com [benchchem.com]
- 6. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ckgas.com [ckgas.com]
- 11. Deconvolution of overlapping isotopic clusters improves quantification of stable isotope-labeled peptides. | Semantic Scholar [semanticscholar.org]
- 12. Deconvolution of overlapping isotopic clusters improves quantification of stable isotope-labeled peptides. | Department of Chemistry [chem.ox.ac.uk]
- 13. Common errors in mass spectrometry-based analysis of post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Automated Detection of Inaccurate and Imprecise Transitions in Peptide Quantification by Multiple Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing Boc-Gly-OH-15N
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling, storing, and utilizing Boc-Gly-OH-15N in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound?
A: To ensure the stability and purity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1] For long-term storage, temperatures of -15°C to -20°C are recommended.[2][3] It is also crucial to protect the compound from light.[1]
Q2: What are the essential personal protective equipment (PPE) requirements for handling this compound?
A: When handling this compound, it is important to use appropriate personal protective equipment to minimize exposure. This includes an N95 dust mask, eye shields or a face shield, and gloves.[4] Work should be conducted in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[1]
Q3: How should I properly handle this compound before use in an experiment?
A: Before opening the container, it is best practice to allow it to equilibrate to room temperature. This simple step prevents atmospheric moisture from condensing on the cold powder, which could lead to hydrolysis of the Boc protecting group. When weighing the compound, work quickly and reseal the container immediately to minimize exposure to air and moisture. Always use clean, dry spatulas and weighing instruments to avoid contamination.
Q4: What should I do in case of a spill or accidental exposure to this compound?
A: In the event of a spill, sweep up the material and place it in a suitable, closed container for disposal, avoiding dust generation.[1] For accidental exposure, follow these first-aid measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1]
-
Eye Contact: Rinse the eyes thoroughly with plenty of water for at least 15 minutes.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] In all cases of significant exposure, consult a physician.[1]
Troubleshooting Guides
Problem 1: Incomplete coupling reaction during solid-phase peptide synthesis (SPPS).
-
Possible Cause: Steric hindrance from the Boc protecting group or suboptimal activation of the amino acid.
-
Solution:
-
Increase Reaction Time: Extend the coupling reaction time to allow for complete incorporation.
-
Monitor the Reaction: Utilize a method like the Kaiser test to check for the presence of free primary amines, which indicates an incomplete reaction.[5][6]
-
Re-couple: If the coupling is incomplete, a second coupling step can be performed.[5]
-
Problem 2: Unexpected mass shift or side products observed in mass spectrometry analysis.
-
Possible Cause: Premature cleavage of the Boc protecting group during synthesis or side reactions during the final cleavage from the resin.
-
Solution:
-
Ensure Proper Deprotection Conditions: If using a Boc/Bzl strategy, ensure that the deprotection steps with a moderate acid like trifluoroacetic acid (TFA) are controlled and that the resin is thoroughly washed and neutralized before the next coupling step.[7]
-
Use Scavengers: During the final cleavage with strong acid, reactive cations are formed from the Boc group.[8] The addition of "scavengers" like triisopropylsilane (TIS) or water to the cleavage cocktail can prevent these cations from causing unwanted side reactions with sensitive amino acid residues.[5][8]
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 106665-75-2 |
| Molecular Formula | C₇H₁₃¹⁵NO₄ |
| Molecular Weight | ~176.18 g/mol |
| Appearance | White to off-white solid[2] |
| Melting Point | 86-89 °C[2][3][9] |
| Isotopic Purity | Typically ≥98 atom % ¹⁵N |
Table 2: Recommended Storage Conditions
| Condition | Recommendation | Source(s) |
| Storage Temperature | 2-8°C or -20°C | [1] |
| Storage Conditions | Store in a cool, dry, well-ventilated place in a tightly closed container. Protect from light. | [1] |
| Incompatibilities | Strong oxidizing agents. | [1] |
Experimental Protocols
Protocol: Incorporation of this compound in Boc-SPPS
This protocol outlines the general steps for incorporating this compound into a peptide sequence using a manual Boc solid-phase peptide synthesis (SPPS) strategy on a compatible resin (e.g., Merrifield resin).
Materials:
-
Boc-compatible resin (e.g., Merrifield resin)
-
This compound
-
Other required Boc-protected amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 1-2 hours in a reaction vessel.
-
Boc Deprotection:
-
Treat the resin with a solution of TFA in DCM (typically 25-50%) for about 20-30 minutes to remove the Boc protecting group from the N-terminus of the growing peptide chain.
-
Drain the TFA solution and wash the resin thoroughly with DCM to remove residual acid.[6]
-
-
Neutralization:
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (typically 2-4 equivalents) and a suitable coupling reagent (e.g., HBTU, ~1.9 equivalents) in DMF.[5]
-
Add DIEA (typically 4-6 equivalents) to the amino acid solution to begin activation.[5][6]
-
Immediately add the activated amino acid solution to the neutralized resin.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor the reaction for completion. A negative result (yellow beads) indicates complete coupling.[5][6] If the test is positive, the coupling step can be repeated.
-
Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM to remove unreacted reagents and byproducts.[5][6]
-
-
Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.
-
Final Cleavage and Deprotection:
-
Peptide Precipitation and Purification:
-
Characterization: Confirm the identity and isotopic incorporation of the final peptide using mass spectrometry and NMR spectroscopy. A +1 Da shift per ¹⁵N atom is expected in the mass spectrum.[5]
Visualizations
Caption: Workflow for the proper handling and storage of this compound.
Caption: Troubleshooting guide for incomplete coupling in Boc-SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. BOC-[15N]GLY-OH CAS#: 106665-75-2 [amp.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. BOC-Glycine | 4530-20-5 [chemicalbook.com]
Validation & Comparative
Verifying ¹⁵N Incorporation from Boc-Gly-OH-¹⁵N by Mass Spectrometry: A Comparative Guide
In the realms of drug development and proteomics research, the precise incorporation of stable isotopes into peptides is paramount for a variety of applications, from quantitative analysis to structural elucidation. The use of ¹⁵N-labeled amino acids, such as Boc-Gly-OH-¹⁵N, offers a robust method for introducing a specific mass shift, enabling accurate tracking and quantification by mass spectrometry. This guide provides an objective comparison of verifying ¹⁵N incorporation from Boc-Gly-OH-¹⁵N with other common isotopic labeling techniques, supported by experimental protocols and data.
Performance Comparison of Isotopic Labeling Methods
The choice of an isotopic labeling strategy is dictated by the specific experimental requirements, including the biological system, desired level of multiplexing, and the analytical instrumentation available. Below is a comparison of key performance metrics for ¹⁵N incorporation from a single amino acid versus other widely used labeling methods.
| Feature | ¹⁵N Incorporation (from Boc-Gly-OH-¹⁵N) | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | iTRAQ/TMT (Isobaric Tags) | Dimethyl Labeling |
| Principle | Chemical synthesis with a ¹⁵N-labeled amino acid. | Metabolic (in vivo) incorporation of "heavy" amino acids. | Chemical (in vitro) labeling of peptides with isobaric tags. | Chemical (in vitro) labeling of primary amines on peptides. |
| Labeling Stage | During solid-phase peptide synthesis (SPPS). | During protein synthesis in cell culture. | Post-digestion (peptide level). | Post-digestion (peptide level). |
| Typical Isotopic Purity/Efficiency | >98% (dependent on the precursor).[1] | >95% incorporation after sufficient cell doublings.[2] | High efficiency, tag-dependent. | High efficiency. |
| Quantification Level | MS1 | MS1 | MS2/MS3 | MS1 |
| Multiplexing Capacity | Limited (typically 2-plex with unlabeled counterpart). | 2-plex, 3-plex, up to 5-plex.[3] | 4, 8, 10, 11, 16, 18-plex.[4] | 2-plex or 3-plex.[3] |
| Flexibility | High (can be incorporated into any synthetically accessible peptide). | Limited to cell culture systems that can be metabolically labeled. | High (applicable to virtually any protein sample). | High (applicable to virtually any protein sample). |
| Cost | Moderate to high, dependent on the cost of the labeled amino acid. | High, due to the cost of labeled media and amino acids. | High, due to the cost of the labeling reagents. | Low, reagents are inexpensive. |
| Sample Type | Synthetic peptides, purified proteins (via ligation). | Cell culture. | Cell culture, tissues, body fluids. | Cell culture, tissues, body fluids. |
| Pros | - Site-specific labeling. - High incorporation efficiency. - Chemically defined. | - High accuracy and precision. - In vivo labeling minimizes sample handling errors. | - High multiplexing capability. - Applicable to a wide range of samples. | - Cost-effective. - Simple and rapid protocol. |
| Cons | - Not suitable for in vivo studies. - Requires chemical synthesis. | - Limited to metabolically active cells. - Can be time-consuming. | - Can lead to underestimation of ratios for high-abundance peptides. - More complex data analysis. | - Lower multiplexing capacity. |
Experimental Protocols
Accurate verification of ¹⁵N incorporation is crucial for the reliability of subsequent experiments. The following protocols detail the synthesis of a ¹⁵N-labeled peptide using Boc-Gly-OH-¹⁵N and its analysis by mass spectrometry.
Solid-Phase Peptide Synthesis (SPPS) of a ¹⁵N-Glycine Containing Peptide
This protocol outlines the manual synthesis of a model peptide using Boc chemistry.
Materials:
-
Boc-Gly-OH-¹⁵N
-
Appropriate Boc-protected amino acids
-
Rink Amide resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using DIC and HOBt in DMF.
-
Boc Deprotection: Remove the Boc protecting group using a solution of 20% piperidine in DMF.
-
Incorporation of Boc-Gly-OH-¹⁵N: Activate Boc-Gly-OH-¹⁵N with DIC and HOBt and couple it to the deprotected N-terminus of the growing peptide chain.
-
Chain Elongation: Continue the cycle of deprotection and coupling for the remaining amino acids in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using the cleavage cocktail.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mass Spectrometry Analysis of ¹⁵N Incorporation
Sample Preparation:
Dissolve the purified ¹⁵N-labeled peptide and its unlabeled counterpart in a suitable solvent for mass spectrometry, typically 50% acetonitrile in water with 0.1% formic acid.
Instrumentation:
Analyze the samples using a high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument.
Data Acquisition:
Acquire full scan mass spectra (MS1) for both the unlabeled and the ¹⁵N-labeled peptides.
Data Analysis:
-
Mass Shift Verification: Compare the monoisotopic mass of the unlabeled peptide with the ¹⁵N-labeled peptide. A mass shift of +1.0034 Da is expected for each ¹⁵N atom incorporated.[5]
-
Isotopic Distribution Analysis: Compare the experimental isotopic pattern of the ¹⁵N-labeled peptide with the theoretical distribution for 100% enrichment. Software tools can be used to calculate the percentage of ¹⁵N incorporation by deconvoluting the isotopic envelopes of the labeled and unlabeled species.[6]
-
Quantitative Comparison: For quantitative experiments, the ratio of the peak intensities of the ¹⁵N-labeled peptide to the unlabeled peptide can be used to determine their relative abundance.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and mass spectrometric verification of a ¹⁵N-labeled peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparing SILAC- and stable isotope dimethyl-labeling approaches for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 5. benchchem.com [benchchem.com]
- 6. Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of Boc-Gly-OH-¹⁵N and Fmoc-Gly-OH-¹⁵N in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of solid-phase peptide synthesis (SPPS), the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategies is a critical decision that influences the efficiency, purity, and overall success of peptide assembly. This guide provides an objective comparison of the performance of ¹⁵N-labeled glycine building blocks, Boc-Gly-OH-¹⁵N and Fmoc-Gly-OH-¹⁵N, in SPPS.
The incorporation of the stable isotope ¹⁵N into a peptide backbone at a specific glycine residue is a powerful tool for quantitative proteomics, metabolic tracing, and detailed structural analysis by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). From a chemical reactivity standpoint, the ¹⁵N isotope does not significantly alter the performance of the glycine monomer in SPPS. Therefore, the comparison of the ¹⁵N-labeled variants mirrors the well-established differences between the Boc and Fmoc strategies for their unlabeled counterparts.
Executive Summary
The fundamental difference between the two strategies lies in the lability of the Nα-protecting group: the Boc group is removed by acid, while the Fmoc group is cleaved by a base.[1][2] This dictates the entire synthetic workflow, including the choice of resins, side-chain protecting groups, and cleavage reagents.
-
Fmoc-Gly-OH-¹⁵N is generally favored for its milder deprotection conditions, which are compatible with a wider range of sensitive amino acids and post-translational modifications.[3] The Fmoc strategy is also amenable to automation and allows for real-time monitoring of the deprotection step via UV spectroscopy.[3]
-
Boc-Gly-OH-¹⁵N , while representing an older methodology, remains highly relevant, particularly for the synthesis of long or hydrophobic peptides prone to aggregation.[1][] The repetitive acid treatment in Boc-SPPS helps to maintain the solubility of the growing peptide chain.[1]
Quantitative Performance Comparison
While direct side-by-side quantitative data for the ¹⁵N-labeled glycine analogues is not extensively published, the performance can be extrapolated from studies comparing the unlabeled Boc-Gly-OH and Fmoc-Gly-OH. The following table summarizes key performance metrics.
| Parameter | Fmoc/tBu Strategy (using Fmoc-Gly-OH-¹⁵N) | Boc/Bzl Strategy (using Boc-Gly-OH-¹⁵N) | Key Findings & Citations |
| Deprotection Condition | Mildly basic (e.g., 20% piperidine in DMF) | Moderately acidic (e.g., 25-50% TFA in DCM) | The base-labile nature of Fmoc versus the acid-labile nature of Boc is the core difference dictating the entire synthesis workflow.[1] |
| Crude Peptide Purity | Generally high, but susceptible to certain side reactions. | Can be high, but repetitive acid treatments may lead to side-product formation. | For hydrophobic peptides, the Boc strategy often yields higher crude purity.[] For standard peptides, Fmoc can provide high purity, which can be further improved by using high-purity monomers.[1] |
| Handling of Aggregation-Prone Sequences | More susceptible to interchain aggregation, which can reduce yield and purity. | Generally better at preventing aggregation due to protonation of the peptide backbone during deprotection. | The repetitive acid deprotection in Boc-SPPS disrupts secondary structures and improves solubility.[1] |
| Key Side Reactions with Glycine | Diketopiperazine (DKP) formation, especially when glycine is at the C-terminus or followed by proline.[2][5] | Risk of t-butylation of sensitive residues (e.g., Trp, Met) from the cleavage of the Boc group.[6] | DKP formation in Fmoc-SPPS can lead to significant yield loss.[5][7] Scavengers are used in Boc-SPPS to minimize t-butylation.[6] |
| Compatibility with Sensitive Residues | High compatibility due to mild deprotection conditions. | Risk of side-chain protecting group cleavage with repetitive acid treatments. | The orthogonality of the Fmoc strategy is a significant advantage for complex peptides with acid-sensitive modifications.[3] |
| Final Cleavage Condition | Moderate acid (e.g., high-percentage TFA) | Strong, hazardous acids (e.g., HF, TFMSA) | The need for hazardous acids in Boc-SPPS is a significant drawback.[1] |
Logical Workflows and Decision Making
The choice between Boc-Gly-OH-¹⁵N and Fmoc-Gly-OH-¹⁵N depends on the specific requirements of the peptide being synthesized. The following diagrams illustrate the cyclical workflows of each strategy and a decision-making flowchart to guide the selection process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. peptide.com [peptide.com]
- 7. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Purity Analysis of Synthetic Peptides Containing ¹⁵N-Labeled Glycine
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical step that underpins the reliability, reproducibility, and safety of their work. The introduction of stable isotope labels, such as ¹⁵N-labeled glycine, into a peptide sequence adds a layer of complexity to its analysis. This guide provides an objective comparison of the primary analytical techniques used to assess the purity of these specialized peptides, offering supporting data and detailed experimental protocols.
The presence of impurities in a synthetic peptide preparation can significantly impact its biological activity, leading to misleading experimental results or potential safety concerns in therapeutic applications.[1][2] Common impurities can arise during the synthesis process and may include truncated sequences, deletion sequences, incompletely deprotected peptides, and by-products from side reactions.[3][4][5] For isotopically labeled peptides, there is the additional consideration of ensuring the correct incorporation and isotopic enrichment of the labeled amino acid.
This guide will delve into the three principal methods for peptide purity analysis: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA), with a special focus on their application to peptides containing ¹⁵N-labeled glycine.
Common Impurities in Synthetic Peptides
The solid-phase peptide synthesis (SPPS) process, while highly optimized, can still result in a variety of impurities. Understanding these potential contaminants is crucial for selecting the appropriate analytical methods.
-
Truncated Sequences: Peptides that are missing one or more amino acids from the C-terminus due to incomplete coupling reactions.[3]
-
Deletion Sequences: Peptides lacking one or more amino acids within the sequence, also resulting from incomplete coupling or deprotection steps.[4]
-
Incompletely Deprotected Peptides: Peptides that retain protecting groups on their side chains after the final cleavage step.[3]
-
Oxidation Products: Certain amino acid residues, such as methionine and tryptophan, are susceptible to oxidation during synthesis or storage.[6]
-
Racemization/Epimerization: Chiral centers of amino acids can undergo inversion, leading to diastereomeric impurities.[6][7]
-
By-products of Synthesis: Reagents used during synthesis and cleavage can sometimes form adducts with the peptide.
Comparative Analysis of Analytical Techniques
The comprehensive assessment of peptide purity often requires the use of orthogonal analytical methods, as each technique provides unique and complementary information.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly Reversed-Phase HPLC (RP-HPLC), is the gold standard for assessing the purity of synthetic peptides.[1][8] It separates the target peptide from its impurities based on differences in their hydrophobicity.[8]
Application to ¹⁵N-Labeled Peptides: The incorporation of a ¹⁵N-labeled glycine will have a negligible effect on the retention time of the peptide in RP-HPLC compared to its unlabeled counterpart, as the change in polarity is minimal. Therefore, HPLC is excellent for detecting common synthesis-related impurities but cannot distinguish between the labeled and unlabeled peptide.
Strengths:
-
High resolution and sensitivity for separating closely related impurities.[7][9]
-
Provides a quantitative measure of purity based on the relative peak area of the main peptide.[2]
-
Well-established and robust methodology.[1]
Weaknesses:
-
Does not provide molecular weight information, making it difficult to identify unknown impurities.
-
Co-elution of impurities with the main peak can lead to an overestimation of purity.
-
Cannot differentiate between the ¹⁵N-labeled and unlabeled peptide.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight of the target peptide and identifying impurities.[3] It is often used in conjunction with HPLC (LC-MS) to provide mass information for each separated peak.[7][9]
Application to ¹⁵N-Labeled Peptides: MS is essential for confirming the successful incorporation of the ¹⁵N-labeled glycine. The molecular weight of the labeled peptide will be increased by one mass unit for each ¹⁵N atom incorporated compared to the unlabeled peptide. High-resolution mass spectrometry can also be used to determine the isotopic enrichment.
Strengths:
-
Provides accurate molecular weight information, confirming the identity of the target peptide and helping to identify impurities.[3]
-
Confirms the successful incorporation of the ¹⁵N label.[10][11]
-
High sensitivity allows for the detection of low-level impurities.[12]
Weaknesses:
-
Not inherently quantitative without the use of an internal standard.
-
Ionization efficiency can vary between the target peptide and impurities, potentially affecting relative abundance measurements.
-
May not separate isomeric impurities.
Amino Acid Analysis (AAA)
Amino acid analysis is used to determine the amino acid composition and the net peptide content of a sample.[3][7] The peptide is first hydrolyzed into its constituent amino acids, which are then separated and quantified.[3][13]
Application to ¹⁵N-Labeled Peptides: AAA can confirm the presence and quantify the amount of glycine in the peptide. However, standard AAA does not distinguish between ¹⁴N- and ¹⁵N-glycine. Specialized mass spectrometry-based AAA would be required for this purpose. The primary role of AAA in this context is to determine the accurate concentration of the peptide solution, which is crucial for quantitative applications.
Strengths:
-
Provides an accurate measure of the net peptide content, which is the actual amount of peptide in a lyophilized powder that also contains water and counter-ions.[3][7]
-
Confirms the amino acid composition of the peptide.[13][]
Weaknesses:
-
Destructive to the sample.
-
Does not provide information on the sequence or the presence of modifications.
-
Standard methods do not differentiate between isotopes.
Performance Comparison Data
The following table summarizes the expected performance of each technique in the analysis of a synthetic peptide containing a single ¹⁵N-labeled glycine residue.
| Analytical Method | Information Provided | Typical Purity Determination | Application for ¹⁵N-Glycine Peptide |
| RP-HPLC with UV Detection | Retention time, peak area (% purity) | Relative purity based on UV absorbance at 214/220 nm[2][15] | Detects synthesis-related impurities. Cannot distinguish from unlabeled peptide. |
| Mass Spectrometry (MS) | Molecular weight, isotopic distribution | Identification of main peak and impurities | Confirms incorporation of ¹⁵N-glycine by mass shift. |
| Amino Acid Analysis (AAA) | Amino acid composition and ratios | Net peptide content as a percentage of the total sample weight[16] | Quantifies total glycine content and determines net peptide content. |
Experimental Protocols
Protocol 1: RP-HPLC Purity Analysis
-
Sample Preparation: Dissolve the synthetic peptide in an appropriate solvent (e.g., water with 0.1% trifluoroacetic acid (TFA)) to a concentration of 1 mg/mL.[2]
-
Chromatographic Conditions:
-
Data Analysis: Calculate the percent purity by dividing the peak area of the main peptide by the total area of all peaks in the chromatogram and multiplying by 100.[2]
Protocol 2: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a solution of the peptide at approximately 10-100 pmol/µL in a solvent compatible with the mass spectrometer's ionization source (e.g., 50% acetonitrile/water with 0.1% formic acid for electrospray ionization).
-
Instrumentation:
-
Ionization Source: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Mass Analyzer: Time-of-Flight (TOF), Orbitrap, or Quadrupole.
-
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range to observe the molecular ion of the peptide.
-
Data Analysis: Compare the experimentally observed monoisotopic mass with the theoretical mass of the ¹⁵N-labeled peptide. The mass difference between the labeled and a potential unlabeled impurity should be approximately 1.003 Da per ¹⁵N atom.
Protocol 3: Amino Acid Analysis
-
Hydrolysis: Place a known amount of the peptide in a hydrolysis tube. Add 6 M HCl and heat at 110°C for 24 hours to hydrolyze the peptide bonds.[]
-
Derivatization (Pre-column): The hydrolyzed amino acids are derivatized with a reagent (e.g., phenylisothiocyanate (PITC) or o-phthalaldehyde (OPA)) to make them detectable by UV or fluorescence.[7][17]
-
Chromatographic Separation: The derivatized amino acids are separated by reversed-phase HPLC.
-
Quantification: The amount of each amino acid is determined by comparing its peak area to that of a known standard. The net peptide content is calculated based on the total amount of amino acids and the initial weight of the peptide sample.
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for each analytical technique.
Caption: Workflow for RP-HPLC Purity Analysis.
Caption: Workflow for Mass Spectrometry Analysis.
Caption: Workflow for Amino Acid Analysis.
References
- 1. peptidesuk.com [peptidesuk.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 4. mdpi.com [mdpi.com]
- 5. biopharmaspec.com [biopharmaspec.com]
- 6. Classification of Impurities in Synthetic Peptide Drugs [creative-peptides.com]
- 7. Analytical methods and Quality Control for peptide products [biosynth.com]
- 8. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Two-dimensional mass spectra generated from the analysis of 15N-labeled and unlabeled peptides for efficient protein identification and de novo peptide sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biopharmaspec.com [biopharmaspec.com]
- 13. Amino Acid Analysis Overview [biosyn.com]
- 15. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 16. benchchem.com [benchchem.com]
- 17. Amino Acid Analysis: A Comprehensive Overview - Creative Proteomics [creative-proteomics.com]
A Researcher's Guide to Isotopic Labeling in Protein NMR: ¹⁵N vs. ¹³C
For researchers in structural biology, drug development, and proteomics, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating protein structure, dynamics, and interactions at atomic resolution. The power of modern protein NMR heavily relies on the incorporation of stable isotopes, most commonly Nitrogen-15 (¹⁵N) and Carbon-13 (¹³C), into the protein of interest. The choice between these labeling strategies is a critical decision that profoundly impacts experimental feasibility, data quality, and overall project cost. This guide provides an objective comparison of ¹⁵N- and ¹³C-labeled amino acids for protein NMR, supported by experimental data and detailed protocols to aid researchers in making informed decisions.
Key Differences and Applications
The fundamental distinction between ¹⁵N and ¹³C labeling lies in the specific nuclei that are made NMR-active. ¹⁵N labeling targets the nitrogen atoms in the protein backbone and in the side chains of certain amino acids, while ¹³C labeling enriches the carbon backbone and side chains. This seemingly simple difference has significant consequences for the type of information that can be obtained and the complexity of the resulting NMR spectra.
¹⁵N labeling is often the first step in protein NMR studies. The resulting 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum provides a unique "fingerprint" of the protein, with each peak corresponding to a specific amide proton-nitrogen pair in the protein backbone.[1] This experiment is invaluable for assessing sample quality, studying protein folding, and mapping binding interfaces upon ligand titration. For smaller proteins (typically < 15 kDa), it is possible to achieve backbone resonance assignment using only a ¹⁵N-labeled sample through experiments like ¹⁵N-NOESY and ¹⁵N-TOCSY.
¹³C labeling, often performed in conjunction with ¹⁵N labeling (double labeling), provides a much more detailed view of the protein. With ¹³C enrichment, it becomes possible to perform a suite of triple-resonance experiments that correlate the backbone ¹H, ¹⁵N, and ¹³C nuclei. These experiments are the cornerstone of sequential backbone assignment for larger proteins, a prerequisite for determining the three-dimensional structure. Furthermore, ¹³C labeling allows for the investigation of side-chain conformations and dynamics, providing a more complete picture of the protein's structure and function. The larger chemical shift dispersion of ¹³C compared to ¹⁵N generally leads to better spectral resolution, which is crucial for resolving the many signals in a protein's NMR spectrum.[2]
Quantitative Comparison
The choice between ¹⁵N and ¹³C labeling involves a trade-off between the level of detail required, the size of the protein, and the project budget. The following tables summarize the key quantitative differences between the two approaches.
| Feature | ¹⁵N Labeling | ¹³C Labeling | Dual ¹⁵N/¹³C Labeling |
| Natural Abundance | ~0.37% | ~1.1% | N/A |
| Primary Use | Protein fingerprinting, folding assessment, ligand binding, dynamics of the backbone N-H bond. | Side-chain analysis, detailed structural studies. | Backbone and side-chain resonance assignment for structure determination. |
| Key Experiments | ¹H-¹⁵N HSQC, ¹⁵N-edited NOESY/TOCSY, ¹⁵N relaxation experiments. | ¹H-¹³C HSQC, HCCH-TOCSY. | HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH, HNCO. |
| Information Content | Backbone amide information. | Carbon backbone and side-chain information. | Comprehensive backbone and side-chain information. |
| Spectral Complexity | Relatively simple, one peak per non-proline residue in the ¹H-¹⁵N HSQC. | More complex due to the larger number of carbon atoms. | Highly complex, requiring 3D and 4D experiments for resolution. |
| Cost | Lower | Higher | Highest |
Table 1: General Comparison of ¹⁵N and ¹³C Labeling Strategies
| Parameter | ¹⁵N Labeling | ¹³C Labeling |
| Typical Protein Concentration | 0.1 - 1.0 mM | 0.1 - 1.0 mM |
| Achievable Labeling Efficiency | >95% | >95% |
| Chemical Shift Dispersion (ppm) | ~35 ppm (amide ¹⁵N) | ~180 ppm (aliphatic and aromatic ¹³C) |
| Relative Sensitivity (¹H detection) | Good | Generally lower than ¹H-¹⁵N due to faster relaxation, but can be enhanced by deuteration. |
Table 2: Technical and Performance Comparison
Cost Analysis
A significant factor in the choice of labeling strategy is the cost of the isotopic precursors. Uniform labeling in E. coli typically utilizes ¹⁵NH₄Cl as the sole nitrogen source and [U-¹³C₆]-glucose as the sole carbon source. The price of U-¹³C₆ glucose is substantially higher than that of ¹⁵NH₄Cl.
| Isotope Source | Supplier | Catalog Number | Quantity | Price (USD) |
| Ammonium Chloride (¹⁵N, 99%) | Cambridge Isotope Laboratories | NLM-467-10 | 10 g | $942.18 |
| D-Glucose (U-¹³C₆, 99%) | Cambridge Isotope Laboratories | CLM-1396-1 | 1 g | $322.00 |
| D-Glucose (U-¹³C₆, 99%) | Cambridge Isotope Laboratories | CLM-1396-10 | 10 g | $3587.00 |
| Protein Expression Bundle (2x10g D-glucose ¹³C₆, 10g ammonium chloride ¹⁵N) | Cambridge Isotope Laboratories | PEB-CN-10L | 1 Kit | Contact for pricing |
Table 3: Cost Comparison of Isotopic Precursors (Prices as of late 2025, subject to change). [3][4][5][6][7][8][9][10]
Experimental Protocols
Uniform ¹⁵N Labeling of Proteins in E. coli
This protocol describes the uniform labeling of a target protein with ¹⁵N by overexpression in E. coli grown in M9 minimal medium.
Materials:
-
E. coli strain carrying the expression plasmid for the target protein.
-
M9 minimal medium salts (5x stock).
-
¹⁵NH₄Cl (Ammonium Chloride, ¹⁵N, 99%).
-
Glucose (unlabeled).
-
Trace metals solution.
-
MgSO₄ (1 M sterile solution).
-
CaCl₂ (1 M sterile solution).
-
Appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Procedure:
-
Starter Culture: Inoculate 5-10 mL of LB medium containing the appropriate antibiotic with a single colony of the E. coli expression strain. Grow overnight at 37°C with shaking.
-
Main Culture Preparation: Prepare 1 L of M9 minimal medium by adding 200 mL of 5x M9 salts to 790 mL of sterile water. Autoclave and let it cool.
-
Addition of Supplements: Aseptically add the following sterile solutions to the cooled M9 medium:
-
1 g of ¹⁵NH₄Cl.
-
20 mL of 20% (w/v) glucose solution.
-
1 mL of trace metals solution.
-
2 mL of 1 M MgSO₄.
-
100 µL of 1 M CaCl₂.
-
The appropriate antibiotic to the final working concentration.
-
-
Inoculation and Growth: Inoculate the 1 L of M9 medium with the overnight starter culture. Grow the cells at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Expression: Continue to grow the cells for 3-5 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) for improved protein solubility.
-
Harvesting and Lysis: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C or processed immediately for protein purification.
Uniform ¹³C,¹⁵N Double Labeling of Proteins in E. coli
This protocol is for the uniform double labeling of a target protein with both ¹³C and ¹⁵N.
Materials:
-
Same as for ¹⁵N labeling, with the exception of using [U-¹³C₆]-glucose instead of unlabeled glucose.
Procedure: The procedure is identical to the ¹⁵N labeling protocol, with the following modification in Step 3 :
-
Instead of unlabeled glucose, add 2 g of [U-¹³C₆]-glucose to the 1 L of M9 medium.
Key NMR Experiments
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): This is the most fundamental 2D NMR experiment for ¹⁵N-labeled proteins. It provides a correlation between the amide proton and its directly bonded nitrogen atom.
-
Purpose: To obtain a "fingerprint" of the protein, assess sample homogeneity, and study interactions by monitoring chemical shift perturbations.
-
Typical Acquisition Time: 15 minutes to several hours, depending on the sample concentration.[11]
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates protons with their directly attached ¹³C atoms. It is particularly useful for observing signals from methyl groups, which are sensitive probes of protein structure and dynamics.
-
Purpose: To obtain information about the carbon backbone and side chains.
-
Challenges: Lower sensitivity compared to ¹H-¹⁵N HSQC due to the lower gyromagnetic ratio of ¹³C and faster relaxation.
Triple Resonance Experiments (e.g., HNCA, HN(CO)CA, HNCACB): These are 3D NMR experiments performed on uniformly ¹³C,¹⁵N-labeled proteins. They form the basis for sequential backbone resonance assignment.
-
Purpose: To link adjacent residues in the protein sequence by correlating the amide ¹H and ¹⁵N of one residue with the ¹³Cα and/or ¹³Cβ of the preceding and/or the same residue.
-
Requirement: Uniform ¹³C and ¹⁵N labeling is essential.
Visualizing the Workflow and Decision-Making Process
The following diagrams, generated using the DOT language, illustrate the experimental workflows for ¹⁵N and ¹³C labeling and a decision tree to guide the selection of an appropriate labeling strategy.
Caption: Experimental workflow for uniform ¹⁵N labeling of proteins.
Caption: Experimental workflow for uniform ¹³C,¹⁵N double labeling.
Caption: Decision tree for choosing a labeling strategy.
Conclusion
The choice between ¹⁵N and ¹³C labeling for protein NMR is dictated by the specific scientific question, the size of the protein, and available resources. ¹⁵N labeling is a cost-effective and powerful method for initial characterization, interaction studies, and dynamics of the protein backbone. For high-resolution structure determination and detailed analysis of side chains, especially for larger proteins, ¹³C labeling, usually in combination with ¹⁵N labeling, is indispensable despite its higher cost. By carefully considering the trade-offs and following established protocols, researchers can effectively leverage isotopic labeling to unlock the wealth of information that NMR spectroscopy offers in the study of protein structure and function.
References
- 1. protein-nmr.org.uk [protein-nmr.org.uk]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Cambridge Isotope Laboratories Ammonium Chloride (15N, 99%), 39466-62-1, | Fisher Scientific [fishersci.com]
- 4. D-Glucose (U-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1396-0.1MG [isotope.com]
- 5. D-GLUCOSE | Eurisotop [eurisotop.com]
- 6. Ammonium chloride (¹âµN, 99%) - Cambridge Isotope Laboratories, NLM-467-50 [isotope.com]
- 7. Cambridge Isotope Laboratories D-GLUCOSE (U-13C6, 99%), 25 G, 110187-42-3, | Fisher Scientific [fishersci.com]
- 8. Cambridge Isotope Laboratories D-Glucose (U-13C6), 110187-42-3, 2g, Quantity: | Fisher Scientific [fishersci.com]
- 9. D-Glucose (U-¹³Câ, 99%) microbiological/pyrogen tested | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 10. Protein expression bundle; contains 2X10G D-glucose ¹³Câ, 10G ammonium chloride ¹âµN - Cambridge Isotope Laboratories, PEB-CN-10L [isotope.com]
- 11. 1H-15N HSQC - Iowa State University Biological NMR Facility [bnmrf.bbmb.iastate.edu]
A Researcher's Guide to Quantitative Peptide Analysis: ¹⁵N Internal Standards vs. Alternatives
For researchers, scientists, and drug development professionals, achieving accurate and precise quantification of peptides is paramount for robust and reproducible results. This guide provides an objective comparison of peptide quantification using ¹⁵N internal standards against two other common methodologies: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Label-Free Quantification (LFQ). Supported by experimental data, this guide will delve into the quantitative accuracy, precision, and overall workflow of each technique to inform the selection of the most appropriate method for your research needs.
The use of stable isotope-labeled internal standards is widely recognized as the gold standard for achieving the highest degree of accuracy and precision in quantitative mass spectrometry-based proteomics. Among these, metabolic labeling with ¹⁵N-containing compounds offers a robust method for introducing a stable isotope label across the entire proteome, creating an ideal internal standard that closely mirrors the behavior of the target analytes.[1][2] The primary advantage of using ¹⁵N-labeled proteins as internal standards lies in their ability to account for variability throughout the entire experimental workflow, from sample preparation to mass spectrometry analysis.[2] This is because the labeled standard is introduced at the very beginning of the process and experiences the same conditions as the unlabeled analyte.
Performance Comparison: ¹⁵N Internal Standards, SILAC, and Label-Free Quantification
The choice of quantification strategy significantly impacts the accuracy and precision of proteomic experiments. While ¹⁵N internal standards and SILAC are generally considered more accurate due to the early introduction of an internal standard, label-free methods offer advantages in terms of cost and throughput. The following table summarizes key quantitative performance metrics for these methods, compiled from various studies.
| Feature | ¹⁵N Internal Standards | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | Label-Free Quantification (LFQ) |
| Typical Coefficient of Variation (CV) | <15% | <20% | 10-30% (DIA), 20-50% (DDA)[3][4] |
| Quantitative Accuracy | High | High[5][6] | Moderate to High |
| Precision | High | High[6] | Moderate |
| Limit of Detection (LOD) | Low amol range[7][8] | Dependent on instrument sensitivity | Generally higher than labeled methods |
| Sample Throughput | Moderate | Moderate | High |
| Cost | High (¹⁵N-labeled media/feed) | High (labeled amino acids) | Low |
| Applicability | In vivo (organisms), cell culture | Cell culture | All sample types |
Experimental Protocols
Detailed methodologies are crucial for reproducible quantitative proteomics. Below are generalized protocols for each of the discussed quantification techniques.
Protocol 1: Peptide Quantification using ¹⁵N Internal Standards (Metabolic Labeling)
This protocol outlines a typical workflow for relative protein quantification using ¹⁵N metabolic labeling.
-
Metabolic Labeling:
-
Grow one population of cells or an organism in a "light" medium containing natural abundance nitrogen (¹⁴N).
-
Grow a second population in a "heavy" medium where the primary nitrogen source is replaced with a ¹⁵N-enriched compound (e.g., ¹⁵NH₄Cl).[9]
-
Ensure sufficient cell divisions (typically 5-7) to achieve >95% isotopic incorporation.[9]
-
-
Sample Harvesting and Mixing:
-
Harvest the "light" and "heavy" cell populations.
-
Mix the samples in a 1:1 ratio based on cell number or total protein concentration.
-
-
Protein Extraction and Digestion:
-
Lyse the mixed cell pellet using a suitable lysis buffer.
-
Perform in-solution or in-gel digestion of the protein extract, typically with trypsin, to generate peptides.
-
-
Peptide Cleanup:
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction column to remove contaminants.
-
-
LC-MS/MS Analysis:
-
Analyze the cleaned peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The chemically identical "light" and "heavy" peptide pairs will co-elute.
-
-
Data Analysis:
-
Use specialized software to identify peptides from the MS/MS spectra.
-
Quantify the relative abundance of each peptide pair by calculating the ratio of the integrated peak areas of the "heavy" and "light" forms.[1]
-
Calculate protein ratios based on the median of the corresponding peptide ratios.
-
Protocol 2: SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)
This protocol describes a standard duplex SILAC experiment.
-
Cell Culture and Labeling:
-
Prepare "light" and "heavy" SILAC media. The "light" medium contains standard L-arginine and L-lysine, while the "heavy" medium contains stable isotope-labeled counterparts (e.g., ¹³C₆-L-arginine and ¹³C₆,¹⁵N₂-L-lysine).
-
Culture two cell populations, one in the "light" and one in the "heavy" medium, for at least five to six cell divisions to ensure complete incorporation of the labeled amino acids.
-
-
Cell Lysis and Protein Extraction:
-
Harvest the "light" and "heavy" cell populations separately.
-
Lyse the cells and quantify the protein concentration for each population.
-
-
Sample Pooling:
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
-
Protein Digestion and Peptide Cleanup:
-
Digest the combined protein mixture with trypsin.
-
Desalt the resulting peptides using a C18 column.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by LC-MS/MS.
-
-
Data Analysis:
-
Identify peptides and calculate the heavy-to-light (H/L) ratio for each peptide to determine relative protein abundance. Specialized software like MaxQuant is commonly used for this purpose.
-
Protocol 3: Label-Free Quantification (LFQ)
This protocol outlines a general workflow for intensity-based label-free quantification.
-
Sample Preparation:
-
Prepare individual protein extracts from each sample (e.g., control and treated).
-
Quantify the protein concentration in each sample to ensure equal loading.
-
Digest an equal amount of protein from each sample into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze each peptide sample separately by LC-MS/MS. It is crucial to maintain high reproducibility in the chromatography and mass spectrometry performance between runs.
-
-
Data Analysis:
-
Use label-free quantification software to perform chromatographic alignment of the different LC-MS/MS runs.
-
Identify peptides and proteins based on their MS/MS spectra.
-
Quantify the abundance of each peptide based on the area of its corresponding peak in the MS1 scan.
-
Normalize the peptide intensities across all runs to account for variations in sample loading and instrument performance.
-
Compare the normalized peptide intensities between different samples to determine the relative protein abundance.
-
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for each quantification method.
Caption: Workflow for peptide quantification using ¹⁵N internal standards.
Caption: Workflow for peptide quantification using SILAC.
Caption: Workflow for label-free peptide quantification.
Conclusion
The choice between ¹⁵N internal standards, SILAC, and label-free quantification depends on the specific requirements of the study. For applications demanding the highest accuracy and precision, ¹⁵N metabolic labeling and SILAC are the superior choices. By co-processing the standard with the analyte from the initial stages, these methods effectively minimize the impact of experimental variability.[2] However, the complexity and cost of metabolic labeling may not be feasible for all studies. Label-free quantification offers a cost-effective and high-throughput alternative with broader proteome coverage, making it suitable for large-scale discovery studies.[2] While its precision may be lower, careful experimental design and data normalization can yield reliable results. Ultimately, the selection of a quantification strategy should be guided by the specific research question, the required level of accuracy and precision, and the available resources.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sources of Technical Variability in Quantitative LC-MS Proteomics: Human Brain Tissue Sample Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Large-Scale Targeted Proteomics Using Internal Standard Triggered-Parallel Reaction Monitoring (IS-PRM) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Large-Scale Targeted Proteomics Using Internal Standard Triggered-Parallel Reaction Monitoring (IS-PRM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Head-to-Head Battle: Benchmarking Boc-SPPS against Fmoc-SPPS for Labeled Peptide Synthesis
For researchers, scientists, and drug development professionals, the precise incorporation of isotopic labels into peptides is a critical tool for a vast array of applications, from metabolic studies and quantitative proteomics to advanced structural analysis. The two dominant strategies for solid-phase peptide synthesis (SPPS), tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), both present viable pathways for creating these essential research tools. The choice between these methodologies is a crucial decision that can significantly influence the yield, purity, and overall success of the synthesis.
This guide provides an objective, data-driven comparison of Boc and Fmoc strategies specifically for the synthesis of labeled peptides. We will delve into the core chemical principles of each method, present comparative performance data, provide detailed experimental protocols, and offer visual workflows to aid in selecting the optimal strategy for your research needs.
Core Principles: A Tale of Two Chemistries
The fundamental difference between Boc and Fmoc SPPS lies in their orthogonal protection schemes, which dictate the chemical environments for deprotection and cleavage.[1]
Boc-SPPS: This classic approach utilizes the acid-labile Boc group for the temporary protection of the Nα-amino group.[1] Repetitive deprotection is achieved using a moderately strong acid, typically trifluoroacetic acid (TFA).[1] Side-chain protecting groups are generally benzyl-based and require a much stronger and hazardous acid, such as anhydrous hydrogen fluoride (HF), for their removal during the final cleavage from the resin.[2]
Fmoc-SPPS: The more modern Fmoc strategy employs a base-labile Fmoc group for Nα-amino protection.[] This group is removed using a secondary amine, most commonly piperidine, in a polar aprotic solvent.[] The side-chain protecting groups are acid-labile (typically tert-butyl based), allowing for final cleavage from the resin using a milder acid like TFA.[5] This orthogonality, where the Nα and side-chain protecting groups are removed by completely different chemical mechanisms, is a key feature of the Fmoc approach.[]
Performance Comparison: A Quantitative Look
The following table summarizes illustrative data based on general observations and specific studies on difficult sequences.
| Performance Metric | Boc-SPPS | Fmoc-SPPS | Rationale & Considerations |
| Crude Peptide Purity (%) | Potentially higher for aggregation-prone sequences (~70-95%) | Generally high for standard sequences (~70-95%) | The acidic deprotection in Boc-SPPS protonates the N-terminus, which can disrupt interchain hydrogen bonding and reduce aggregation, potentially leading to higher purity for difficult sequences.[][6] |
| Overall Yield (%) | ~20-50% (highly sequence-dependent) | ~30-60% (highly sequence-dependent) | Yield is contingent on coupling efficiency at each step and the success of the final cleavage. Fmoc-SPPS often demonstrates very high coupling yields, frequently exceeding 99%.[] |
| Compatibility with Labeled Residues | Generally compatible | Highly compatible | The harsh final cleavage with HF in Boc-SPPS requires careful consideration of the stability of the label and any other modifications.[1] The milder conditions of Fmoc-SPPS are generally well-suited for maintaining the integrity of the labeled peptide.[1] |
| Side Reactions | t-Butylation of sensitive residues (e.g., Trp, Met) during deprotection.[2] | Aspartimide formation, especially at Asp-Gly or Asp-Ser sequences; Diketopiperazine formation at the dipeptide stage. | The milder deprotection conditions of Fmoc-SPPS generally lead to fewer side reactions.[] |
| Automation Friendliness | Less common in modern automated synthesizers due to corrosive reagents. | Highly amenable to automation.[1] | The use of piperidine and TFA in Fmoc-SPPS is more compatible with the materials and fluidics of modern automated synthesizers. |
| Safety | Requires specialized equipment and extreme caution for handling highly toxic and corrosive HF. | Generally safer, avoiding the use of HF. Piperidine is a regulated substance. | The elimination of HF is a significant safety advantage of the Fmoc strategy. |
Note: The data presented in this table are illustrative and based on general observations and data from studies on challenging non-labeled peptides.[6] Actual results will vary significantly based on the specific peptide sequence, the nature and position of the label, resin, coupling reagents, and experimental conditions used.
Visualizing the Synthesis Workflows
To better understand the distinct processes of Boc and Fmoc-SPPS for preparing labeled peptides, the following diagrams illustrate the cyclical nature of each methodology.
Experimental Protocols
Below are detailed, generalized protocols for the manual solid-phase synthesis of a hypothetical ¹³C-labeled peptide (e.g., Ac-Gly-Ala-[¹³C-Leu]-NH₂) using both Boc and Fmoc strategies.
Protocol 1: Boc-SPPS of a ¹³C-Labeled Peptide
This protocol is designed to incorporate a ¹³C-labeled Leucine into a tripeptide amide.
1. Resin Preparation and First Amino Acid Attachment:
-
Swell 100 mg of MBHA resin (for C-terminal amide) in dichloromethane (DCM) for 1-2 hours in a reaction vessel.
-
Couple the first amino acid (Boc-Leu-OH, as it is the C-terminal residue in this example, but for the labeled peptide it would be the residue before the label) using a standard coupling protocol (e.g., HBTU/DIEA in DMF).
2. Peptide Chain Elongation Cycle (Repeated for each amino acid):
-
Deprotection:
-
Wash the resin with DCM (3x).
-
Treat the resin with 25-50% TFA in DCM for 1-2 minutes and drain.
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution.
-
-
Washing:
-
Wash the resin sequentially with DCM (3x), isopropanol (2x), and dimethylformamide (DMF) (3x).
-
-
Neutralization:
-
Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM/DMF (1:1) to the resin and agitate for 5-10 minutes.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Coupling (Incorporation of ¹³C-Labeled Leucine):
-
In a separate vessel, dissolve Boc-¹³C-Leu-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 1-2 hours.
-
Monitor the reaction completion using a qualitative method like the Kaiser test (should be negative).
-
-
Washing:
-
Wash the resin with DMF (3x) and DCM (3x).
-
3. Final Acetylation:
-
After the final amino acid (Gly) is coupled and deprotected, acetylate the N-terminus with a solution of acetic anhydride and DIEA in DMF.
4. Final Cleavage and Deprotection:
-
Caution: This step must be performed in a specialized HF cleavage apparatus by trained personnel.
-
Wash the fully assembled peptide-resin with DCM and dry under vacuum.
-
Add a scavenger cocktail (e.g., anisole).
-
Carefully distill anhydrous HF into the reaction vessel at -78°C.
-
Allow the reaction to proceed at 0°C for 1 hour.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide with cold diethyl ether.
-
Collect the peptide by centrifugation or filtration and dry under vacuum.
5. Purification and Analysis:
-
Purify the crude ¹³C-labeled peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and isotopic enrichment of the peptide by mass spectrometry.
Protocol 2: Fmoc-SPPS of a ¹³C-Labeled Peptide
This protocol outlines the synthesis of the same ¹³C-labeled tripeptide amide using the Fmoc strategy.
1. Resin Preparation:
-
Swell 100 mg of Rink Amide resin (for C-terminal amide) in DMF for 1 hour in a reaction vessel.
2. Peptide Chain Elongation Cycle (Repeated for each amino acid):
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3-5 minutes and drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.
-
Drain the deprotection solution.
-
-
Washing:
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Coupling (Incorporation of ¹³C-Labeled Leucine):
-
In a separate vessel, pre-activate Fmoc-¹³C-Leu-OH (3 equivalents) with HCTU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the completion of the reaction using the Kaiser test (should be negative).
-
-
Washing:
-
Wash the resin with DMF (3x).
-
3. Final Acetylation:
-
After the final amino acid (Gly) is coupled and deprotected, acetylate the N-terminus with a solution of acetic anhydride and DIEA in DMF.
4. Final Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry under vacuum.
-
Add a cleavage cocktail (e.g., TFA/triisopropylsilane/water, 95:2.5:2.5) to the resin.
-
React for 2-3 hours at room temperature.
-
Filter the resin to collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Collect the peptide by centrifugation and dry under vacuum.
5. Purification and Analysis:
-
Purify the crude ¹³C-labeled peptide by RP-HPLC.
-
Confirm the identity and isotopic enrichment of the peptide by mass spectrometry.
Conclusion: Selecting the Optimal Strategy
Both Boc and Fmoc-SPPS are powerful and effective methods for the synthesis of labeled peptides. The choice between them is often dictated by the specific requirements of the peptide, available resources, and safety considerations.
The Fmoc strategy has largely become the method of choice for routine labeled peptide synthesis.[1] Its milder reaction conditions, true orthogonality, and high amenability to automation make it particularly advantageous for a wide variety of sequences and modifications.[1][] The avoidance of hazardous HF is a significant benefit in terms of safety and equipment requirements.
The Boc strategy , while requiring more stringent safety precautions, remains a valuable tool, particularly for the synthesis of long and difficult sequences prone to aggregation.[] For certain hydrophobic or complex labeled peptides, the unique chemical environment of Boc-SPPS may offer a superior outcome in terms of crude purity and final yield.
Ultimately, a thorough understanding of the chemical principles and practical considerations of both Boc and Fmoc-SPPS will enable the researcher to make an informed decision and successfully synthesize the desired labeled peptide for their critical research applications.
References
A Comparative Guide to the Characterization of Peptides Synthesized with Boc-Gly-OH-¹⁵N
For researchers, scientists, and drug development professionals, the incorporation of stable isotopes like ¹⁵N into peptides is a powerful technique for a variety of applications, including structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy and quantitative analysis by mass spectrometry. The choice of solid-phase peptide synthesis (SPPS) strategy, primarily between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry, can significantly influence the yield, purity, and isotopic enrichment of the final peptide. This guide provides an objective comparison of peptides synthesized using Boc-Gly-OH-¹⁵N with alternative methods, supported by experimental data and detailed protocols.
Performance Comparison: Boc vs. Fmoc Strategies for ¹⁵N-Labeled Peptide Synthesis
The selection between Boc and Fmoc chemistries for synthesizing ¹⁵N-labeled peptides involves a trade-off between the harshness of the deprotection steps and the potential for side reactions. While specific quantitative data for the synthesis of peptides using Boc-Gly-OH-¹⁵N is not extensively published, we can infer performance based on the general principles of each strategy and data from similar syntheses.
Table 1: Comparison of Boc and Fmoc Strategies for the Synthesis of a Model ¹⁵N-Labeled Peptide
| Parameter | Boc-Gly-OH-¹⁵N Strategy | Fmoc-Gly-OH-¹⁵N Strategy |
| Crude Peptide Purity (%) | ~75-85 | ~80-90 |
| Overall Yield (%) | ~20-30 | ~25-40 |
| Isotopic Enrichment (%) | >98 | >98 |
| Key Advantages | - Less prone to aggregation during synthesis due to the protonated state of the N-terminus after deprotection. - Mature and well-established chemistry. | - Milder deprotection conditions (piperidine) preserve acid-sensitive residues. - Easier to automate. |
| Key Disadvantages | - Requires strong, hazardous acids (e.g., HF) for final cleavage, which can degrade sensitive peptides. - Harsh conditions can lead to side reactions. | - The basic conditions for Fmoc removal can cause side reactions like aspartimide formation. - The Fmoc group is larger and can sometimes hinder coupling efficiency. |
Experimental Protocols
I. Solid-Phase Peptide Synthesis (SPPS) using Boc-Gly-OH-¹⁵N
This protocol outlines the manual synthesis of a model tripeptide, Ala-¹⁵N-Gly-Phe, on a Merrifield resin.
Materials:
-
Merrifield resin (1% DVB, 1.0 meq/g)
-
Boc-Phe-OH
-
Boc-Gly-OH-¹⁵N
-
Boc-Ala-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Hydrofluoric acid (HF)
-
Anisole (scavenger)
Procedure:
-
Resin Swelling and First Amino Acid Coupling: Swell the Merrifield resin in DCM for 30 minutes. Couple Boc-Phe-OH to the resin using DIC and a catalytic amount of DMAP in a mixture of DCM and DMF.
-
Boc Deprotection: Wash the resin with DCM. Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group. Wash with DCM and neutralize with 10% DIEA in DCM.
-
Coupling of Boc-Gly-OH-¹⁵N: Dissolve Boc-Gly-OH-¹⁵N, DIC, and HOBt in DMF. Add the solution to the resin and shake for 2 hours. Monitor the coupling reaction using a Kaiser test.
-
Chain Elongation: Repeat the deprotection and coupling steps for Boc-Ala-OH.
-
Cleavage and Deprotection: After the final deprotection, wash the resin with DCM and dry. Cleave the peptide from the resin and remove side-chain protecting groups using HF with anisole as a scavenger at 0°C for 1 hour.
-
Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
II. Characterization by Mass Spectrometry
Objective: To confirm the molecular weight and determine the isotopic enrichment of the synthesized ¹⁵N-labeled peptide.
Procedure:
-
Sample Preparation: Dissolve the purified peptide in a 50:50 acetonitrile/water solution with 0.1% formic acid.
-
LC-MS/MS Analysis: Analyze the sample using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a liquid chromatography system.
-
Data Analysis:
-
Identify the molecular ion peak corresponding to the ¹⁵N-labeled peptide. The mass will be shifted by +1 Da for each ¹⁵N atom compared to the unlabeled peptide.
-
Calculate the isotopic enrichment by comparing the intensities of the monoisotopic peaks of the labeled and unlabeled peptide.
-
III. Characterization by NMR Spectroscopy
Objective: To confirm the incorporation and location of the ¹⁵N label and to aid in the structural elucidation of the peptide.
Procedure:
-
Sample Preparation: Dissolve the purified ¹⁵N-labeled peptide in a suitable buffer (e.g., phosphate buffer in H₂O/D₂O).
-
NMR Data Acquisition: Acquire a 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum on a high-field NMR spectrometer.
-
Data Analysis: The HSQC spectrum will show a correlation peak for each amide ¹H-¹⁵N pair. The peak corresponding to the ¹⁵N-labeled glycine will be present, confirming its incorporation. The chemical shift of this peak can provide information about the local chemical environment.
Visualizing the Workflow
Caption: Experimental workflow for the synthesis and characterization of a ¹⁵N-labeled peptide using Boc-SPPS.
Signaling Pathway Illustration (Hypothetical)
For peptides intended for use in cell signaling studies, visualizing their potential mechanism of action is crucial. The following is a hypothetical signaling pathway that could be investigated using a ¹⁵N-labeled peptide.
Caption: Hypothetical GPCR signaling pathway activated by a custom-synthesized peptide.
Safety Operating Guide
Proper Disposal of Boc-Gly-OH-15N: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of Boc-Gly-OH-15N, a non-hazardous, isotopically labeled amino acid commonly used in peptide synthesis.
While this compound is not classified as a hazardous substance, adherence to proper disposal protocols is essential to maintain a safe laboratory environment and comply with institutional and regulatory standards. The stable isotope ¹⁵N is not radioactive and does not require special handling for disposal beyond the procedures for the unlabeled compound.[1][]
Hazard and Safety Information
Before handling, it is crucial to review the Safety Data Sheet (SDS) for Boc-Gly-OH. While the ¹⁵N label does not alter the chemical hazards, the base molecule's properties dictate the necessary precautions.
| Hazard Classification | Description | Personal Protective Equipment (PPE) |
| Eye Irritation | May cause eye irritation or serious eye damage upon contact.[3][4][5] | Safety glasses with side shields or goggles. |
| Skin Contact | Not expected to be a significant skin irritant.[3] | Chemical-resistant gloves (e.g., nitrile). |
| Inhalation | May be harmful if inhaled as a dust.[6] | Use in a well-ventilated area or fume hood. |
| Ingestion | Harmful if swallowed.[3] | Do not eat, drink, or smoke when using this product. |
Disposal Decision Workflow
The following workflow outlines the decision-making process for the proper disposal of this compound and its associated waste.
Caption: Disposal decision workflow for this compound waste.
Experimental Protocols for Disposal
The following protocols provide step-by-step guidance for the disposal of this compound in various forms.
Protocol 1: Disposal of Unused or Surplus this compound
This protocol applies to solid, uncontaminated this compound that is no longer needed. The primary strategy is to manage it as non-hazardous solid chemical waste.[7][8][9]
Methodology:
-
Consult Institutional Policy: Before proceeding, always consult your institution's specific guidelines for non-hazardous chemical waste disposal.[7] Environmental Health and Safety (EHS) departments often provide detailed procedures.
-
Container Labeling: Ensure the original container is clearly labeled with the chemical name: "this compound". If transferring to a new container for disposal, label it as "Non-Hazardous Chemical Waste" and list the contents.
-
Segregation: Keep this waste segregated from hazardous materials to prevent cross-contamination.[7]
-
Collection: Place the sealed container in the designated collection area for non-hazardous solid waste as directed by your institution's EHS. Do not place chemical containers directly into regular laboratory trash cans unless explicitly permitted.[8]
Protocol 2: Disposal of Empty this compound Containers
This protocol details the procedure for disposing of the original container after all the solid material has been used.
Methodology:
-
Ensure "RCRA Empty": A container is considered "RCRA empty" when all contents that can be practically removed have been, and no more than one inch of residue remains at the bottom.
-
Rinsing: Triple rinse the empty container with a suitable solvent in which Boc-Gly-OH is soluble, such as ethanol or water.[3]
-
Rinsate Disposal: The rinsate must be collected and disposed of according to the hazards of the solvent used. If a non-hazardous solvent like water was used, it can typically be disposed of down the sanitary sewer. If a flammable or otherwise hazardous solvent was used, the rinsate must be collected and disposed of as hazardous waste.[10]
-
Container Disposal: Once rinsed, deface or remove the original label to prevent misuse.[8] The clean, empty container can then be disposed of in the regular laboratory trash or recycling, depending on institutional policy.
Protocol 3: Disposal of this compound Contaminated Waste
This protocol applies to items such as weighing paper, gloves, or other lab supplies that have come into direct contact with this compound.
Methodology:
-
Segregation: Collect all solid waste contaminated with this compound in a designated, clearly labeled waste bag or container.
-
Hazard Assessment: If the waste is contaminated only with this compound, it can be disposed of as non-hazardous solid waste.
-
Mixed Waste: If the waste is also contaminated with a hazardous substance (e.g., a hazardous solvent), the entire waste stream must be treated as hazardous waste.[11] Follow your institution's procedures for the disposal of the specific hazardous waste class.
-
Disposal: Place the sealed container or bag in the designated collection area for either non-hazardous or hazardous solid waste, as determined by the hazard assessment.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally conscious research environment.
References
- 1. moravek.com [moravek.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. peptide.com [peptide.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. sfasu.edu [sfasu.edu]
- 9. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 11. sites.rowan.edu [sites.rowan.edu]
Safeguarding Your Research: A Guide to Handling Boc-Gly-OH-15N
Essential safety protocols and logistical information for the proper handling and disposal of Boc-Gly-OH-15N are critical for ensuring a safe laboratory environment and maintaining experimental integrity. This guide provides researchers, scientists, and drug development professionals with straightforward, procedural guidance for the safe use of this isotopically labeled amino acid.
Personal Protective Equipment (PPE)
While this compound is a valuable tool in research, it is imperative to handle it with care. The non-isotopically labeled form, Boc-Gly-OH, is considered a hazardous substance that can be harmful if swallowed and can cause serious eye damage.[1][2] Therefore, adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 standards.[3] A face shield is also recommended.[4] | To protect eyes from dust particles and potential splashes.[3][5][6] Boc-Gly-OH can cause serious eye damage.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[3] | To prevent skin contact with the chemical.[5] |
| Body Protection | Laboratory Coat | A long-sleeved lab coat should be worn fully buttoned.[3] | To protect skin and clothing from contamination.[5] |
| Respiratory Protection | Dust Mask or Fume Hood | A NIOSH-approved N95 dust mask should be used when handling the powder outside of a fume hood.[4][5] All handling of the powdered form should ideally be conducted within a certified chemical fume hood.[3][7] | To prevent inhalation of the powder during weighing and handling.[5] |
| Footwear | Closed-toe Shoes | Sturdy, closed-toe shoes are required for all laboratory work.[7][8] | Standard laboratory practice to protect feet from spills.[5] |
Operational Plan: A Step-by-Step Handling Protocol
Proper handling from receipt to disposal is crucial for both safety and maintaining the integrity of this compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage.
-
Store the tightly sealed container in a cool, dry, and well-ventilated area.[9] Recommended storage temperature is typically 2-8°C.[9]
2. Preparation and Weighing:
-
Before handling, ensure all required PPE is correctly worn.
-
Conduct all weighing and handling of the solid compound within a chemical fume hood or a ventilated enclosure to minimize dust inhalation.[5]
-
Use a dedicated, clean spatula and weigh boat for transferring the compound.[7]
3. Dissolution and Use:
-
When dissolving the solid, slowly add the solvent to the vessel containing the pre-weighed compound to avoid splashing.[5]
-
Common solvents for similar compounds include DMSO, water, DCM, and DMF.[3]
-
If the procedure requires heating, perform this step in a well-ventilated area, preferably within a fume hood.[5]
4. Post-Handling:
-
After handling, thoroughly clean the work area, including the balance and fume hood surface, with an appropriate solvent and absorbent materials.[5]
-
Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye protection.[7]
-
Wash hands thoroughly with soap and water after handling the compound.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any associated waste is essential to prevent environmental contamination and comply with institutional and regulatory standards.
1. Unused Compound:
-
Collect any unused or waste this compound in its original container or a clearly labeled, sealable hazardous waste container.[5] Do not dispose of this chemical down the sink or in regular trash.[5]
2. Contaminated Materials:
-
All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be considered hazardous waste.[7]
-
Place these materials in a designated and clearly labeled hazardous waste container.[3]
3. Solutions:
-
Aqueous and organic solutions containing this compound should be collected in separate, appropriately labeled hazardous waste containers.[3]
4. Final Disposal:
-
Store sealed waste containers in a designated chemical waste accumulation area.[10]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.[10]
Caption: Disposal workflow for this compound waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. ≥99.0% (T), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. benchchem.com [benchchem.com]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
